Product packaging for Platinum tetrafluoride(Cat. No.:CAS No. 13455-15-7)

Platinum tetrafluoride

Cat. No.: B080095
CAS No.: 13455-15-7
M. Wt: 271.08 g/mol
InChI Key: VFKKSKGQZDULMV-UHFFFAOYSA-J
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Description

Platinum tetrafluoride, also known as this compound, is a useful research compound. Its molecular formula is F4Pt and its molecular weight is 271.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula F4Pt B080095 Platinum tetrafluoride CAS No. 13455-15-7

Properties

CAS No.

13455-15-7

Molecular Formula

F4Pt

Molecular Weight

271.08 g/mol

IUPAC Name

tetrafluoroplatinum

InChI

InChI=1S/4FH.Pt/h4*1H;/q;;;;+4/p-4

InChI Key

VFKKSKGQZDULMV-UHFFFAOYSA-J

SMILES

F[Pt](F)(F)F

Canonical SMILES

F[Pt](F)(F)F

Other CAS No.

13455-15-7

Synonyms

tetrafluoroplatinum

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Historical Synthesis of Platinum Tetrafluoride by Henri Moissan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the original synthesis of platinum tetrafluoride (PtF₄) as pioneered by the Nobel laureate Henri Moissan. The synthesis represents a landmark achievement in fluorine chemistry and laid the groundwork for the development of various fluorinated compounds.

Executive Summary

Henri Moissan, in his seminal work on fluorine chemistry, was the first to synthesize this compound. His method involved the direct fluorination of platinum metal. A critical aspect of his discovery was the significant role of hydrogen fluoride (B91410) (HF) in facilitating the reaction. In the absence of hydrogen fluoride, the reaction requires high temperatures, whereas its presence allows the synthesis to proceed at a much lower temperature. This guide details the reaction conditions and experimental setup as described in Moissan's original publications.

Quantitative Data

Moissan's initial reports focused more on the qualitative aspects of the reaction and the properties of the newly formed compound. However, subsequent analysis and repetition of his work have allowed for the quantification of the reaction parameters.

ParameterValue/Description
Reactants Platinum (Pt), Fluorine (F₂)
Catalyst/Solvent Anhydrous Hydrogen Fluoride (HF)
Temperature (with HF) Reaction initiates at approximately 0 °C
Temperature (without HF) Energetic reaction occurs at approximately 660 °C
Product This compound (PtF₄)
Product Appearance Yellow-brown solid

Experimental Protocols

Moissan's synthesis of this compound can be described in two primary variations based on the presence or absence of hydrogen fluoride.

Synthesis in the Presence of Hydrogen Fluoride

This method is the more efficient and controlled of the two approaches pioneered by Moissan.

Objective: To synthesize this compound by the direct fluorination of platinum metal in the presence of anhydrous hydrogen fluoride.

Materials:

  • Platinum metal (foil or sponge)

  • Fluorine gas (F₂)

  • Anhydrous hydrogen fluoride (HF)

  • Platinum or fluorspar reaction vessel

Procedure:

  • A platinum boat containing platinum metal is placed inside a platinum or fluorspar tube.

  • A stream of dry fluorine gas, saturated with anhydrous hydrogen fluoride vapor, is passed over the platinum metal.

  • The reaction is initiated by gently warming the apparatus to approximately 0 °C.

  • A vigorous reaction ensues, leading to the formation of a yellow-brown solid, this compound, on the surface of the platinum metal.

  • The flow of fluorine gas is continued until the desired amount of platinum has been converted.

  • Excess fluorine and hydrogen fluoride are carefully removed from the apparatus by purging with an inert gas.

  • The resulting this compound is collected in a dry, inert atmosphere.

High-Temperature Synthesis without Hydrogen Fluoride

This method demonstrates the direct reaction of fluorine with platinum at elevated temperatures.

Objective: To synthesize this compound by the direct, high-temperature reaction of fluorine gas with platinum metal.

Materials:

  • Platinum metal (foil or sponge)

  • Fluorine gas (F₂)

  • Platinum reaction tube

Procedure:

  • A sample of platinum metal is placed in a platinum boat within a larger platinum tube.

  • A slow stream of pure, dry fluorine gas is introduced into the tube.

  • The reaction tube is heated to a temperature of approximately 660 °C.

  • At this temperature, a rapid and energetic reaction occurs, resulting in the formation of this compound.

  • The apparatus is then allowed to cool under a continued stream of fluorine gas to prevent decomposition of the product.

  • Once at room temperature, the excess fluorine is purged with a dry, inert gas.

  • The this compound product is then collected.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical flow of the experimental processes described.

Moissan_PtF4_Synthesis_Workflow cluster_reactants Reactants & Apparatus cluster_process Reaction Process cluster_product Product Handling Pt Platinum Metal Introduction Introduce Reactants into Vessel Pt->Introduction F2 Fluorine Gas F2->Introduction HF Hydrogen Fluoride (optional) HF->Introduction Apparatus Platinum/Fluorspar Reaction Vessel Apparatus->Introduction Reaction_Conditions Establish Reaction Conditions Introduction->Reaction_Conditions Fluorination Direct Fluorination Reaction_Conditions->Fluorination Purging Purge Excess Reactants Fluorination->Purging Collection Collect PtF₄ Purging->Collection

Caption: Experimental workflow for Moissan's synthesis of this compound.

Reaction_Conditions_Logic HF_Presence Hydrogen Fluoride Present? Temp_Low Temperature ≈ 0 °C HF_Presence->Temp_Low Yes Temp_High Temperature ≈ 660 °C HF_Presence->Temp_High No Vigorous_Reaction Vigorous Reaction (Pt + 2F₂ → PtF₄) Temp_Low->Vigorous_Reaction Temp_High->Vigorous_Reaction

Caption: Logical relationship between the presence of HF and reaction temperature.

Conclusion

Henri Moissan's synthesis of this compound was a pivotal achievement that not only expanded the known chemistry of platinum but also highlighted the unique reactivity of fluorine, both in its pure form and in the presence of a catalyst like hydrogen fluoride. The methodologies he developed, characterized by their directness and elegance, remain fundamental to the understanding of inorganic fluorine chemistry. This guide provides a detailed framework for understanding and potentially replicating this historic synthesis, offering valuable insights for contemporary researchers in the field.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Platinum Tetrafluoride (PtF₄)

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound (PtF₄). The information is intended for use by professionals in research, chemical sciences, and drug development who may utilize platinum compounds in their work.

Core Chemical and Physical Properties

This compound is an inorganic compound representing platinum in the +4 oxidation state.[1] It is a significant compound in the study of inorganic fluorine chemistry, offering insights into the electronic structure and bonding of late transition metals in highly oxidizing environments.[1] In the solid state, PtF₄ features platinum centers with an octahedral coordination geometry, where four of the six fluoride (B91410) ligands bridge to adjacent platinum centers.[1][2][3]

Initial analysis of powdered PtF₄ incorrectly suggested a tetrahedral molecular geometry; however, more detailed studies later confirmed its octahedral coordination in the solid state.[1][2][3] The platinum(IV) ion has a d⁶ electron configuration, which, in the strong octahedral ligand field created by fluoride, results in a low-spin state.[1]

Table 1: Physical and Chemical Properties of this compound (PtF₄)

PropertyValue
Chemical Formula PtF₄[2][4][5][6][7]
Molecular Weight 271.08 g/mol [1][8]
Appearance Yellow to orange-brown or red crystalline solid[1][2][6][7]
Melting Point 600 °C (1,112 °F; 873 K)[2][6][7][9]
Density 7.08 g/cm³ (calculated)[2][7]
Crystal Structure Orthorhombic[2][7]
Coordination Geometry Octahedral (Solid State)[1][2][3]
Enthalpy of Sublimation 210 kJ/mol[2][3] or 161.3 ± 1.4 kJ/mol[10]
Magnetic Susceptibility (χ) +455.0·10⁻⁶ cm³/mol[2]
Solubility Reacts with and decomposes in water.[2][3]

Table 2: Crystallographic Data for this compound (PtF₄)

ParameterValue
Crystal System Orthorhombic[2]
Space Group Fdd2, No. 43[2]
Lattice Constants a = 0.9284 nm, b = 0.959 nm, c = 0.5712 nm[2]

Chemical Reactivity and Behavior

This compound is a reactive compound, particularly at elevated temperatures. Its key reactive properties are outlined below:

  • Reaction with Water : A solution of PtF₄ in water appears reddish-brown but rapidly decomposes.[2][3] This exothermic reaction forms an orange-colored platinum dioxide hydrate (B1144303) precipitate and fluoroplatinic acid.[2][3]

  • Thermal Decomposition : When heated to red-hot temperatures (above 600°C), PtF₄ decomposes into elemental platinum and fluorine gas.[1][2][3] This thermal instability is a critical consideration in high-temperature applications.[1]

  • Reactivity with Glass : When heated in contact with glass, PtF₄ reacts to produce silicon tetrafluoride (SiF₄) gas along with platinum metal.[2][3] This highlights the need for careful selection of container materials for high-temperature work.

  • Lewis Acidity and Adduct Formation : As a Lewis acid, PtF₄ can accept electron pairs to form adducts.[1] It reacts with main group fluorides like selenium tetrafluoride (SeF₄) and bromine trifluoride (BrF₃).[1][2][3] It also forms volatile crystalline adducts with BF₃, PF₃, BCl₃, and PCl₃.[2][3]

  • Reaction with Electrophiles : The fluoride ligands in Pt(IV) complexes can be reactive. They have been shown to react rapidly with strong organic electrophiles such as chlorotrimethylsilane, resulting in the substitution of fluoride with chloride.[1]

Experimental Protocols: Synthesis and Characterization

Several methods for the synthesis of this compound have been documented.

Protocol 1: Direct Fluorination of Platinum Metal

This is the most direct synthesis route, first reported by Henri Moissan.[1][2]

  • Objective : To synthesize PtF₄ by reacting elemental platinum with fluorine gas.

  • Apparatus : A reaction vessel made of a material resistant to fluorine at high temperatures (e.g., platinum or nickel).

  • Methodology :

    • Place elemental platinum (e.g., wire or powder) inside the reaction vessel.

    • Heat the platinum to a temperature range of 500–600°C.[1] Henri Moissan's original synthesis involved heating the metal to a "dull-red heat".[1]

    • Pass a stream of pure fluorine gas over the heated platinum. The presence of hydrogen fluoride (HF) can facilitate the reaction.[1][2]

    • Maintain precise temperature control. Temperatures exceeding 400°C can favor the formation of platinum hexafluoride (PtF₆), while temperatures above 600°C will cause the synthesized PtF₄ to decompose back into its constituent elements.[1]

    • The resulting yellow-brown to red PtF₄ solid is collected after the reaction vessel has cooled.

Protocol 2: Thermal Decomposition of Platinum Hexafluoride (PtF₆)

This is a modern synthesis method that yields PtF₄ as a product of decomposition.[2][3]

  • Objective : To produce PtF₄ by heating PtF₆.

  • Precursor : Platinum hexafluoride (PtF₆), a dark-red volatile solid.[11]

  • Methodology :

    • Place PtF₆ in a suitable reaction chamber.

    • Heat the PtF₆ to a temperature between 90°C and 200°C.[4]

    • The PtF₆ will decompose according to the reaction: PtF₆(g) → PtF₄(s) + F₂(g).[4]

    • The solid PtF₄ product can be isolated from the fluorine gas byproduct.

G Synthesis Pathways of this compound (PtF₄) Pt Platinum Metal (Pt) PtF4 This compound (PtF₄) Pt->PtF4 + F₂ (500-600°C) (Direct Fluorination) F2 Fluorine Gas (F₂) PtF6 Platinum Hexafluoride (PtF₆) PtF6->PtF4 Heat (90-200°C) (Thermal Decomposition) PtF5 Platinum Pentafluoride ([PtF₅]₄) PtF5->PtF4 Disproportionation

Caption: Key synthesis routes for this compound.

X-ray Crystallography

X-ray crystallography is a critical experimental technique for determining the atomic and molecular structure of a crystalline solid.[12][13]

  • Objective : To determine the three-dimensional arrangement of atoms in a PtF₄ crystal.

  • Principle : A crystal is composed of a regular, repeating lattice of atoms.[13] When a beam of X-rays is directed at the crystal, the atoms diffract the X-rays in specific, predictable directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated.[12][14] From this map, the precise positions of the atoms and the bonds between them can be determined.[12]

  • Application to PtF₄ :

    • Crystal Preparation : A high-quality single crystal of PtF₄ is grown.

    • Data Collection : The crystal is mounted and exposed to a monochromatic X-ray beam. As the crystal is rotated, a detector records the intensity and position of the thousands of diffracted X-ray reflections.[12]

    • Structure Solution and Refinement : The collected diffraction data is processed computationally. Mathematical methods are used to solve the "phase problem" and generate an initial electron density map. This model is then refined to achieve the best possible fit with the experimental data.[14]

  • Significance for PtF₄ : This method was instrumental in revising the understanding of PtF₄'s structure from an initially proposed tetrahedral geometry to the currently accepted octahedral coordination in the solid state.[1][2] The analysis revealed an orthorhombic crystal system with specific lattice constants.[2]

Spectroscopy

Various spectroscopic techniques are used to probe the electronic structure and vibrational modes of PtF₄.

  • Infrared (IR) Spectroscopy : IR spectroscopy has been used to determine the vibrational frequencies of molecular PtF₄ when isolated in a cryogenic rare-gas matrix.[10] This provides insight into the molecule's bonding and structure in a non-crystalline state.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹⁹F NMR spectroscopy is a valuable tool for characterizing fluorine-containing compounds. While detailed experimental protocols for PtF₄ are not broadly published, NMR can provide information on the chemical environment of the fluorine atoms in PtF₄ and its adducts.[8]

  • Mass Spectrometry : High-temperature Knudsen cell mass spectrometry has been employed to study the vapor pressure and thermal decomposition of PtF₄, allowing for the determination of thermodynamic properties like the enthalpy of sublimation.[10]

Conclusion

This compound is a highly reactive inorganic compound with a rich and historically significant chemistry. Its synthesis requires careful control of reaction conditions, particularly temperature, to avoid the formation of other platinum fluorides or decomposition. Modern characterization techniques, especially single-crystal X-ray diffraction, have been essential in accurately defining its solid-state structure and properties. For researchers and scientists, a thorough understanding of PtF₄'s reactivity with water, glass, and Lewis bases is crucial for its safe handling and application as a fluorinating agent or as a precursor for other platinum-containing compounds.

References

An In-depth Technical Guide to the Crystal Structure Determination of Solid Platinum Tetrafluoride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the methodologies and data associated with the determination of the crystal structure of solid platinum tetrafluoride (PtF₄). It covers the synthesis of the compound, single crystal growth techniques, and the process of structure elucidation using X-ray diffraction.

Introduction

This compound (PtF₄) is an inorganic compound of significant interest due to its role as a strong fluorinating agent and its applications in catalysis and the synthesis of other platinum-containing compounds.[1] In the solid state, PtF₄ features platinum(IV) in an octahedral coordination geometry.[2] Early analyses of powdered PtF₄ incorrectly suggested a tetrahedral molecular geometry; however, subsequent, more detailed studies confirmed its octahedral coordination.[1][2] The Pt(IV) center has a d⁶ electron configuration, which results in a low-spin state in the octahedral ligand field.

Synthesis of this compound

The preparation of high-purity this compound is a prerequisite for successful crystal growth and structure determination. Two primary methods for its synthesis are well-documented:

  • Fluorination of Platinum Metal: The compound was first reported by Henri Moissan, who synthesized it through the fluorination of platinum metal in the presence of hydrogen fluoride.[2]

  • Thermal Decomposition of Platinum Hexafluoride: A more modern and common synthesis involves the thermal decomposition of platinum hexafluoride (PtF₆).[2][3] This method yields PtF₄ as a byproduct of the disproportionation of platinum pentafluoride (PtF₅), which itself can be generated from the fluorination of platinum(II) chloride (PtCl₂).[3]

The following diagram illustrates the workflow for the synthesis of this compound.

synthesis_workflow cluster_0 Method 1: Direct Fluorination cluster_1 Method 2: Thermal Decomposition Pt Platinum Metal (Pt) PtF4_1 This compound (PtF₄) Pt->PtF4_1 Fluorination HF Hydrogen Fluoride (HF) HF->PtF4_1 PtF6 Platinum Hexafluoride (PtF₆) PtF4_2 This compound (PtF₄) PtF6->PtF4_2 Thermal Decomposition

Synthesis pathways for this compound.

Physicochemical and Crystallographic Data

The key physicochemical properties and detailed crystallographic data for this compound are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical FormulaPtF₄[1][2]
Molar Mass271.078 g/mol [2]
AppearanceYellow to orange-brown crystalline solid[1][4]
Density (calculated)7.08 g/cm³[2]
Melting Point600 °C (1,112 °F; 873 K)[2][5]
Magnetic Susceptibility (χ)+455.0·10⁻⁶ cm³/mol[2][5]

Table 2: Crystallographic Data for this compound

ParameterValue
Crystal SystemOrthorhombic[2]
Space GroupFdd2 (No. 43)[2][5]
Lattice Constantsa = 0.9284 nm[2][5]
b = 0.959 nm[2][5]
c = 0.5712 nm[2][5]
Coordination GeometryOctahedral[2]

Experimental Protocols

4.1. Synthesis via Thermal Decomposition of Platinum Hexafluoride

This protocol describes a common method for synthesizing PtF₄.

  • Precursor: Obtain or synthesize platinum hexafluoride (PtF₆). PtF₆ can be prepared by the direct fluorination of platinum metal.[3]

  • Apparatus: Use a reaction vessel made of a material resistant to fluorine and platinum fluorides, such as nickel or a passivated metal alloy. The system should allow for heating and the removal of gaseous byproducts under vacuum or an inert atmosphere.

  • Decomposition: Heat the PtF₆ precursor. Thermal decomposition will occur, leading to the formation of lower platinum fluorides. The reaction can be summarized as the disproportionation of PtF₅, which is an intermediate in the decomposition of PtF₆.[3]

    • 2 PtF₅ → PtF₆ + PtF₄[3]

  • Isolation: After the reaction is complete, cool the vessel. The solid product, this compound, can be isolated. Due to the high reactivity and volatility of platinum fluorides, this process requires careful handling in a controlled environment.[1]

  • Purification: The resulting PtF₄ may be purified by sublimation to remove any non-volatile impurities.

4.2. Single Crystal Growth by Sublimation

Growing single crystals of sufficient quality is crucial for X-ray diffraction analysis. Sublimation is a suitable technique for PtF₄.

  • Sample Preparation: Place a small amount of purified, polycrystalline PtF₄ powder at one end of a sealed, evacuated quartz or Teflon tube.

  • Temperature Gradient: Place the tube in a tube furnace and establish a stable temperature gradient. The end of the tube containing the powder should be heated to a temperature that allows for sublimation, while the other end is kept cooler to allow for recrystallization.

  • Crystal Growth: Over time, PtF₄ will sublime and deposit as single crystals in the cooler zone of the tube. The rate of crystal growth can be controlled by adjusting the temperature gradient. Slower growth rates generally yield higher quality crystals.

  • Harvesting: Once crystals of a suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully remove the tube from the furnace and allow it to cool to room temperature. The single crystals can then be harvested in an inert atmosphere glovebox to prevent reaction with moisture.

4.3. Crystal Structure Determination Workflow

The following diagram and protocol outline the standard procedure for determining the crystal structure of PtF₄ from a single crystal.

crystallography_workflow A Synthesize & Purify PtF₄ B Grow Single Crystal (e.g., Sublimation) A->B C Select & Mount Crystal B->C D X-ray Diffraction Data Collection C->D E Data Processing (Integration & Scaling) D->E F Structure Solution (Determine Atom Positions) E->F G Structure Refinement (Optimize Model) F->G H Final Crystallographic Model G->H

Workflow for crystal structure determination.
  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data.

  • Data Processing: The collected diffraction intensities are integrated, corrected for experimental factors (e.g., Lorentz and polarization effects), and scaled. This process yields a list of reflection indices (h, k, l) and their corresponding structure factor amplitudes (|Fₒ|).

  • Structure Solution: The "phase problem" is solved to obtain initial estimates of the atomic positions. Methods such as Patterson functions or direct methods are employed to determine the arrangement of the heavy platinum atoms, followed by the lighter fluorine atoms.

  • Structure Refinement: The initial structural model is refined using a least-squares algorithm.[6] This process adjusts atomic coordinates, and thermal displacement parameters to minimize the difference between the observed structure factor amplitudes (|Fₒ|) and those calculated from the model (|Fₑ|). The quality of the final model is assessed using metrics such as the R-factor.

Conclusion

The crystal structure of solid this compound has been unequivocally determined to be orthorhombic, with platinum(IV) centers in an octahedral coordination environment.[2][5] This structure is characterized by four of the six fluorine atoms on each platinum bridging to adjacent platinum centers, creating a polymeric lattice.[2][5] The methodologies outlined in this guide, from synthesis to advanced crystallographic analysis, provide the framework necessary for the accurate and reliable determination of its solid-state structure, which is fundamental to understanding its chemical reactivity and physical properties.

References

Platinum(IV) Tetrafluoride: A Technical Guide to its Octahedral Coordination Geometry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

LUDWIGSHAFEN, Germany – December 22, 2025 – This whitepaper provides a detailed technical overview of the synthesis, structure, and coordination geometry of platinum(IV) tetrafluoride (PtF₄). Addressed to researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data, experimental protocols, and computational insights to offer a comprehensive understanding of this significant inorganic compound.

Executive Summary

Platinum(IV) tetrafluoride (PtF₄) is a red-orange crystalline solid that serves as a key example of platinum in the +4 oxidation state.[1][2] While early analyses of powdered PtF₄ suggested a tetrahedral molecular geometry, subsequent and more definitive studies have established that in the solid state, the compound adopts a polymeric structure based on octahedral coordination geometry.[3] Each platinum center is coordinated to six fluorine atoms; four of these act as bridging ligands, connecting to adjacent platinum centers to form a complex three-dimensional network.[3] This guide details the synthesis of PtF₄, elucidates its solid-state and gaseous-phase structures, and outlines the modern experimental techniques used for its characterization.

Synthesis of Platinum(IV) Tetrafluoride

The synthesis of PtF₄ can be achieved through several high-temperature methods, primarily involving the fluorination of platinum or the decomposition of higher platinum fluorides.

Direct Fluorination of Platinum Metal

The first reported synthesis, developed by Henri Moissan, involves the direct fluorination of platinum metal.[3] In this process, platinum metal is heated to 500–600°C in a stream of fluorine gas, often in the presence of hydrogen fluoride (B91410) (HF) which appears to facilitate the reaction.[4] Precise temperature control is crucial, as higher temperatures (above 400°C) can favor the formation of platinum hexafluoride (PtF₆), while temperatures exceeding 600°C can lead to the decomposition of PtF₄ back into its constituent elements.[4]

Thermal Decomposition of Higher Platinum Fluorides

A more modern and common synthetic route is the thermal decomposition of platinum hexafluoride (PtF₆).[3] By heating PtF₆, fluorine gas is driven off, yielding the more stable PtF₄. Similarly, the disproportionation of platinum pentafluoride (PtF₅) also produces PtF₄ as a byproduct alongside PtF₆.[5]

Synthesis_Workflow cluster_0 Synthesis Routes for PtF₄ Pt Platinum Metal (Pt) PtF4 Platinum Tetrafluoride (PtF₄) Pt->PtF4  Direct Fluorination (F₂, 500-600°C) PtF6 Platinum Hexafluoride (PtF₆) PtF6->PtF4  Thermal Decomposition (Heat, 90-200°C)

Figure 1: Key synthesis pathways for producing Platinum(IV) Tetrafluoride.

Structural Analysis and Coordination Geometry

The structural properties of PtF₄ differ significantly between the solid and gaseous phases. The solid-state features a polymeric network, while the vapor phase consists of discrete molecules.[3]

Solid-State Structure: A Bridged Octahedral Network

In its crystalline form, PtF₄ adopts an orthorhombic structure belonging to the Fdd2 space group.[3] The defining feature of this structure is the octahedral coordination of each platinum(IV) ion. Each Pt center is bonded to six fluoride ions. Two of these are terminal (bonded to only one Pt atom), while the other four are bridging (μ₂-F), each connecting to two different platinum centers. This arrangement creates an infinite, three-dimensional polymeric lattice. This bridged structure explains the compound's low volatility and high melting point.

GED_Workflow cluster_1 Gas-Phase Electron Diffraction (GED) Protocol A Sample Vaporization (Heated Nozzle) B Electron Beam Interaction A->B C Scattering & Diffraction B->C D Detection (Phosphor Screen/ Imaging Plate) C->D E Data Analysis (Radial Distribution Curve) D->E F Structure Refinement (Bond Lengths, Angles) E->F

References

An In-depth Technical Guide to the Physical Properties of Platinum Tetrafluoride Crystalline Solid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of crystalline platinum tetrafluoride (PtF₄). The information is compiled from various scientific sources to support research and development activities. This document details the structural, magnetic, thermal, and spectroscopic properties of PtF₄, presenting quantitative data in structured tables and outlining the experimental methodologies used for their determination.

General Properties

This compound is an inorganic compound with the chemical formula PtF₄. It is a red-orange or yellow-brown crystalline solid.[1][2] In the solid state, the platinum atom is in the +4 oxidation state, which corresponds to a d⁶ electron configuration.[3] This configuration, within the octahedral ligand field of the solid, results in a low-spin state where all six d-electrons occupy the lower energy t₂g orbitals.[3]

Quantitative Physical Properties

The known physical properties of crystalline this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Crystallographic Properties of this compound

PropertyValue
Chemical Formula PtF₄
Molar Mass 271.078 g/mol [1]
Appearance Red-orange or yellow-brown crystalline solid[1][2]
Density (calculated) 7.08 g/cm³[1]
Crystal System Orthorhombic[1]
Space Group Fdd2 (No. 43)[1]
Lattice Constants a = 0.9284 nm, b = 0.959 nm, c = 0.5712 nm[1]

Table 2: Thermal and Magnetic Properties of this compound

PropertyValue
Melting Point 600 °C (decomposes)[1][2]
Magnetic Susceptibility (χ) +455.0 x 10⁻⁶ cm³/mol[1]

Table 3: Thermodynamic Properties of this compound

PropertyValue
Standard Enthalpy of Formation (ΔHᵮ°) (crystalline, 298 K) -679.5 ± 6.0 kJ/mol[3]
Enthalpy of Sublimation (ΔH_sub°) 161.3 ± 1.4 kJ/mol or 210 kJ/mol[1][3]

Experimental Protocols

This section outlines the detailed methodologies for the key experiments used to determine the physical properties of this compound.

Synthesis of this compound

A common method for the synthesis of this compound is through the thermal decomposition of platinum hexafluoride (PtF₆).[1] Another established method involves the direct fluorination of platinum metal. This can be achieved by heating platinum metal in a stream of fluorine gas, a process first reported by Henri Moissan.[1][3] The reaction is typically carried out at temperatures in the range of 500–600°C.[3]

Caption: Synthesis pathways for this compound.
Crystal Structure Determination by X-ray Diffraction (XRD)

The crystal structure of this compound was determined to be orthorhombic with the space group Fdd2 using X-ray diffraction.[1] In the solid state, platinum(IV) is in an octahedral coordination geometry, with four of the six fluorine atoms on each platinum atom bridging to adjacent platinum centers.[1]

Experimental Workflow:

  • Crystal Growth: Single crystals of PtF₄ suitable for XRD are grown.

  • Data Collection: A single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected by a detector.

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and space group. The atomic positions are determined and refined to obtain the final crystal structure.

XRD_Workflow Start Single Crystal of PtF₄ Mounting Mount on Goniometer Start->Mounting XRD X-ray Diffractometer Mounting->XRD Data_Collection Collect Diffraction Data XRD->Data_Collection Processing Data Processing Data_Collection->Processing Structure_Solution Structure Solution Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Final Crystal Structure Refinement->Final_Structure

Caption: Workflow for crystal structure determination.
Magnetic Susceptibility Measurement

The magnetic susceptibility of this compound has been measured to be +455.0 x 10⁻⁶ cm³/mol.[1] This positive value indicates that PtF₄ is paramagnetic. The measurement is typically performed using a magnetic susceptibility balance, such as a Gouy balance or an Evans balance.

Experimental Protocol (Gouy Method):

  • A long, cylindrical sample tube is filled with the powdered PtF₄ sample.

  • The tube is suspended from a balance, with the bottom of the sample positioned between the poles of a strong magnet.

  • The apparent change in mass of the sample is measured with the magnetic field on and off.

  • The magnetic susceptibility is calculated from the change in mass, the strength of the magnetic field, and the dimensions of the sample.

Thermal Analysis

The melting point of this compound is reported as 600 °C, at which point it also decomposes.[1][2] This property is typically determined using techniques such as Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA).

Experimental Protocol (DSC/TGA):

  • A small, accurately weighed sample of PtF₄ is placed in a sample pan.

  • The sample is heated in a controlled atmosphere (e.g., an inert gas) at a constant rate.

  • In DSC, the difference in heat flow between the sample and a reference is measured as a function of temperature. An endothermic peak indicates melting.

  • In TGA, the mass of the sample is monitored as a function of temperature. A loss of mass indicates decomposition.

Vibrational Spectroscopy (Infrared and Raman)

General Experimental Protocol for Solid-State IR Spectroscopy:

  • The solid PtF₄ sample is prepared as a KBr pellet or a Nujol mull.

  • The sample is placed in the sample holder of an FTIR spectrometer.

  • An infrared spectrum is recorded by passing a beam of infrared radiation through the sample and measuring the absorption as a function of wavenumber.

Logical Relationships of Physical Properties

The physical properties of this compound are interconnected, stemming from its fundamental atomic and electronic structure.

Properties_Relationship Pt_config Pt(IV) d⁶ Configuration Octahedral Octahedral Geometry Pt_config->Octahedral leads to Magnetic_Prop Paramagnetism Pt_config->Magnetic_Prop influences Crystal_Structure Orthorhombic Crystal Structure Octahedral->Crystal_Structure determines Thermal_Prop Thermal Stability Crystal_Structure->Thermal_Prop affects Vibrational_Spectra Vibrational Modes Crystal_Structure->Vibrational_Spectra governs

Caption: Interrelation of PtF₄ physical properties.

This guide provides a foundational understanding of the physical properties of crystalline this compound. Further research into the vibrational spectroscopy of the solid state would provide a more complete picture of this important inorganic compound.

References

Thermal decomposition of platinum tetrafluoride at high temperatures

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermal Decomposition of Platinum Tetrafluoride at High Temperatures

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (PtF₄) is a red-orange solid and a key intermediate in platinum-fluorine chemistry.[1][2] Understanding its thermal stability is crucial for its application in high-temperature environments, such as in the synthesis of other platinum compounds or as a component in high-energy materials. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, including its decomposition pathway, relevant thermodynamic data, and a detailed experimental protocol for its investigation.

Thermal Decomposition Pathway

At elevated temperatures, this compound undergoes decomposition to yield elemental platinum and fluorine gas. This decomposition is a key consideration in high-temperature applications due to the release of highly reactive fluorine gas, which can pose significant safety and material compatibility challenges.[3] The generally accepted decomposition reaction is:

PtF₄(s) → Pt(s) + 2F₂(g)

This decomposition is reported to begin at temperatures above 600°C.[1] The melting point of this compound is also cited as 600°C, suggesting that decomposition becomes significant at or around this temperature.[2][4]

Visualization of the Decomposition Pathway

The following diagram illustrates the straightforward thermal decomposition of this compound.

ThermalDecomposition PtF4 This compound (PtF₄) (Solid) Pt Platinum (Pt) (Solid) PtF4->Pt Δ (Heat, >600°C) F2 Fluorine (F₂) (Gas) PtF4->F2 Δ (Heat, >600°C)

Caption: Thermal decomposition of this compound.

Quantitative Data

PropertyValueReference(s)
Molar Mass 271.078 g/mol [2]
Melting Point 600 °C[2][4]
Enthalpy of Formation (ΔH°f) (crystalline) -679.5 ± 6.0 kJ/mol[1][3]
Enthalpy of Formation (ΔH°f) (gaseous) -518.2 ± 6.2 kJ/mol[1][3]
Enthalpy of Sublimation (ΔH°sub) 161.3 ± 1.4 kJ/mol or 210 kJ/mol[1][2][3]

Experimental Protocol for Thermal Decomposition Analysis

This section outlines a detailed experimental protocol for investigating the thermal decomposition of this compound using thermogravimetric analysis coupled with mass spectrometry (TGA-MS) for evolved gas analysis. This method allows for the determination of the decomposition temperature, the corresponding mass loss, and the identification of the gaseous products.

Materials and Equipment
  • Sample: this compound (PtF₄), high purity

  • Thermogravimetric Analyzer (TGA): Capable of reaching at least 1000°C, with a high-resolution balance.

  • Mass Spectrometer (MS): Quadrupole or time-of-flight, with a heated capillary transfer line for evolved gas analysis.

  • Inert Gas: High-purity argon or nitrogen for purging the TGA furnace.

  • Crucibles: Platinum or nickel crucibles are recommended due to the corrosive nature of fluorine at high temperatures. Alumina crucibles may be used but could be susceptible to attack by fluorine.

  • Glovebox: An inert atmosphere (argon or nitrogen) glovebox for sample handling.

  • Safety Equipment: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves suitable for handling corrosive materials. A fluorine gas detector is highly recommended.

Experimental Workflow

The following diagram outlines the experimental workflow for the thermal analysis of this compound.

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA-MS Analysis cluster_data Data Analysis A Handle PtF₄ in Inert Atmosphere Glovebox B Weigh 5-10 mg of PtF₄ into a Pt or Ni Crucible A->B C Place Crucible in TGA B->C D Purge with Inert Gas (e.g., Argon) C->D E Heat from RT to 1000°C at a controlled rate (e.g., 10°C/min) D->E F Simultaneously Record Mass Loss (TGA) and Evolved Gases (MS) E->F G Analyze TGA Curve for Decomposition Temperature and Mass Loss Percentage F->G H Analyze MS Data to Identify Evolved Gases (e.g., F₂) F->H I Correlate TGA and MS Data G->I H->I

Caption: Experimental workflow for TGA-MS analysis of PtF₄.

Detailed Procedure
  • Sample Preparation:

    • All handling of this compound should be performed in an inert atmosphere glovebox to prevent hydrolysis from atmospheric moisture.

    • Accurately weigh 5-10 mg of PtF₄ into a pre-tared platinum or nickel crucible.

  • TGA-MS Instrument Setup:

    • Place the crucible containing the sample into the TGA furnace.

    • Seal the furnace and purge with a high-purity inert gas (e.g., argon) at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes to ensure an inert atmosphere.

    • Ensure the heated transfer line to the mass spectrometer is at a stable temperature (e.g., 200-250°C) to prevent condensation of any evolved species.

    • Set the mass spectrometer to scan for relevant m/z ratios, particularly for fluorine (m/z = 19 for F⁺ and 38 for F₂⁺).

  • Thermal Decomposition Analysis:

    • Begin the TGA temperature program, heating the sample from room temperature to 1000°C at a linear heating rate (e.g., 10°C/min).

    • Continuously record the sample mass as a function of temperature.

    • Simultaneously, monitor the ion currents for the selected m/z values with the mass spectrometer.

  • Data Analysis:

    • Analyze the resulting TGA curve to determine the onset temperature of decomposition and the total percentage of mass loss. The theoretical mass loss for the complete decomposition of PtF₄ to Pt is approximately 28.03%.

    • Analyze the mass spectrometry data to identify the evolved gaseous species. The detection of a signal at m/z = 38 corresponding to the mass loss event in the TGA would confirm the evolution of fluorine gas.

    • Correlate the temperature of mass loss from the TGA with the temperature of gas evolution from the MS to confirm the decomposition pathway.

Materials Compatibility at High Temperatures

The fluorine gas evolved during the decomposition of this compound is highly corrosive, especially at elevated temperatures. Therefore, careful consideration of the materials of construction for any apparatus is critical.

  • Metals: Nickel and its alloys (e.g., Monel) are generally preferred for handling fluorine under pressure and at high temperatures due to the formation of a passivating fluoride (B91410) film on their surface.[3] Stainless steels can also be used, but their resistance is generally lower than that of nickel alloys at higher temperatures.[3] Platinum itself is highly resistant to fluorine attack.

  • Ceramics: Alumina (Al₂O₃) can be used, but it may be attacked by fluorine at very high temperatures. Other refractory materials like lanthanum hexaboride have shown excellent resistance in high-temperature fluorine-rich environments.[5]

  • Gaskets and Seals: For flange joints, soft metals such as lead, tin, copper, or aluminum are recommended.[3] Polytetrafluoroethylene (PTFE, Teflon) can be used at lower temperatures but will decompose at the temperatures required for PtF₄ decomposition.

Conclusion

The thermal decomposition of this compound to platinum metal and fluorine gas is a fundamental reaction that occurs at temperatures exceeding 600°C. While detailed kinetic and thermogravimetric data are sparse in the public domain, the thermodynamic properties are better characterized. The experimental protocol provided in this guide, utilizing TGA-MS, offers a robust method for studying this decomposition in a controlled laboratory setting. Careful consideration of materials compatibility is paramount for the safe and successful execution of such high-temperature experiments involving highly corrosive fluorine gas. This guide serves as a valuable resource for researchers and professionals working with this compound and other reactive metal fluorides at high temperatures.

References

The Reaction and Decomposition of Platinum Tetrafluoride in Water: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reaction in Aqueous Solution: A Qualitative Description

When platinum tetrafluoride is introduced to water, it undergoes a rapid and exothermic decomposition.[2][3][4] A solution of this compound in water initially presents a reddish-brown color, which quickly dissipates as the decomposition proceeds.[2][3][4] The reaction results in the formation of two primary products: a solid precipitate and a soluble acid.

The solid product is an orange-colored platinum dioxide hydrate (B1144303) (PtO₂·nH₂O).[2][3][4] The soluble product is fluoroplatinic acid (H₂PtF₆).[2][3][4]

The overall, unbalanced reaction can be summarized as follows:

PtF₄(s) + H₂O(l) → PtO₂(hydrate)(s) + H₂PtF₆(aq)

Thermodynamic Data for this compound

While specific thermodynamic data for the aqueous decomposition of PtF₄ is scarce, some thermodynamic parameters for the compound itself have been reported. This data is crucial for understanding its relative stability.

PropertyValueNotes
Molar Mass 271.078 g/mol [2]
Appearance Red-orange solid[2]
Melting Point 600 °C (1,112 °F; 873 K)[2]
Standard Enthalpy of Formation (ΔHf°)
Crystalline PtF₄-679.5 ± 6.0 kJ/molRecommended value based on analysis of literature calorimetric data and equilibria of higher platinum fluorides.[5]
Gaseous PtF₄-518.2 ± 6.2 kJ/molRecommended value based on analysis of literature calorimetric data and equilibria of higher platinum fluorides.[5]
Enthalpy of Sublimation (ΔHsub°) 210 kJ/mol[2] Another study reports a value of 161.3 ± 1.4 kJ/mol calculated from experimental data.[6]

Reaction Products

The decomposition of this compound in water yields two distinct products with different properties.

ProductFormulaAppearanceSolubility in Water
Platinum Dioxide Hydrate PtO₂·nH₂OOrange-colored precipitate[2][3]Insoluble
Fluoroplatinic Acid H₂PtF₆Forms yellow crystals that absorb water from the air.[2][3]Soluble. Salts such as ammonium, sodium, magnesium, calcium, strontium, and rare earth fluoroplatinates are also soluble in water, while potassium, rubidium, caesium, and barium salts are insoluble.[2][3]

Proposed Reaction Pathway

The reaction of this compound with water can be visualized as a hydrolysis process leading to the formation of the observed products.

ReactionPathway PtF4 PtF₄(s) Intermediate Aqueous Pt(IV) Species PtF4->Intermediate Dissolution & Hydrolysis H2O H₂O(l) H2O->Intermediate PtO2 PtO₂·nH₂O(s) (Platinum Dioxide Hydrate) Intermediate->PtO2 Precipitation H2PtF6 H₂PtF₆(aq) (Fluoroplatinic Acid) Intermediate->H2PtF6 Formation in Solution

Caption: Proposed reaction pathway for the decomposition of PtF₄ in water.

Hypothetical Experimental Protocol for a Kinetic Study

Due to the rapid and exothermic nature of the reaction, a detailed kinetic study would require specialized techniques. A stopped-flow spectrophotometer could be employed to monitor the initial changes in the solution's absorbance. The following outlines a generalized experimental workflow for such a study. It is important to emphasize that this is a hypothetical protocol, as a specific experimental study for this reaction was not found in the reviewed literature.

Objective: To determine the rate law and rate constant for the initial phase of the reaction of PtF₄ with water.

Materials:

  • This compound (PtF₄)

  • Deionized Water

  • Inert solvent (e.g., anhydrous acetonitrile) for stock solution preparation

  • Stopped-flow spectrophotometer

  • Constant temperature bath

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a stock solution of PtF₄ in an inert, dry solvent in which it is stable.

    • Prepare a solution of deionized water.

  • Stopped-Flow Measurement:

    • Equilibrate both reactant solutions to the desired temperature using the constant temperature bath.

    • Load the PtF₄ solution and the water into the separate syringes of the stopped-flow apparatus.

    • Rapidly mix the two solutions in the observation cell of the spectrophotometer.

    • Monitor the change in absorbance at a wavelength corresponding to the reddish-brown color of the initial aqueous PtF₄ species over time.

  • Data Analysis:

    • Collect absorbance vs. time data for various initial concentrations of PtF₄ and H₂O (by varying the concentration of the stock solutions).

    • Analyze the data to determine the order of the reaction with respect to each reactant and calculate the rate constant.

ExperimentalWorkflow cluster_prep 1. Solution Preparation cluster_exp 2. Stopped-Flow Experiment cluster_analysis 3. Data Analysis prep_ptf4 Prepare PtF₄ stock solution load_reagents Load reagents into stopped-flow apparatus prep_ptf4->load_reagents prep_h2o Prepare aqueous solution prep_h2o->load_reagents mix_reactants Rapid Mixing load_reagents->mix_reactants measure_abs Monitor Absorbance vs. Time mix_reactants->measure_abs determine_order Determine reaction order measure_abs->determine_order calculate_k Calculate rate constant (k) determine_order->calculate_k

Caption: Hypothetical workflow for a kinetic study of PtF₄ hydrolysis.

Conclusion

The reaction of this compound with water is a vigorous decomposition process that yields insoluble platinum dioxide hydrate and soluble fluoroplatinic acid.[2][3][4] While the qualitative nature of this reaction is well-established, there is a notable absence of detailed quantitative data in the scientific literature regarding its kinetics and thermodynamics in an aqueous environment. The information provided in this guide summarizes the current state of knowledge and highlights the need for further experimental and theoretical studies to fully characterize this fundamental reaction of an important platinum halide. Such studies would be invaluable for researchers and professionals in fields where the controlled hydrolysis of platinum compounds is of interest.

References

Thermochemical Properties of Platinum Tetrafluoride (PtF4): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for platinum tetrafluoride (PtF4), with a focus on its enthalpy of formation. The information is compiled from various experimental and computational studies, offering a valuable resource for researchers in chemistry, materials science, and related fields.

Core Thermochemical Data

The thermochemical properties of PtF4 have been investigated through a combination of experimental techniques and computational modeling. The following tables summarize the key quantitative data available in the literature.

Table 1: Enthalpy of Formation of this compound (PtF4)

Chemical SpeciesStateEnthalpy of Formation (ΔfH°) at 298.15 K (kJ/mol)Method
PtF4Crystalline (cr)-679.5 ± 6.0Analysis of literature calorimetric data and equilibria of higher platinum fluorides
PtF4Gas (g)-518.2 ± 6.2Analysis of literature calorimetric data and equilibria of higher platinum fluorides

Table 2: Enthalpy of Sublimation of this compound (PtF4)

ProcessEnthalpy of Sublimation (ΔsubH°) at 298.15 K (kJ/mol)Method
PtF4(s) → PtF4(g)161.3 ± 1.4Calculation from experimental data
PtF4(s) → PtF4(g)207 ± 16Knudsen-cell mass spectrometry
PtF4(s) → PtF4(g)210Not specified

Note on Data for Entropy and Heat Capacity: Experimental data for the standard entropy (S°) and heat capacity (Cp) of PtF4 are not readily available in the reviewed literature. Computational studies have provided some theoretical values, but these are not included here as the focus is on experimentally derived or recommended data. The high reactivity and volatility of platinum fluorides pose significant challenges for traditional calorimetric measurements of these properties.[1]

Experimental Protocols

The determination of thermochemical data for highly reactive compounds like PtF4 requires specialized experimental techniques. The following sections provide an overview of the primary methods cited in the literature.

Analysis of Calorimetric Data

The enthalpy of formation of crystalline PtF4 has been recommended based on a critical analysis of existing calorimetric data in the literature, combined with studies of the equilibria of higher platinum fluorides.[1] Unfortunately, detailed experimental protocols for the original calorimetric measurements specifically for PtF4 are not extensively described in the readily available literature. Generally, high-temperature calorimetry would be employed for such measurements.[2] This could involve direct synthesis calorimetry, where the heat of reaction to form the compound from its elements is measured directly, or solution calorimetry, where the heats of dissolution of the compound and its constituent elements in a suitable solvent are measured to determine the enthalpy of formation via a thermodynamic cycle.[2]

Knudsen-Cell Mass Spectrometry

Knudsen-cell mass spectrometry (KEMS) is a principal technique for studying the vapor phase thermodynamics of low-volatility substances.[3][4] This method has been used to determine the enthalpy of sublimation of PtF4.[1]

A general protocol for KEMS involves the following steps:

  • Sample Placement: A small amount of the solid PtF4 sample is placed in a Knudsen cell, which is a small, thermally stable container with a tiny orifice. The cell is often made of a non-reactive material.

  • High Vacuum and Heating: The Knudsen cell is placed in a high-vacuum chamber and heated to a specific temperature. This causes the sample to sublimate, creating a vapor in equilibrium with the solid phase inside the cell.

  • Effusion: A molecular beam of the vapor effuses through the small orifice into the mass spectrometer. The low pressure ensures that the effusion is molecular, meaning the molecules do not collide with each other as they exit the cell.

  • Ionization and Mass Analysis: The effusing molecules are ionized, typically by electron impact, and the resulting ions are separated by their mass-to-charge ratio in the mass spectrometer.

  • Vapor Pressure Determination: The intensity of the ion current corresponding to the PtF4+ ions is proportional to the partial pressure of PtF4 in the cell at that temperature.

  • Enthalpy of Sublimation Calculation: By measuring the ion intensity at various temperatures, the vapor pressure can be determined as a function of temperature. The enthalpy of sublimation can then be calculated from the slope of the van't Hoff plot (ln(P) vs. 1/T) using the Clausius-Clapeyron equation.

Logical Workflow for Thermochemical Data Determination

The following diagram illustrates the logical workflow for determining the thermochemical properties of a compound like PtF4, integrating both experimental and computational approaches.

Thermochemical_Data_Workflow cluster_experimental Experimental Determination cluster_computational Computational Chemistry cluster_data_analysis Data Analysis & Derivation cluster_final_data Final Thermochemical Data synthesis Synthesis & Purification of PtF4 calorimetry Calorimetry (e.g., Direct Reaction, Solution) synthesis->calorimetry kems Knudsen-Cell Mass Spectrometry synthesis->kems hf_solid ΔfH°(s) calorimetry->hf_solid ΔfH°(s) sub_h ΔsubH° kems->sub_h ΔsubH° thermo_cycle Thermodynamic Cycle (Hess's Law) hf_solid->thermo_cycle sub_h->thermo_cycle quantum_chem Quantum Chemical Calculations (e.g., PM6, DFT) hf_gas_calc hf_gas_calc quantum_chem->hf_gas_calc ΔfH°(g, calc) s_cp_calc s_cp_calc quantum_chem->s_cp_calc S°, Cp (calc) final_hf Recommended ΔfH° hf_gas_calc->final_hf Comparison final_s_cp S° and Cp s_cp_calc->final_s_cp Estimation hf_gas ΔfH°(g) thermo_cycle->hf_gas ΔfH°(g) = ΔfH°(s) + ΔsubH° hf_gas->final_hf

Caption: Workflow for determining thermochemical data of PtF4.

References

A Technical Guide to the Early Research of Platinum Fluorides and Their Enduring Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the early research into platinum fluorides, compounds that fundamentally reshaped our understanding of chemical reactivity and bonding. We will delve into the synthesis and characterization of these remarkable molecules, with a particular focus on the pivotal experiments that led to the discovery of noble gas chemistry. This document offers detailed experimental protocols, comprehensive data summaries, and visualizations to illuminate the key milestones in this fascinating field.

Introduction: The Dawn of Noble Gas Chemistry

The early investigation of platinum fluorides is inextricably linked with a paradigm shift in chemistry: the discovery that noble gases are not, in fact, entirely inert. The story of platinum fluorides is, in essence, the story of how chemists unlocked the reactivity of xenon, an element long believed to be chemically aloof. This breakthrough was made possible by the unique and potent oxidizing properties of platinum hexafluoride (PtF₆), a compound that remains a subject of significant interest.

The significance of this early research extends far beyond the initial awe of making a noble gas react. It opened up entirely new avenues in inorganic chemistry, leading to the synthesis of a wide array of noble gas compounds. These discoveries have had a lasting impact on our understanding of chemical bonding, oxidation states, and the periodic trends of the elements. Furthermore, the powerful fluorinating and oxidizing capabilities of platinum fluorides have found applications in various fields, from materials science to catalysis.

Key Platinum Fluorides: Properties and Synthesis

The early research primarily focused on three platinum fluorides: platinum hexafluoride (PtF₆), platinum tetrafluoride (PtF₄), and to a lesser extent, platinum difluoride (PtF₂) and platinum pentafluoride (PtF₅).

Platinum Hexafluoride (PtF₆)

Platinum hexafluoride is a dark-red, volatile solid that forms a red gas.[1] It is a powerful oxidizing and fluorinating agent, a property central to its historical significance.[1]

Table 1: Physical and Chemical Properties of Platinum Hexafluoride (PtF₆)

PropertyValue
Molar Mass309.07 g/mol [1]
AppearanceDark-red crystals[1]
Melting Point61.3 °C[1]
Boiling Point69.14 °C[1]
Density3.83 g/cm³[1]
Pt-F Bond Length185 picometers[1]
Molecular GeometryOctahedral[1]
Solubility in WaterReacts violently
This compound (PtF₄)

This compound is a red-orange solid.[2] In the solid state, it adopts an octahedral coordination geometry.[2]

Table 2: Physical and Chemical Properties of this compound (PtF₄)

PropertyValue
Molar Mass271.078 g/mol [2]
AppearanceRed-orange solid[2]
Melting Point600 °C[2]
Density (calculated)7.08 g/cm³[2]
Enthalpy of Sublimation210 kJ/mol[2]
Solubility in WaterDecomposes[2]
Other Platinum Fluorides
  • Platinum(V) Fluoride (PtF₅): This compound is a red solid that exists as a tetramer, [PtF₅]₄. It is unstable at room temperature and is known to disproportionate into PtF₆ and PtF₄.[3]

  • Platinum(II) Fluoride (PtF₂): The existence of platinum difluoride has been a subject of some debate, though it is reported to be a yellow, crystalline solid that is insoluble in water. Some sources claim its existence is uncertain.[4] It can be synthesized by the direct fluorination of platinum wire at 500-600 °C, and it decomposes upon strong heating.[4]

Experimental Protocols

The synthesis of platinum fluorides requires specialized equipment and handling techniques due to the highly reactive and corrosive nature of the reagents and products. The following protocols are based on early reports and should be adapted with modern safety standards in mind.

Synthesis of Platinum Hexafluoride (PtF₆) by Direct Fluorination

This method remains the preferred route for the preparation of PtF₆.[1]

Experimental Workflow:

Figure 1: Synthesis of Platinum Hexafluoride.

Procedure:

  • A sample of pure platinum metal is placed in a reactor made of a corrosion-resistant material such as nickel or Monel.

  • The reactor is heated to a temperature between 350 °C and 600 °C.[2]

  • A stream of fluorine gas is passed over the heated platinum.

  • The volatile platinum hexafluoride that is formed is carried out of the reactor in the fluorine stream.

  • The product is collected by condensation in a cold trap maintained at a low temperature (e.g., with a dry ice/acetone bath).

  • Purification can be achieved by fractional distillation.

Synthesis of this compound (PtF₄) by Thermal Decomposition of PtF₆

A common method for preparing PtF₄ involves the controlled decomposition of PtF₆.[2]

Experimental Workflow:

Figure 2: Synthesis of this compound.

Procedure:

  • Gaseous platinum hexafluoride is passed through a heated tube. The material of the tube should be resistant to fluorine at high temperatures, such as quartz or nickel.

  • The PtF₆ decomposes upon heating to form solid this compound and fluorine gas.

  • The solid PtF₄ is deposited on the walls of the tube and can be collected after the reaction is complete and the apparatus has cooled.

The Landmark Experiment: Reaction of Platinum Hexafluoride with Xenon

In 1962, Neil Bartlett conducted a simple yet revolutionary experiment that demonstrated the reactivity of xenon.[5][6]

Logical Progression of Bartlett's Discovery:

G O2_PtF6 Observation: O₂ + PtF₆ → [O₂]⁺[PtF₆]⁻ (Dioxygenyl Hexafluoroplatinate) Ionization_Energy Realization: Ionization Energy of O₂ (1175 kJ/mol) is similar to Ionization Energy of Xe (1170 kJ/mol) O2_PtF6->Ionization_Energy Hypothesis Hypothesis: If PtF₆ can oxidize O₂, it should also be able to oxidize Xe. Ionization_Energy->Hypothesis Experiment Experiment: Reaction of Xenon Gas with Platinum Hexafluoride Gas Hypothesis->Experiment Result Result: Formation of a yellow-orange solid, the first noble gas compound. Experiment->Result

Figure 3: Bartlett's path to noble gas chemistry.

Procedure:

  • A glass apparatus consisting of two bulbs separated by a break-seal is used.

  • One bulb contains a sample of red, gaseous platinum hexafluoride.

  • The other bulb is filled with colorless xenon gas.

  • The seal between the two bulbs is broken, allowing the gases to mix.

  • Upon mixing, an immediate reaction occurs, resulting in the formation of a yellow-orange solid product on the walls of the reaction vessel. This product was initially formulated as xenon hexafluoroplatinate, XePtF₆.[6] Later studies indicated the product was likely a mixture of compounds including [XeF]⁺[PtF₅]⁻ and [XeF]⁺[Pt₂F₁₁]⁻.

Significance of Early Platinum Fluoride Research

The early research on platinum fluorides, culminating in Bartlett's 1962 experiment, had a profound and lasting impact on the field of chemistry.

  • Overthrow of the Inert Gas Dogma: The most immediate and significant consequence was the demonstration that the noble gases are not chemically inert. This discovery forced a fundamental revision of chemical textbooks and our understanding of the periodic table.[5]

  • Birth of Noble Gas Chemistry: Bartlett's work opened the floodgates to a new field of chemistry dedicated to the study of noble gas compounds. In the years that followed, numerous compounds of xenon, krypton, and radon were synthesized and characterized.[7]

  • Expansion of Oxidation State Chemistry: The ability of PtF₆ to oxidize xenon to a cationic species pushed the known boundaries of oxidation states and demonstrated the existence of compounds with unusual electronic structures.

  • Development of New Synthetic Reagents: Platinum hexafluoride and other related compounds have been explored as powerful fluorinating and oxidizing agents for the synthesis of other novel inorganic and organic compounds.

Spectroscopic and Thermodynamic Data

The characterization of platinum fluorides has relied heavily on various spectroscopic techniques and thermodynamic measurements.

Table 3: Spectroscopic Data for Platinum Fluorides

CompoundTechniqueWavenumber (cm⁻¹) / Chemical Shift (ppm)Reference
PtF₆IRν₃: ~705, ν₄: ~273[8]
PtF₆Ramanν₁: 655, ν₂: 601, ν₅: 242[8]
PtF₄IR (in Ne matrix)710-717 (Pt-F stretching)[8]
PtF₅IR (in Ne matrix)Multiple bands observed[8]
PtF₂-Data not readily available-
Various Pt-F complexes¹⁹F NMRWide range of chemical shifts[9][10]

Table 4: Thermodynamic Data for Platinum Fluorides (at 298.15 K)

CompoundΔfH°(g) (kJ/mol)Reference
PtF₆-676 ± 28[7]
PtF₄-[11]
PtF₂-[11]

Note: Experimental thermodynamic data for all platinum fluorides is not consistently available in the early literature.

Conclusion

The early research on platinum fluorides stands as a testament to the power of curiosity-driven scientific inquiry. The synthesis and characterization of these highly reactive compounds, particularly platinum hexafluoride, not only expanded our knowledge of inorganic chemistry but also led to one of the most significant discoveries of the 20th century: the reactivity of the noble gases. The experimental protocols and data presented in this guide provide a foundation for understanding this pivotal period in chemical history and may serve as an inspiration for future research in the development of novel materials and chemical transformations. The legacy of these early investigations continues to influence modern chemistry, reminding us that even the most established scientific principles are open to challenge and revision.

References

Methodological & Application

Synthesis of Platinum Tetrafluoride (PtF₄) via Thermal Decomposition of Platinum Hexafluoride (PtF₆): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum tetrafluoride (PtF₄) is a significant compound in inorganic chemistry, serving as a precursor in the synthesis of various platinum-containing materials and as a subject of study for its electronic and structural properties.[1] One modern and effective method for the synthesis of PtF₄ is the thermal decomposition of platinum hexafluoride (PtF₆). This application note provides a detailed overview of this synthetic route, including a generalized protocol, safety considerations, and relevant physicochemical data. The thermal decomposition of PtF₆ offers a pathway to produce PtF₄ by controlled heating, leading to the elimination of fluorine gas.

Physicochemical Properties

A summary of the key physical and chemical properties of the reactant, PtF₆, and the product, PtF₄, is provided below for easy reference.

PropertyPlatinum Hexafluoride (PtF₆)This compound (PtF₄)
CAS Number 13693-05-513455-15-7
Molar Mass 309.07 g/mol 271.08 g/mol
Appearance Dark-red volatile solid, red gasRed-orange solid
Melting Point 61.3 °C600 °C
Boiling Point 69.14 °CDecomposes
Decomposition Temperature 280 °CHeats to red hot
Oxidizing Power Very strong oxidant-

Experimental Protocol

Objective: To synthesize this compound (PtF₄) through the controlled thermal decomposition of platinum hexafluoride (PtF₆).

Materials:

  • Platinum hexafluoride (PtF₆) gas

  • Inert gas (e.g., Nitrogen or Argon) for purging

  • Apparatus resistant to fluorine and platinum fluorides (e.g., made of Monel, nickel, or passivated stainless steel)

Equipment:

  • High-pressure gas cylinder for PtF₆

  • Mass flow controller for precise gas delivery

  • Tube furnace with programmable temperature control

  • Reaction tube made of a resistant material

  • Cold trap for collection of byproducts

  • Vacuum pump

  • Pressure gauges

  • Appropriate safety equipment for handling highly corrosive and toxic gases

Procedure:

  • Apparatus Setup:

    • Assemble the reaction system in a well-ventilated fume hood or a glove box.

    • The setup consists of a PtF₆ gas cylinder connected via a mass flow controller to a reaction tube placed inside a tube furnace.

    • The outlet of the reaction tube should be connected to a cold trap (e.g., cooled with liquid nitrogen) to condense any unreacted PtF₆ and the fluorine gas byproduct.

    • A vacuum pump is connected to the end of the system to control the pressure and remove non-condensable byproducts.

    • Ensure all connections are leak-tight.

  • System Purge:

    • Thoroughly purge the entire system with a dry, inert gas (nitrogen or argon) to remove any traces of air and moisture. Moisture can lead to the formation of platinum oxides and hydrofluoric acid.

  • Reaction:

    • Heat the tube furnace to the decomposition temperature of PtF₆, which is reported to be 280 °C.

    • Once the desired temperature is stable, introduce a controlled flow of PtF₆ gas into the reaction tube.

    • The PtF₆ will decompose upon reaching the hot zone of the furnace, depositing solid PtF₄ on the inner walls of the tube. The reaction is: PtF₆(g) → PtF₄(s) + F₂(g).

  • Product Collection and Purification:

    • After the reaction is complete, stop the flow of PtF₆ and allow the furnace to cool down to room temperature under a continuous flow of inert gas.

    • The solid PtF₄ product can be collected from the reaction tube.

    • Any unreacted PtF₆ and the fluorine gas byproduct will be collected in the cold trap.

    • Purification of the PtF₄ may be necessary to remove any adsorbed fluorine or unreacted PtF₆. This can be achieved by gentle heating under vacuum.

Safety Precautions:

  • Platinum hexafluoride is a highly toxic and corrosive gas and a powerful oxidizing agent. All handling should be performed in a suitable fume hood or glove box.

  • Appropriate personal protective equipment (PPE), including a full-face shield, acid-resistant gloves, and a lab coat, must be worn.

  • Ensure the reaction apparatus is made of materials resistant to fluorine and platinum fluorides.

  • The fluorine gas byproduct is also highly toxic and corrosive and must be handled and disposed of properly.

Visual Representations

Experimental_Workflow Experimental Workflow for PtF₄ Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_collection Product Handling setup Apparatus Setup purge System Purge with Inert Gas setup->purge heat Heat Furnace to 280°C purge->heat introduce_ptf6 Introduce PtF₆ Gas heat->introduce_ptf6 decompose Thermal Decomposition of PtF₆ introduce_ptf6->decompose cool Cool Down System decompose->cool collect Collect PtF₄ Product cool->collect purify Purify PtF₄ (if necessary) collect->purify

Caption: Experimental workflow for the synthesis of PtF₄.

Logical_Relationship Logical Relationship of the Decomposition PtF6 Platinum Hexafluoride (PtF₆) (Gas) Heat Heat (280°C) PtF6->Heat PtF4 This compound (PtF₄) (Solid) F2 Fluorine (F₂) (Gas) Heat->PtF4 Heat->F2

Caption: Thermal decomposition of PtF₆ to PtF₄ and F₂.

References

Application Notes and Protocols for the Synthesis of Platinum(IV) Fluoride via Direct Fluorination of Platinum Metal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum(IV) fluoride (B91410) (PtF₄), a red-orange crystalline solid, is a significant compound in the field of inorganic fluorine chemistry.[1] Its ability to serve as a strong fluorinating agent and its role in the synthesis of other platinum compounds make it a valuable material for research and development. This document provides detailed application notes and protocols for the synthesis of PtF₄, focusing on the direct fluorination of platinum metal. This method, first reported by Henri Moissan, involves the high-temperature reaction of platinum with elemental fluorine.[1] A modern alternative, the thermal decomposition of platinum(VI) fluoride (PtF₆), is also discussed.

Material Properties

A summary of the key physical and chemical properties of the platinum fluorides involved in the synthesis is provided below for easy reference.

PropertyPlatinum (Pt)Platinum(IV) Fluoride (PtF₄)Platinum(V) Fluoride ((PtF₅)₄)Platinum(VI) Fluoride (PtF₆)
CAS Number 7440-06-413455-15-7[1]13784-83-713693-05-5[1]
Molar Mass 195.08 g/mol 271.08 g/mol [1]1275.36 g/mol (tetramer)309.07 g/mol [1]
Appearance Silvery-white metalRed-orange solid[1]Deep red solidDark-red volatile solid[1]
Melting Point 1768 °C~600 °C[1]Decomposes61.3 °C[1]
Boiling Point 3825 °CSublimesDisproportionates69.14 °C[1]
Key Hazards Inert solidCorrosive, toxicCorrosive, toxic, strong oxidizerHighly corrosive, toxic, extremely strong oxidizer[1]

Safety Precautions

The synthesis of platinum(IV) fluoride involves highly hazardous materials, including elemental fluorine and highly reactive platinum fluorides. Strict adherence to safety protocols is mandatory.

  • Fluorine Gas: Fluorine is an extremely toxic and corrosive gas and a powerful oxidizing agent.[2] All manipulations must be conducted in a dedicated, well-ventilated fume hood or a glove box designed for fluorine chemistry.[3] A soda-lime tower or other appropriate scrubbing system must be in place to neutralize excess fluorine gas.[3]

  • Platinum Hexafluoride (PtF₆): PtF₆ is a volatile and highly corrosive solid with a low boiling point. It is a very strong oxidizing agent.[1] It reacts violently with water and can cause severe burns upon contact.[4]

  • Personal Protective Equipment (PPE): A full suite of PPE is required, including a flame-resistant lab coat, neoprene or other fluorine-resistant gloves, and tightly sealed safety goggles. A face shield is also recommended.[4]

  • Materials Compatibility: All reaction vessels and tubing in contact with fluorine gas or platinum fluorides must be constructed from compatible materials such as Monel, nickel, or passivated stainless steel.[3] Glassware is not suitable as it will be attacked by fluorine and its compounds.[1]

  • Emergency Procedures: An emergency plan must be in place, including access to a safety shower, eyewash station, and appropriate first aid materials for fluorine exposure, such as calcium gluconate gel.[5]

Synthesis Protocols

Two primary methods for the synthesis of platinum(IV) fluoride are detailed below. The direct fluorination of platinum is the historical method, while the thermal decomposition of platinum(VI) fluoride is a more modern approach.

Method 1: Direct Fluorination of Platinum Metal

This protocol is based on the original work of Henri Moissan and involves the direct reaction of platinum metal with fluorine gas at elevated temperatures. The reaction proceeds through the formation of higher platinum fluorides, which then yield PtF₄ under controlled conditions.

Experimental Workflow Diagram

Direct_Fluorination_Workflow Pt Platinum Sponge/Powder Reactor High-Temperature Reactor (Monel or Nickel) Pt->Reactor Load F2_source Fluorine Gas Source F2_source->Reactor Introduce F2 flow HF_source Anhydrous HF (optional) HF_source->Reactor Introduce HF flow (optional) Collection Cooled Collection Vessel Reactor->Collection Volatile products (PtF5, PtF6) collected Purification Purification (Sublimation) Collection->Purification Transfer solid PtF4 Pure PtF4 Purification->PtF4 Isolate PtF4 Thermal_Decomposition_Workflow PtF6_source Platinum(VI) Fluoride (PtF6) Decomposition_Vessel Decomposition Vessel (Monel or Nickel) PtF6_source->Decomposition_Vessel Introduce Heating Controlled Heating Decomposition_Vessel->Heating Heat to ~280 °C Collection Cooled Collection Surface Decomposition_Vessel->Collection PtF4 deposits Byproduct Fluorine Gas (F2) Decomposition_Vessel->Byproduct Volatile byproduct Heating->Decomposition_Vessel PtF4 Pure PtF4

References

Application Notes and Protocols: Platinum Tetrafluoride in Material Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of platinum tetrafluoride (PtF₄) as a precursor in the synthesis of various platinum-containing materials. The information is intended for researchers in materials science, catalysis, and drug development.

Introduction to this compound as a Precursor

This compound is a red-orange solid at room temperature and features platinum in the +4 oxidation state with an octahedral coordination geometry.[1] Its reactivity and thermal instability make it a versatile, albeit challenging, precursor for the synthesis of platinum-based materials, including metallic platinum, alloys, and coordination complexes. Key properties of PtF₄ relevant to its use as a precursor are summarized in Table 1.

The primary routes for utilizing PtF₄ in material synthesis are through thermal decomposition and as a starting material for the synthesis of platinum-containing coordination complexes.[2] Its high fluorine content can also be leveraged in specific fluorination reactions.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical FormulaPtF₄[1]
Molar Mass271.078 g/mol [1]
AppearanceRed-orange solid[1]
Density7.08 g/cm³ (calculated)[1]
Melting Point600 °C (1112 °F; 873 K)[1]
Crystal StructureOrthorhombic[1]
DecompositionDecomposes to platinum metal and fluorine gas at red heat.[2]
SolubilityDecomposes in water to form platinum dioxide hydrate (B1144303) and fluoroplatinic acid.[2]

Applications and Experimental Protocols

Synthesis of Platinum Metal and Nanoparticles via Thermal Decomposition

This compound decomposes at elevated temperatures to yield pure platinum metal and fluorine gas. This property can be exploited to produce platinum coatings, thin films, or nanoparticles.

Experimental Protocol: Thermal Decomposition of PtF₄ to Platinum Metal

Objective: To synthesize elemental platinum by the thermal decomposition of this compound.

Materials:

  • This compound (PtF₄)

  • Inert gas (Argon or Nitrogen)

  • High-temperature tube furnace

  • Quartz or alumina (B75360) boat

  • Schlenk line or glovebox for inert atmosphere handling

Procedure:

  • Handle PtF₄ in an inert atmosphere (glovebox or Schlenk line) due to its sensitivity to moisture.

  • Place a known quantity of PtF₄ into a quartz or alumina boat.

  • Position the boat in the center of a tube furnace.

  • Purge the tube furnace with a continuous flow of inert gas (e.g., Argon at 50-100 sccm) for at least 30 minutes to remove air and moisture.

  • While maintaining the inert gas flow, heat the furnace to a temperature above 600 °C (e.g., 800 °C) at a controlled ramp rate (e.g., 10 °C/min).

  • Hold the temperature for a sufficient duration (e.g., 1-2 hours) to ensure complete decomposition of the PtF₄. The decomposition reaction is: PtF₄(s) → Pt(s) + 2F₂(g).

  • Cool the furnace to room temperature under the inert gas flow.

  • Carefully remove the boat containing the platinum metal product in an inert atmosphere.

  • The fluorine gas byproduct must be handled with extreme caution and passed through an appropriate scrubber (e.g., a soda lime or activated alumina trap).

Expected Outcome: A gray to black powder or film of metallic platinum. The morphology will depend on the decomposition conditions.

Logical Workflow for Thermal Decomposition

Thermal_Decomposition_Workflow PtF4 This compound (PtF₄) Furnace High-Temperature Furnace (>600 °C, Inert Atmosphere) PtF4->Furnace Decomposition Thermal Decomposition PtF₄ → Pt + 2F₂ Furnace->Decomposition Pt_Product Platinum Metal (Pt) (Powder/Film) Decomposition->Pt_Product F2_Gas Fluorine Gas (F₂) (To Scrubber) Decomposition->F2_Gas

Caption: Workflow for the synthesis of platinum metal via thermal decomposition of PtF₄.

Precursor for Platinum Coordination Complexes

This compound can serve as a starting material for the synthesis of various platinum(IV) coordination complexes. These reactions typically involve the displacement of fluoride (B91410) ligands by other donor ligands.

Experimental Protocol: Synthesis of a Generic Platinum(IV) Amine Complex

Objective: To synthesize a platinum(IV) amine complex from this compound.

Materials:

  • This compound (PtF₄)

  • Anhydrous coordinating solvent (e.g., acetonitrile)

  • Amine ligand (e.g., pyridine, ethylenediamine), dried and distilled

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask and condenser

Procedure:

  • In an inert atmosphere, suspend a known amount of PtF₄ in an anhydrous coordinating solvent in a Schlenk flask equipped with a magnetic stir bar.

  • Slowly add a stoichiometric amount of the desired amine ligand to the suspension at room temperature while stirring. The reaction may be exothermic.

  • After the initial reaction subsides, attach a condenser and heat the mixture under reflux for several hours to drive the reaction to completion. The reaction progress can be monitored by techniques such as ¹⁹⁵Pt NMR spectroscopy if available.

  • Cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling or can be isolated by removing the solvent under reduced pressure.

  • Wash the isolated solid with a non-coordinating solvent (e.g., diethyl ether) to remove any unreacted starting materials.

  • Dry the product under vacuum.

  • Characterize the product using appropriate analytical techniques (e.g., NMR, IR, elemental analysis).

Reaction Scheme: PtF₄ + nL → [PtF₄₋ₙLₙ] + nF⁻ (simplified, actual product may vary)

Signaling Pathway for Complex Formation

Complex_Formation_Pathway cluster_reactants Reactants cluster_process Reaction Process cluster_products Products PtF4 PtF₄ Precursor Mixing Mixing in Anhydrous Solvent PtF4->Mixing Ligand Amine Ligand (L) Ligand->Mixing Heating Heating/Reflux Mixing->Heating Pt_Complex [Pt(IV) Amine Complex] Heating->Pt_Complex Byproduct Fluoride Byproduct Heating->Byproduct

References

Application Notes and Protocols for Platinum Tetrafluoride in Heterogeneous Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum tetrafluoride (PtF₄) is a platinum(IV) compound that, while not extensively used directly as a heterogeneous catalyst, holds significant potential as a precursor for advanced catalytic materials. The introduction of fluorine into platinum-based catalysts can modify their electronic properties and enhance their catalytic activity and stability in various reactions. This document provides detailed application notes and protocols for the use of this compound and related fluorinated platinum systems in heterogeneous catalysis, with a primary focus on the oxygen reduction reaction (ORR), and potential applications in hydrogenation and oxidation reactions.

I. Application in Oxygen Reduction Reaction (ORR)

The most promising application of fluorine-containing platinum catalysts is in the electrocatalytic oxygen reduction reaction, a critical process in fuel cells. Fluorination of the catalyst support or the platinum nanoparticles can lead to enhanced performance.

Application Note: Enhanced ORR Activity with Fluorinated Carbon-Supported Platinum Catalysts

Fluorinating the carbon support for platinum nanoparticles has been shown to improve both the activity and stability of the catalyst for the ORR.[1] The high electronegativity of fluorine atoms creates a strong electron-withdrawing effect, which modifies the electronic structure of the platinum nanoparticles.[1][2] This modification can lead to a more favorable adsorption energy for oxygen intermediates, thereby boosting the reaction kinetics. Additionally, the formation of strong C-F bonds on the support can enhance its resistance to corrosion under the harsh operating conditions of a fuel cell.[1]

Quantitative Data
CatalystSupport MaterialPt Loading (wt%)Mass Activity (A/mg_Pt) @ 0.9V vs. RHESpecific Activity (mA/cm²) @ 0.9V vs. RHEECSA Loss after Stability Test (%)Reference
Pt/CVulcan XC-7220~0.15~0.2541[1]
Fluorinated Pt/CFluorinated Vulcan XC-7220>0.20>0.35<20[1]
Pt/HGSHigh Graphitic Surface Carbon---~25[3]
Pt/VulcanVulcan XC-72---~60[3]

Note: The values presented are approximate and can vary based on specific experimental conditions. They are intended to illustrate the general trend of improved performance with fluorinated supports.

Experimental Protocols

1. Preparation of Fluorinated Carbon Support (Illustrative Protocol)

This protocol describes a general method for the fluorination of a carbon support, which can then be used for the deposition of platinum nanoparticles.

  • Materials: High surface area carbon black (e.g., Vulcan XC-72), Fluorine gas (F₂) diluted in an inert gas (e.g., Nitrogen, N₂), high-temperature tube furnace.

  • Procedure:

    • Place a known amount of the carbon support in a ceramic boat inside the tube furnace.

    • Purge the furnace with an inert gas (e.g., N₂) to remove any air and moisture.

    • Heat the furnace to the desired fluorination temperature (e.g., 200-400 °C). The specific temperature will influence the degree of fluorination.[4]

    • Introduce a controlled flow of the diluted fluorine gas mixture into the furnace for a specific duration (e.g., 30-120 minutes).

    • After the desired fluorination time, stop the fluorine gas flow and cool the furnace to room temperature under an inert gas flow.

    • The resulting fluorinated carbon support can then be used for catalyst synthesis.

2. Synthesis of Platinum Nanoparticles on Fluorinated Carbon Support (Pt/CFx)

This protocol outlines the synthesis of platinum nanoparticles on the prepared fluorinated carbon support using a chemical reduction method.

  • Materials: Fluorinated carbon support, Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O), Ethylene (B1197577) glycol (reducing agent), Deionized water, Ethanol (B145695).

  • Procedure:

    • Disperse a specific amount of the fluorinated carbon support in a mixture of deionized water and ethanol through ultrasonication to form a uniform suspension.

    • In a separate beaker, dissolve a calculated amount of chloroplatinic acid hexahydrate in deionized water to achieve the desired platinum loading (e.g., 20 wt%).

    • Add the platinum precursor solution to the carbon support suspension under vigorous stirring.

    • Heat the mixture to a specific temperature (e.g., 80-120 °C) and then add ethylene glycol dropwise while maintaining the temperature and stirring.

    • Continue the reaction for a few hours to ensure complete reduction of the platinum precursor.

    • Cool the mixture to room temperature, and then collect the catalyst powder by filtration.

    • Wash the catalyst thoroughly with deionized water and ethanol to remove any unreacted precursors and byproducts.

    • Dry the final Pt/CFx catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C).

3. Electrochemical Evaluation of ORR Activity

This protocol describes the electrochemical testing of the prepared catalyst using a rotating disk electrode (RDE).

  • Materials: Pt/CFx catalyst, Nafion® ionomer solution (e.g., 5 wt%), Isopropanol, Deionized water, Glassy carbon RDE, Potentiostat with a three-electrode cell setup (working electrode, counter electrode - e.g., platinum wire, reference electrode - e.g., Ag/AgCl or RHE), 0.1 M HClO₄ electrolyte.

  • Procedure:

    • Prepare a catalyst ink by dispersing a known amount of the Pt/CFx catalyst in a mixture of isopropanol, deionized water, and Nafion® solution through ultrasonication.

    • Deposit a small, known volume of the catalyst ink onto the polished surface of the glassy carbon RDE and let it dry to form a thin film.

    • Assemble the three-electrode cell with the catalyst-coated RDE as the working electrode.

    • Purge the electrolyte with high-purity oxygen for at least 30 minutes to ensure saturation.

    • Perform cyclic voltammetry (CV) in a nitrogen-purged electrolyte to determine the electrochemical surface area (ECSA) of the catalyst.

    • Conduct linear sweep voltammetry (LSV) at various rotation speeds (e.g., 400, 900, 1600, 2500 rpm) in the oxygen-saturated electrolyte to obtain the ORR polarization curves.

    • Analyze the data using the Koutecky-Levich equation to determine the kinetic current density and other performance metrics.[5]

Characterization Techniques
  • X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of C-F bonds on the support and to study the electronic state of platinum.[6]

  • Transmission Electron Microscopy (TEM): To visualize the size, distribution, and morphology of the platinum nanoparticles on the support.[7]

  • X-ray Diffraction (XRD): To determine the crystalline structure and average particle size of the platinum nanoparticles.[7]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups on the carbon support.[7]

Visualizations

ORR_Catalyst_Preparation_Workflow cluster_support Support Preparation cluster_catalyst Catalyst Synthesis cluster_characterization Characterization cluster_testing Electrochemical Testing C_support Carbon Support (e.g., Vulcan XC-72) Fluorination Fluorination (F₂/N₂ gas, 200-400 °C) C_support->Fluorination Fluorinated_C Fluorinated Carbon (CFx) Fluorination->Fluorinated_C Dispersion Dispersion in Solvent Fluorinated_C->Dispersion Pt_precursor Platinum Precursor (H₂PtCl₆·6H₂O) Pt_precursor->Dispersion Reduction Chemical Reduction (e.g., Ethylene Glycol) Dispersion->Reduction Pt_CFx Pt/CFx Catalyst Reduction->Pt_CFx XPS XPS Pt_CFx->XPS TEM TEM Pt_CFx->TEM XRD XRD Pt_CFx->XRD Ink Catalyst Ink Preparation Pt_CFx->Ink RDE RDE Coating Ink->RDE CV Cyclic Voltammetry (ECSA) RDE->CV LSV Linear Sweep Voltammetry (ORR Activity) RDE->LSV

Caption: Workflow for the preparation and evaluation of a fluorinated carbon-supported platinum catalyst for the ORR.

ORR_Mechanism_Enhancement cluster_fluorinated Fluorinated Support cluster_reaction Oxygen Reduction Reaction cluster_performance Performance Pt_F Pt Nanoparticle Support_F Fluorinated Carbon Support (CFx) e_transfer Electron Withdrawal (Pt -> CFx) Pt_F->e_transfer O_ads Adsorbed Oxygen Intermediates Pt_F->O_ads Optimized Binding Stability Improved Stability Support_F->Stability e_transfer->Support_F O2 O₂ O2->O_ads Adsorption H2O H₂O O_ads->H2O Reduction Activity Enhanced ORR Activity O_ads->Activity

Caption: Proposed mechanism for enhanced ORR on a fluorinated platinum catalyst.

II. Potential Application in Hydrogenation

While direct use of PtF₄ in heterogeneous hydrogenation is not well-documented, its role as a precursor to platinum catalysts is plausible. Platinum is a highly effective hydrogenation catalyst for a wide range of functional groups.[8]

Application Note: this compound as a Precursor for Hydrogenation Catalysts

PtF₄ can be used to synthesize platinum nanoparticles or complexes which can then be supported on various materials for hydrogenation reactions. The presence of residual fluorine on the support or catalyst surface could potentially influence the selectivity and activity of the catalyst, although this is an area that requires further investigation. For instance, platinum(II) and platinum(IV) difluoro complexes have been synthesized and studied, indicating the stability of Pt-F bonds in certain coordination environments.[5]

Experimental Protocol (Conceptual)

1. Preparation of a Supported Platinum Catalyst from a PtF₄ Precursor

This conceptual protocol outlines a possible route to prepare a supported platinum catalyst starting from PtF₄.

  • Materials: this compound (PtF₄), High surface area support (e.g., Al₂O₃, SiO₂, carbon), Solvent (e.g., anhydrous acetone (B3395972) or other non-aqueous solvent), Reducing agent (e.g., H₂ gas, NaBH₄).

  • Procedure:

    • Dissolve or suspend PtF₄ in a suitable anhydrous solvent. Due to the reactivity of PtF₄ with water, non-aqueous solvents are preferred.

    • Impregnate the support material with the PtF₄ solution.

    • Dry the impregnated support to remove the solvent.

    • Reduce the platinum precursor to metallic platinum. This can be achieved by:

      • Gas-phase reduction: Heating the material in a stream of hydrogen gas at an elevated temperature.

      • Liquid-phase reduction: Suspending the material in a solvent and adding a chemical reducing agent.

    • Wash and dry the final catalyst.

2. Catalytic Hydrogenation of an Unsaturated Compound

  • Reaction: Hydrogenation of an alkene to an alkane.

  • Procedure:

    • Place the substrate and a suitable solvent in a high-pressure reactor.

    • Add the prepared platinum catalyst.

    • Seal the reactor, purge with hydrogen, and then pressurize with hydrogen to the desired pressure.

    • Heat the reactor to the desired temperature and stir.

    • Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

    • After the reaction is complete, cool the reactor, release the pressure, and recover the catalyst by filtration.

    • Isolate the product from the reaction mixture.

Hydrogenation_Logic cluster_reaction Hydrogenation Reaction PtF4 This compound (PtF₄) Precursor Impregnation Impregnation onto Support (e.g., Al₂O₃, Carbon) PtF4->Impregnation Reduction Reduction (e.g., H₂ gas) Impregnation->Reduction Pt_catalyst Supported Platinum Catalyst (Pt/Support) Reduction->Pt_catalyst Unsaturated Unsaturated Hydrocarbon (e.g., Alkene) Pt_catalyst->Unsaturated catalyzes Saturated Saturated Hydrocarbon (e.g., Alkane) Unsaturated->Saturated Catalytic Hydrogenation H2 H₂ H2->Saturated

References

Application Notes and Protocols: Platinum-Mediated Fluorination for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorination can dramatically alter the physicochemical properties of a compound, enhancing metabolic stability, bioavailability, and binding affinity. While various fluorinating agents exist, transition-metal-catalyzed methods offer unique advantages in terms of selectivity and efficiency. This document provides detailed application notes and protocols for platinum-mediated fluorination, focusing on the well-established platinum-catalyzed hydrofluorination of alkynes to generate valuable fluoroalkenes. While the direct use of platinum(IV) fluoride (B91410) (PtF4) as a general fluorinating agent for organic compounds is not widely documented, the study of Pt(IV)-fluoro complexes provides crucial insights into C-F bond formation.

I. Platinum-Catalyzed Hydrofluorination of Alkynes

A significant advancement in platinum-mediated fluorination is the catalytic hydrofluorination of alkynes, which provides access to synthetically useful (Z)-fluoroalkenes.[1][2] This transformation is typically catalyzed by Pt(II) complexes at room temperature and is enabled by a "fluoride shuttle" mechanism.[1][3]

Reaction Principle:

The platinum-catalyzed hydrofluorination of alkynes involves the activation of an alkyne by a cationic Pt(II) center, followed by an outer-sphere attack of a fluoride anion.[4] The reaction is facilitated by a fluoride shuttle, where species like BF₃, PF₅, or HF mediate the transfer of the fluoride anion to the platinum-coordinated alkyne.[2][3][4] This process leads to the formation of a β-fluorovinyl Pt(II) complex, which then undergoes protodeplatination to yield the fluoroalkene product and regenerate the active catalyst.[5]

Catalytic Cycle for Hydrofluorination of Alkynes

G Figure 1: Catalytic Cycle of Pt-Catalyzed Alkyne Hydrofluorination Pt_II [Pt(II)L₂]²⁺ Pt_alkyne [Pt(II)L₂(alkyne)₂]²⁺ Pt_II->Pt_alkyne + 2 Alkyne Pt_vinyl Cationic β-fluorovinyl Pt(II) Complex Pt_alkyne->Pt_vinyl + F⁻ (from shuttle) Pt_vinyl->Pt_II - Alkyne + H⁺ Fluoroalkene Fluoroalkene Product Pt_vinyl->Fluoroalkene + H⁺ HF_shuttle HF / Fluoride Shuttle (e.g., BF₄⁻)

Caption: Pt-catalyzed hydrofluorination of alkynes enabled by a fluoride shuttle.

Quantitative Data: Substrate Scope of Platinum-Catalyzed Hydrofluorination of Alkynes

The following table summarizes the results for the platinum-catalyzed hydrofluorination of various alkynes under optimized conditions.[5][6] The reactions are generally performed at room temperature and are tolerant to air and moisture.[5]

EntryAlkyne SubstrateProductYield (%)[5][6]Z:E Ratio[5][6]
13-Hexyne(Z)-3-Fluoro-3-hexene95>99:1
24-Octyne(Z)-4-Fluoro-4-octene92>99:1
31-Phenyl-1-propyne(Z)-1-Fluoro-1-phenyl-1-propene85>99:1
4Diphenylacetylene(Z)-1-Fluoro-1,2-diphenylethene90>99:1
5Methyl (2-phenylethynyl)benzoate(Z)-Methyl 2-(1-fluoro-2-phenylvinyl)benzoate78>99:1
64-Phenyl-3-butyn-2-one(Z)-4-Fluoro-4-phenyl-3-buten-2-one658:1
71-Hexyne2-Fluoro-1-hexene45 (at 60°C)-

Note: Yields are typically determined by ¹⁹F NMR spectroscopy using an internal standard. Isolated yields may vary.

II. Experimental Protocols

Protocol 1: General Procedure for Platinum-Catalyzed Hydrofluorination of an Internal Alkyne

This protocol is adapted from the literature for the synthesis of (Z)-fluoroalkenes.[5]

Materials:

  • Pt(II) dichloride complex with a chelating phosphine (B1218219) ligand (e.g., [PtCl₂(dppe)], dppe = 1,2-bis(diphenylphosphino)ethane)

  • Silver tetrafluoroborate (B81430) (AgBF₄)

  • Poly(4-vinylpyridinium poly(hydrogen fluoride)) (PVP·HF)

  • Alkyne substrate

  • Anhydrous dichloromethane (B109758) (DCM)

  • Internal standard for NMR analysis (e.g., benzotrifluoride)

Experimental Workflow

G Figure 2: General Workflow for Pt-Catalyzed Hydrofluorination Start Start Setup Reaction Setup: - Oven-dried vial - Inert atmosphere (N₂ or Ar) Start->Setup Reagents Add Reagents: 1. Pt(II) precatalyst 2. AgBF₄ 3. Anhydrous DCM Setup->Reagents Stir1 Stir at RT (15 min) Reagents->Stir1 Add_HF Add PVP·HF and Alkyne Stir1->Add_HF Stir2 Stir at RT (24-72 h) Add_HF->Stir2 Monitor Monitor reaction by ¹⁹F NMR Stir2->Monitor Workup Aqueous Workup & Product Extraction Monitor->Workup Reaction Complete Purify Purification (e.g., column chromatography) Workup->Purify Analyze Characterization (NMR, MS) Purify->Analyze End End Analyze->End

Caption: A typical experimental workflow for the hydrofluorination of alkynes.

Procedure:

  • To an oven-dried vial under an inert atmosphere (e.g., nitrogen or argon), add the Pt(II) precatalyst (e.g., [PtCl₂(dppe)], 0.01 mmol, 1 mol%) and AgBF₄ (0.02 mmol, 2 mol%).

  • Add anhydrous dichloromethane (1.0 mL).

  • Stir the resulting suspension at room temperature for 15 minutes.

  • Add PVP·HF (0.2 mmol, 20 mol%) followed by the alkyne substrate (1.0 mmol, 1 equiv).

  • Stir the reaction mixture at room temperature for 24 to 72 hours.

  • Monitor the progress of the reaction by taking aliquots and analyzing them by ¹⁹F NMR spectroscopy using an internal standard.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired fluoroalkene.

III. Reactivity of Platinum(IV) Fluoro Complexes

While PtF₄ is a simple binary fluoride of platinum, its direct application in selective organic fluorination is limited. However, the synthesis and reactivity of organometallic Pt(IV) difluoro complexes offer valuable insights. These complexes, often prepared by oxidizing Pt(II) precursors with reagents like XeF₂, are generally stable.[7] They can, however, act as fluorinating agents for strong organic electrophiles.[7]

Example of Reactivity:

Pt(IV) difluoro complexes of the type (R₃P)₂Ar₂PtF₂ have been shown to react with strong electrophiles like chlorotrimethylsilane (B32843) (Me₃SiCl), leading to the corresponding dichloro complexes.[7] This demonstrates the ability of the fluoride ligand on the Pt(IV) center to be transferred to an electrophilic species. Although not a direct C-F bond-forming reaction on an unactivated organic substrate, this reactivity is fundamental to understanding the potential of high-valent platinum fluorides in fluorination chemistry.

IV. Significance of Fluorinated Compounds in Drug Development

The development of novel fluorination methodologies is of paramount importance to the pharmaceutical industry. The unique properties of fluorine allow for the fine-tuning of a drug candidate's profile.

Impact of Fluorination on Drug Properties

G Figure 3: Role of Fluorination in Drug Development Fluorination Incorporation of Fluorine into Lead Compound Metabolic Increased Metabolic Stability (Blocking Metabolism Sites) Fluorination->Metabolic Lipophilicity Modulated Lipophilicity and Permeability Fluorination->Lipophilicity Binding Enhanced Binding Affinity (pKa Modulation, H-bonding) Fluorination->Binding Bioavailability Improved Bioavailability Metabolic->Bioavailability Lipophilicity->Bioavailability Binding->Bioavailability Drug Optimized Drug Candidate Bioavailability->Drug

Caption: Logical flow of how fluorination impacts key drug properties.

By strategically introducing fluorine atoms, medicinal chemists can:

  • Block sites of metabolism: Replacing a hydrogen atom with a fluorine atom at a metabolically labile position can prevent enzymatic degradation, thereby increasing the drug's half-life.

  • Modulate lipophilicity: The high electronegativity of fluorine can alter a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Enhance binding affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, leading to improved potency. It can also modulate the pKa of nearby functional groups, influencing their ionization state and binding characteristics.

The synthetic methods described herein, particularly the platinum-catalyzed hydrofluorination of alkynes, provide a valuable tool for accessing novel fluorinated building blocks that can be incorporated into drug discovery programs.

References

Application Notes and Protocols for Handling and Safety of Reactive Platinum Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive platinum compounds, such as cisplatin (B142131), carboplatin, and oxaliplatin, are potent antineoplastic agents widely used in cancer research and drug development.[1] Their cytotoxic activity is primarily mediated through interactions with DNA, leading to cell cycle arrest and apoptosis.[2] However, these compounds also pose significant health risks to laboratory personnel due to their high reactivity and toxicity.[3] Adherence to strict handling and safety protocols is therefore paramount to ensure a safe research environment. These application notes provide comprehensive guidance on the safe handling, storage, and disposal of reactive platinum compounds, along with detailed experimental protocols for common laboratory procedures.

Hazard Identification and Health Effects

Exposure to reactive platinum compounds can occur through inhalation, ingestion, or skin/eye contact.[3] The primary health concerns are:

  • Sensitization: Platinum salts are potent sensitizers. Repeated exposure can lead to allergic reactions, including skin rashes, asthma-like symptoms, and a condition known as "platinosis," characterized by respiratory and skin disorders.[4][5]

  • Toxicity: These compounds are cytotoxic and may be fatal if swallowed.[3] They can cause damage to the kidneys, liver, and bone marrow.[4]

  • Carcinogenicity and Mutagenicity: Reactive platinum compounds are considered potential carcinogens and mutagens.[6]

  • Irritation: Direct contact can cause severe irritation to the skin, eyes, and respiratory tract.[4][5]

Quantitative Data

Physicochemical Properties
CompoundMolecular Weight ( g/mol )Solubility in WaterSolubility in DMSOSolubility in DMF
Cisplatin 300.05~1 mg/mL (with warming)[4][7]Highly soluble, but leads to inactivation[4][8]~10 mg/mL[4][8]
Carboplatin 371.258.33 mg/mL[9]Inactivated by DMSO[9]Data not readily available
Oxaliplatin 397.29~6 mg/mL at 20°C[10]~100 mM, but can lead to inactivation[11][12]1.67 mg/mL[11]

Note on DMSO: The use of DMSO as a solvent for platinum compounds is strongly discouraged for biological studies as it can displace the ligands and inactivate the compound.[4][7][8][13]

Stability Data
CompoundStability in Aqueous SolutionStorage Conditions
Cisplatin Stability is enhanced in solutions containing chloride ions (e.g., 0.9% NaCl). In 0.9% NaCl, it's stable for 24 hours at room temperature, protected from light.[6][14]Store stock solutions at 2-8°C and protect from light to avoid precipitation. Do not refrigerate concentrated aqueous injections.
Carboplatin Stable in 5% dextrose solution. In normal saline, stability is concentration-dependent, with higher concentrations being more stable.Reconstituted solutions are stable for several hours to days depending on the concentration and diluent.[1]
Oxaliplatin Stable in 5% dextrose solution. Degrades rapidly in the presence of chloride ions.Reconstituted and diluted solutions have varying stability depending on concentration and storage temperature.
Toxicity Data
CompoundOSHA PEL (8-hr TWA)NIOSH REL (10-hr TWA)IDLHLD50 (Rat, Oral)LD50 (Rat, IV)IC50 (A498 Kidney Cancer Cells)
Soluble Platinum Salts 0.002 mg/m³0.002 mg/m³4 mg/m³N/AN/AN/A
Cisplatin As soluble Pt saltAs soluble Pt saltAs soluble Pt salt25.8 mg/kg11 mg/kg27 µM[5]
Carboplatin As soluble Pt saltAs soluble Pt saltAs soluble Pt salt343 mg/kg[4]61 mg/kg[4]273 µM[5]
Oxaliplatin As soluble Pt saltAs soluble Pt saltAs soluble Pt salt>100 mg/kg[5][6]N/A36 µM[5]

PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; IDLH: Immediately Dangerous to Life or Health; TWA: Time-Weighted Average; N/A: Not Available

Engineering Controls

  • Chemical Fume Hood/Biological Safety Cabinet: All work with reactive platinum compounds, especially handling of powders and preparation of solutions, must be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to prevent inhalation of aerosols and dust.[3]

  • Ventilation: Ensure adequate general laboratory ventilation to minimize background levels of contaminants.

  • Designated Area: All work with platinum compounds should be performed in a designated area of the laboratory, clearly marked with appropriate warning signs.

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory when handling reactive platinum compounds.

  • Gloves: Double gloving with chemotherapy-tested nitrile gloves is required. Change the outer glove immediately if contaminated.

  • Gown: A disposable, solid-front gown with long sleeves and tight-fitting cuffs that is resistant to chemotherapy drug permeation is essential.

  • Eye and Face Protection: Safety goggles or glasses with side shields are mandatory. A full-face shield should be worn when there is a risk of splashing.

  • Respiratory Protection: An N95 respirator or a higher level of respiratory protection may be necessary when handling powders or if there is a risk of aerosolization, such as during spill cleanup.

Experimental Protocols

Protocol for Weighing and Preparing Stock Solutions
  • Preparation: Don all required PPE (double gloves, gown, eye protection, and respirator if weighing powder). Ensure the chemical fume hood or BSC is functioning correctly. Cover the work surface with a disposable, plastic-backed absorbent pad.

  • Weighing: Tare a pre-labeled container on an analytical balance inside the fume hood. Carefully weigh the desired amount of the platinum compound powder, minimizing the creation of dust.

  • Solubilization: Add the appropriate solvent (e.g., 0.9% NaCl for cisplatin, 5% dextrose for oxaliplatin) to the container with the weighed powder. Use a closed-system transfer device (CSTD) or Luer-Lok syringe to add the solvent to minimize aerosol generation.

  • Dissolving: Gently swirl the container to dissolve the compound. Warming or sonication may be required for some compounds, as indicated in the solubility data.

  • Storage: Store the stock solution in a clearly labeled, sealed container at the recommended temperature and protected from light.

  • Cleanup: Dispose of all contaminated materials (weighing paper, absorbent pad, gloves, etc.) in the designated hazardous waste container. Decontaminate the work surface.

Protocol for Treating Cell Cultures with Platinum Compounds
  • Preparation: Work within a certified Class II BSC. Don appropriate PPE (double gloves, gown, eye protection).

  • Dilution: Based on the desired final concentration, calculate the volume of the stock solution needed. Prepare the final dilution in sterile cell culture medium.

  • Cell Treatment: Carefully add the diluted platinum compound to the cell culture plates or flasks.

  • Incubation: Return the treated cells to the incubator for the desired exposure time.

  • Waste Disposal: Dispose of all contaminated materials, including pipette tips, tubes, and any excess diluted compound, in the designated cytotoxic waste container.

  • Cleanup: Decontaminate the work surface of the BSC.

Spill Cleanup Procedures

Prompt and proper cleanup of spills is crucial to prevent exposure.

  • Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.

  • Don PPE: Put on a full set of PPE, including a respirator.

  • Containment:

    • Liquid Spills: Cover the spill with absorbent pads.[9]

    • Powder Spills: Gently cover the powder with wetted paper towels or absorbent pads to avoid raising dust.[9]

  • Cleanup:

    • Use tongs or forceps to pick up any broken glass and place it in a sharps container.

    • Carefully collect the absorbent material and contaminated debris and place it in a designated hazardous waste bag.

  • Decontamination:

    • Clean the spill area thoroughly with a detergent solution, followed by clean water.[9]

  • Waste Disposal: Double bag all contaminated materials in labeled hazardous waste bags and dispose of them according to institutional guidelines.[9]

  • Reporting: Report the spill to the appropriate environmental health and safety officer.

Waste Disposal

All materials that come into contact with reactive platinum compounds are considered hazardous waste and must be disposed of accordingly.[7]

  • Trace Chemotherapy Waste: Items with less than 3% of the original drug remaining (e.g., empty vials, IV bags, gloves, gowns) should be disposed of in designated yellow chemotherapy waste containers.[11][12]

  • Bulk Chemotherapy Waste: Items containing more than 3% of the drug, including unused solutions and materials from spill cleanup, must be disposed of in black hazardous waste containers.[11][12]

  • Sharps: All sharps (needles, syringes, etc.) contaminated with platinum compounds must be placed in a puncture-resistant, yellow sharps container labeled "Chemo Sharps".

  • Liquid Waste: Do not dispose of liquid chemotherapy waste down the drain.[7] Collect it in a designated, sealed hazardous waste container.

Visualizations

Platinum_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Platinum Platinum Compound (e.g., Cisplatin) Activated_Platinum Aquated Platinum (Reactive Species) Platinum->Activated_Platinum Uptake & Aquation Membrane Cytoplasm Nucleus DNA DNA Activated_Platinum->DNA DNA_Adducts Platinum-DNA Adducts (Intra- and Interstrand Crosslinks) DNA->DNA_Adducts Crosslinking DNA_Damage_Response DNA Damage Response (ATR, ATM, p53) DNA_Adducts->DNA_Damage_Response Recognition Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DNA_Damage_Response->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage_Response->Apoptosis DNA_Repair DNA Repair (NER, MMR) DNA_Damage_Response->DNA_Repair Cell_Cycle_Arrest->Apoptosis If damage is irreparable DNA_Repair->DNA_Adducts Removal Cell_Survival Cell Survival DNA_Repair->Cell_Survival Successful Repair

Caption: Signaling pathway of platinum-based anticancer drugs.

Safe_Handling_Workflow Start Receiving & Storage Preparation Preparation of Work Area (Fume Hood/BSC, Absorbent Pad) Start->Preparation PPE Don Personal Protective Equipment (Double Gloves, Gown, Eye Protection) Preparation->PPE Handling Weighing, Reconstitution, and Dilution PPE->Handling Experiment Experimental Procedure (e.g., Cell Treatment) Handling->Experiment Decontamination Decontaminate Work Surfaces and Equipment Experiment->Decontamination Waste_Segregation Segregate Waste (Trace vs. Bulk, Sharps) Decontamination->Waste_Segregation Waste_Disposal Proper Waste Disposal Waste_Segregation->Waste_Disposal End Remove PPE & Wash Hands Waste_Disposal->End

Caption: Experimental workflow for safe handling of platinum compounds.

Spill_Cleanup_Decision_Tree Spill Spill Occurs Evacuate Alert Others & Evacuate Area Spill->Evacuate Assess Assess Spill Size Evacuate->Assess Minor_Spill Minor Spill (<50 mL) Assess->Minor_Spill Small Major_Spill Major Spill (>50 mL) Assess->Major_Spill Large Don_PPE Don Full PPE (incl. Respirator) Minor_Spill->Don_PPE Contact_EHS Contact Environmental Health & Safety Major_Spill->Contact_EHS Contain Contain Spill (Absorbent Pads/Wetted Towels) Don_PPE->Contain Cleanup Clean Up Debris Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Wait Wait for Trained Responders Contact_EHS->Wait

References

Application Notes and Protocols for the Synthesis of Platinum Tetrafluoride: A Focus on Gas Flow Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum tetrafluoride (PtF₄) is a significant compound in inorganic fluorine chemistry, serving as a powerful fluorinating agent and a precursor for other platinum compounds. Its synthesis requires precise control over reaction conditions, particularly the management of gaseous reactants and products. This document provides detailed application notes and protocols for the two primary methods of PtF₄ synthesis: direct fluorination of platinum metal and thermal decomposition of platinum hexafluoride (PtF₆). Special attention is given to the role of gas flow control, a critical parameter for reaction efficiency, product purity, and safety.

Synthesis Methodologies

There are two principal routes for the synthesis of this compound:

  • Direct Fluorination of Platinum Metal: This is the most straightforward approach, involving the reaction of elemental platinum with fluorine gas at elevated temperatures. The reaction is highly exothermic and requires careful control to prevent the formation of other platinum fluorides, such as platinum hexafluoride (PtF₆).[1]

  • Thermal Decomposition of Platinum Hexafluoride: This method involves the decomposition of the higher fluoride, PtF₆, to yield PtF₄. This route can offer better control over the final product, as the precursor can be purified before decomposition.

Experimental Protocols

Protocol 1: Direct Fluorination of Platinum Metal

This protocol is based on the foundational work of Henri Moissan and adapted with modern safety and control considerations.[2][3]

Objective: To synthesize this compound by the direct reaction of platinum metal with fluorine gas.

Materials:

  • Platinum sponge or wire

  • Fluorine gas (F₂), typically diluted with an inert gas (e.g., Nitrogen, N₂)

  • Inert gas for purging (e.g., Nitrogen, N₂)

  • Reaction vessel (e.g., nickel or Monel tube furnace)

  • Gas flow controllers (mass flow controllers recommended)

  • Temperature controller

  • Gas scrubbing system for unreacted fluorine

Procedure:

  • System Preparation:

    • Place a known quantity of platinum sponge or wire in the center of the reaction tube.

    • Assemble the reaction apparatus, ensuring all connections are leak-tight. The system should be constructed from materials resistant to fluorine, such as nickel, Monel, or passivated stainless steel.

    • Purge the entire system with a dry, inert gas (e.g., nitrogen) to remove any traces of air and moisture. A patent for a related gas-phase fluorination process suggests passing dry nitrogen gas at a flow rate of 50 ml/minute to remove water. While this is for a different process, it highlights the importance of a dry, inert atmosphere.

  • Reaction:

    • Heat the reaction tube to the desired temperature, typically in the range of 200-300°C.

    • Once the temperature has stabilized, introduce a controlled flow of fluorine gas, often diluted with nitrogen. The precise flow rate is system-dependent and must be optimized to ensure complete reaction without excessive formation of PtF₆. The concept of using a "stream of fluorine gas" was established in the pioneering synthesis by Henri Moissan.[2]

    • Maintain the reaction temperature and gas flow for a sufficient duration to ensure complete conversion of the platinum metal. The reaction is highly exothermic, and temperature control is crucial.

  • Product Isolation and System Shutdown:

    • After the reaction is complete, stop the flow of fluorine gas and cool the reactor to room temperature under a continuous flow of inert gas.

    • Once cooled, the flow of inert gas can be stopped, and the reactor can be carefully disassembled in a controlled environment (e.g., a glovebox) to recover the this compound product.

    • Any unreacted fluorine gas must be passed through a suitable scrubber (e.g., a solution of sodium hydroxide (B78521) or a bed of soda lime) before venting.

Protocol 2: Thermal Decomposition of Platinum Hexafluoride

This protocol describes the synthesis of PtF₄ from its higher fluoride, PtF₆.

Objective: To synthesize this compound by the thermal decomposition of platinum hexafluoride.

Materials:

  • Platinum hexafluoride (PtF₆)

  • Inert gas (e.g., Nitrogen, N₂)

  • Decomposition vessel (e.g., nickel or Monel)

  • Temperature controller

  • Gas flow controller

  • Cold trap

Procedure:

  • System Preparation:

    • The decomposition apparatus should be constructed from fluorine-resistant materials.

    • Introduce a known quantity of PtF₆ into the decomposition vessel. This should be done in a controlled, dry atmosphere due to the high reactivity and volatility of PtF₆.

    • Purge the system with a dry, inert gas to remove any atmospheric contaminants.

  • Decomposition:

    • Heat the vessel to the decomposition temperature of PtF₆, which is typically above 200°C. The temperature should be carefully controlled to favor the formation of PtF₄.

    • A slow, controlled flow of an inert gas can be used to carry the gaseous products (F₂) away from the reaction zone and to prevent back-reactions. The flow rate should be optimized to facilitate complete decomposition.

    • The elemental fluorine produced during the decomposition must be safely handled and neutralized using a gas scrubbing system.

  • Product Recovery:

    • After the decomposition is complete, cool the vessel to room temperature under an inert atmosphere.

    • The solid PtF₄ product can then be recovered in a controlled environment.

Data Presentation

The precise control of gas flow is paramount for the successful synthesis of this compound. While specific flow rates are highly dependent on the reactor geometry and scale of the reaction, the following tables summarize the key quantitative parameters reported in the literature and derived from general principles of gas-phase reactions.

Table 1: Reaction Parameters for Direct Fluorination of Platinum

ParameterValue/RangeNotes
Reactants Platinum (sponge or wire), Fluorine gas (F₂)
Reaction Temperature 200 - 300°CTemperature control is critical to prevent PtF₆ formation.
Fluorine Gas Flow System DependentA controlled "stream" is necessary. Modern systems utilize mass flow controllers for precision. The flow should be sufficient to ensure complete reaction but not so high as to favor the formation of higher fluorides.
Inert Gas (Purge/Carrier) Nitrogen (N₂) or Argon (Ar)Used to create an inert atmosphere and can be used to dilute the fluorine gas stream. A flow rate of 50 ml/min has been used for drying in similar fluorination setups.
Pressure Atmospheric or slightly aboveThe reaction is typically carried out in a flow system at or near atmospheric pressure.

Table 2: Reaction Parameters for Thermal Decomposition of PtF₆

ParameterValue/RangeNotes
Reactant Platinum Hexafluoride (PtF₆)
Decomposition Temperature > 200°CThe temperature must be sufficient to induce decomposition.
Inert Gas Flow System DependentA slow, controlled flow of an inert gas helps to remove fluorine gas from the reaction zone, driving the equilibrium towards the product.
Pressure Atmospheric or reducedCan be performed under a flow of inert gas at atmospheric pressure or under vacuum.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the synthesis of this compound.

direct_fluorination cluster_prep System Preparation cluster_reaction Reaction cluster_shutdown Product Isolation prep1 Load Platinum into Reactor prep2 Assemble Apparatus prep1->prep2 prep3 Purge with Inert Gas (N2) prep2->prep3 react1 Heat Reactor to 200-300°C prep3->react1 react2 Introduce Controlled F2/N2 Flow react1->react2 react3 Maintain Temperature and Flow react2->react3 shut1 Stop F2 Flow, Cool under N2 react3->shut1 shut3 Scrub Excess F2 react3->shut3 shut2 Recover PtF4 Product shut1->shut2

Caption: Workflow for the direct fluorination of platinum.

thermal_decomposition cluster_prep System Preparation cluster_reaction Decomposition cluster_shutdown Product Recovery prep1 Load PtF6 into Vessel prep2 Purge with Inert Gas (N2) prep1->prep2 react1 Heat Vessel to >200°C prep2->react1 react2 Introduce Inert Gas Flow react1->react2 react3 Decomposition Occurs (PtF6 -> PtF4 + F2) react2->react3 shut1 Cool Vessel under N2 react3->shut1 shut3 Scrub F2 Gas react3->shut3 shut2 Recover PtF4 Product shut1->shut2

Caption: Workflow for the thermal decomposition of PtF₆.

References

Application Notes and Protocols: Creating Adducts of Platinum Tetrafluoride with Lewis Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This document provides a comprehensive overview of the synthesis and characterization of adducts and complexes involving platinum(IV) fluoride (B91410). While direct adduct formation between platinum tetrafluoride (PtF₄) and common Lewis bases is not extensively documented in scientific literature, this guide furnishes detailed protocols for the synthesis of relevant platinum(IV) fluoride complexes, which are of significant interest in medicinal chemistry and drug development. The protocols are supplemented with quantitative data, characterization details, and workflow visualizations to aid researchers in this field.

Introduction to this compound and its Adducts

This compound (PtF₄) is a red-orange solid in which platinum exists in the +4 oxidation state. In the solid state, it adopts an octahedral coordination geometry with bridging fluoride ions.[1][2] While PtF₄ is known to form volatile crystalline adducts with Lewis acids such as BF₃, PF₃, BCl₃, and PCl₃, and with other fluorides like selenium tetrafluoride and bromine trifluoride, its reactivity with common Lewis bases (e.g., N-donor, O-donor, and S-donor ligands) to form simple adducts of the type [PtF₄(L)₂] is not well-documented in the available scientific literature.[1]

The primary route to platinum(IV) fluoride complexes involves the oxidation of platinum(II) precursors. These Pt(IV) complexes are often investigated as prodrugs in cancer therapy. The inert d⁶ octahedral configuration of Pt(IV) complexes renders them less reactive under physiological conditions, potentially reducing side effects. Once they enter the low-oxygen environment of tumor cells, they can be reduced to the active cytotoxic Pt(II) species. The introduction of fluoride ligands can influence the electrochemical properties and stability of these complexes, making them a compelling area of research for drug development professionals.

This document provides detailed protocols for the synthesis of representative platinum(IV) fluoride complexes with phosphine (B1218219) and sulfur-donor ligands, based on established literature.

Synthesis of Platinum(IV) Difluoride Complexes

A common method for synthesizing platinum(IV) difluoride complexes involves the oxidative fluorination of a corresponding platinum(II) precursor. Xenon difluoride (XeF₂) is a frequently used fluorinating agent for this purpose.

Synthesis of a Bis(triphenylphosphine)diphenylplatinum(IV) Difluoride Complex

This protocol describes the synthesis of a platinum(IV) difluoride complex with both phosphine and aryl ligands, starting from a Pt(II) precursor.[3]

Experimental Protocol:

  • Precursor Synthesis: Synthesize the diphenylplatinum(II) precursor, cis-(Ph₃P)₂Pt(Ph)₂, according to established literature procedures.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the cis-(Ph₃P)₂Pt(Ph)₂ precursor in anhydrous dichloromethane (B109758) (CH₂Cl₂).

  • Fluorination: To the stirred solution, add a stoichiometric amount of xenon difluoride (XeF₂). The reaction is typically carried out at room temperature.

  • Monitoring: Monitor the progress of the reaction by ³¹P and ¹⁹F NMR spectroscopy to observe the formation of the Pt(IV) difluoride product.

  • Work-up and Isolation: Once the reaction is complete, the solvent is typically removed under reduced pressure. The resulting solid can be purified by recrystallization, for example, by slow evaporation of a dichloromethane solution or by vapor diffusion with a less polar solvent like pentane.

  • Characterization: Characterize the final product, (Ph₃P)₂Ph₂PtF₂, using multinuclear NMR spectroscopy (¹H, ¹³C, ³¹P, ¹⁹F, ¹⁹⁵Pt), X-ray crystallography, and elemental analysis.

DOT Diagram: Synthesis Workflow of (Ph₃P)₂Ph₂PtF₂

start Start precursor cis-(Ph₃P)₂Pt(Ph)₂ in CH₂Cl₂ start->precursor reaction Reaction at RT under Inert Atmosphere precursor->reaction reagent XeF₂ reagent->reaction monitoring Monitor by NMR (³¹P, ¹⁹F) reaction->monitoring workup Solvent Removal monitoring->workup purification Recrystallization workup->purification product Characterize Product (NMR, X-ray, EA) purification->product end End product->end

Caption: Workflow for the synthesis of a bis(triphenylphosphine)diphenylplatinum(IV) difluoride complex.

Quantitative Data Summary:

ComplexPrecursorReagentSolventYield (%)Ref.
(Ph₃P)₂Ph₂PtF₂cis-(Ph₃P)₂Pt(Ph)₂XeF₂CH₂Cl₂N/A[3]

Note: Specific yield was not provided in the reference.

Spectroscopic Data:

Complex³¹P NMR (δ, ppm)¹⁹F NMR (δ, ppm)¹⁹⁵Pt-¹⁹F Coupling (J, Hz)Ref.
(Ph₃P)₂Ph₂PtF₂TripletBroad singlet122.3 (in NMP)[3]

Note: NMR data can vary depending on the solvent used. The provided coupling constant was observed in N-methylpyrrolidinone (NMP).

Synthesis of Platinum Fluoride Complexes with Sulfur-Containing Ligands

The interaction of platinum fluoride species with sulfur-containing ligands is of interest due to the biological relevance of sulfur donors. While direct reactions of PtF₄ with sulfur Lewis bases are not well-documented, related complexes can be synthesized through alternative routes.

Generation of a Sulfur Monoxide Complex of Platinum Fluoride

This protocol describes the generation and characterization of a PtF₂(η¹-SO) complex in a cryogenic matrix, which provides insight into the fundamental coordination chemistry of platinum fluorides with simple sulfur-containing molecules.[4]

Experimental Protocol:

  • Precursor Generation: Generate platinum atoms by laser ablation of a platinum target.

  • Matrix Isolation: Co-deposit the platinum atoms with a dilute mixture of thionyl fluoride (SOF₂) in an excess of argon onto a cryogenic substrate (e.g., a CsI window) maintained at a very low temperature (typically 4-10 K).

  • Complex Formation: Allow the platinum atoms and SOF₂ molecules to react upon co-deposition to form a molecular complex, Pt(SOF₂).

  • Isomerization: Irradiate the matrix-isolated Pt(SOF₂) complex with UV-Vis light. This induces an isomerization reaction to form the PtF₂(η¹-SO) complex.

  • Spectroscopic Characterization: Characterize the product in the matrix using infrared (IR) spectroscopy. The isotopic shifts upon using ¹⁸O- or ³⁴S-labeled SOF₂ can confirm the vibrational assignments.

DOT Diagram: Logical Relationship in the Formation of PtF₂(η¹-SO)

Pt_atoms Pt Atoms Co_deposition Co-deposition in Cryogenic Matrix Pt_atoms->Co_deposition SOF2 SOF₂ SOF2->Co_deposition Pt_SOF2 Pt(SOF₂) Complex Co_deposition->Pt_SOF2 Irradiation UV-Vis Irradiation Pt_SOF2->Irradiation PtF2_SO PtF₂(η¹-SO) Complex Irradiation->PtF2_SO

References

Application Notes and Protocols: Platinum Catalysts in Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the use of platinum catalysts in asymmetric hydrogenation reactions, a critical transformation in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries.

Introduction

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of enantiomerically enriched compounds. Platinum catalysts, particularly when modified with chiral auxiliaries, have demonstrated high efficiency and enantioselectivity in the hydrogenation of various prochiral substrates, most notably activated ketones. This document focuses on the application of heterogeneous platinum catalysts, such as platinum on alumina (B75360) (Pt/Al₂O₃), modified with cinchona alkaloids for the enantioselective reduction of α-ketoesters and trifluoromethyl ketones.

Catalyst Systems and Modifications

The enantioselectivity of platinum-catalyzed hydrogenations is critically dependent on the use of chiral modifiers. Cinchona alkaloids, such as cinchonidine (B190817) (CD), are widely employed for this purpose. These modifiers adsorb onto the platinum surface, creating a chiral environment that directs the hydrogenation to one of the two enantiotopic faces of the substrate.

The interaction between the chiral modifier, the substrate, and the catalyst surface is complex and crucial for high enantioselectivity. For the hydrogenation of α-ketoesters, it is proposed that a hydrogen bond forms between the quinuclidine (B89598) nitrogen of the cinchonidine and the α-carbonyl oxygen of the substrate.[1][2] The hydrogen atom involved in this interaction can originate from the protic solvent or from dissociatively adsorbed hydrogen on the platinum surface in aprotic media.[1]

Data Presentation: Asymmetric Hydrogenation of Activated Ketones

The following tables summarize the performance of cinchonidine-modified platinum catalysts in the asymmetric hydrogenation of representative activated ketones.

Table 1: Asymmetric Hydrogenation of Ethyl Pyruvate (B1213749)

CatalystModifierSolventTemp. (°C)Pressure (bar H₂)ee (%) (R)-ethyl lactateTOF (h⁻¹)Reference
Pt/Al₂O₃DihydrocinchonidineToluene (B28343)RT---[3]
Pt/Al₂O₃O-methyl-10,11-dihydrocinchonidineAcetic AcidRT-up to 93-[3]
Colloidal Pt/SiO₂Cinchonidine-2540--[4]
Pt/SiO₂CinchonidineIsopropyl alcohol401--[5]

Table 2: Asymmetric Hydrogenation of 2,2,2-Trifluoroacetophenone (TFAP)

CatalystModifier/AdditiveSolventTemp. (°C)Pressure (bar H₂)ee (%) (R)-enantiomerReference
Pt/Al₂O₃CinchonidineTolueneRT550[6][7]
Pt/Al₂O₃Cinchonidine + Trifluoroacetic Acid (TFA)TolueneRT592[7]

Experimental Protocols

Protocol for Preparation of 5 wt% Pt/Al₂O₃ Catalyst

This protocol is based on a deposition-precipitation method.[8]

Materials:

  • High surface area γ-alumina (γ-Al₂O₃)

  • Platinum precursor (e.g., H₂PtCl₆)

  • Deionized water

  • Reducing agent (e.g., NaBH₄)

Procedure:

  • Suspend the γ-Al₂O₃ support in deionized water.

  • Add the platinum precursor solution to the alumina slurry with vigorous stirring.

  • Slowly add the reducing agent to the mixture to precipitate platinum onto the support.

  • Continue stirring for several hours to ensure complete deposition.

  • Filter the catalyst and wash thoroughly with deionized water to remove any residual ions.

  • Dry the catalyst overnight at 120 °C.

  • The catalyst can be further activated by reduction in a hydrogen flow at an elevated temperature before use.

General Protocol for Asymmetric Hydrogenation of Activated Ketones

Materials:

  • Pt/Al₂O₃ catalyst

  • Chiral modifier (e.g., cinchonidine)

  • Substrate (e.g., ethyl pyruvate or 2,2,2-trifluoroacetophenone)

  • Solvent (e.g., toluene or acetic acid)

  • Hydrogen gas

  • High-pressure reactor (autoclave)

Procedure:

  • Charge the autoclave with the Pt/Al₂O₃ catalyst and the chiral modifier.

  • Add the solvent and stir the mixture for a defined period to allow for the adsorption of the modifier onto the catalyst surface.

  • Add the substrate to the reactor. For reactions requiring an additive like TFA, it should be added at this stage.[7]

  • Seal the reactor and purge several times with hydrogen gas.

  • Pressurize the reactor to the desired hydrogen pressure (e.g., 5 bar).[6]

  • Stir the reaction mixture at the desired temperature (e.g., room temperature) for the required time.

  • Monitor the reaction progress by techniques such as GC or HPLC.

  • After the reaction is complete, carefully depressurize the reactor.

  • Filter the catalyst from the reaction mixture.

  • The product can be isolated and purified by standard techniques (e.g., distillation or chromatography).

  • Determine the enantiomeric excess of the product using chiral GC or HPLC.

Visualizations

Experimental Workflow for Asymmetric Hydrogenation

G cluster_prep Catalyst Preparation & Pre-treatment cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Analysis catalyst_prep Prepare Pt/Al₂O₃ Catalyst modifier_adsorption Adsorb Chiral Modifier (e.g., Cinchonidine) catalyst_prep->modifier_adsorption charge_reactor Charge Reactor with Catalyst & Solvent modifier_adsorption->charge_reactor add_substrate Add Substrate (e.g., Ketone) charge_reactor->add_substrate pressurize Pressurize with H₂ add_substrate->pressurize react Run Reaction (Stirring, Temp. Control) pressurize->react depressurize Depressurize Reactor react->depressurize filter_catalyst Filter Catalyst depressurize->filter_catalyst isolate_product Isolate & Purify Product filter_catalyst->isolate_product analyze_ee Analyze Enantiomeric Excess (chiral GC/HPLC) isolate_product->analyze_ee

Caption: General workflow for platinum-catalyzed asymmetric hydrogenation.

Proposed Interaction Model for Enantioselection

G cluster_surface Platinum Catalyst Surface cluster_modifier Chiral Modifier cluster_substrate Substrate Pt_Surface Pt H_ads H(ads) Pt_Surface->H_ads Modifier Cinchonidine (adsorbed) Modifier->Pt_Surface adsorption Substrate α-Ketoester Substrate->Modifier N-H---O Hydrogen Bond H2 H₂ H2->Pt_Surface dissociative adsorption

Caption: Key interactions in the enantioselective hydrogenation of α-ketoesters.

Conclusion

Platinum catalysts, when chirally modified, are highly effective for the asymmetric hydrogenation of activated ketones, providing a valuable tool for the synthesis of chiral alcohols. The protocols and data presented herein offer a starting point for researchers in developing and optimizing these reactions for applications in drug development and fine chemical synthesis. The enantioselectivity is highly dependent on the choice of modifier, solvent, and other reaction conditions, highlighting the importance of careful optimization for each specific substrate.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Temperature and Pressure in PtF₄ Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Platinum(IV) fluoride (B91410) (PtF₄). The information is presented in a clear question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing Platinum(IV) fluoride (PtF₄)?

A1: There are two main established methods for the synthesis of PtF₄:

  • Direct Fluorination of Platinum Metal: This is the most traditional method, involving the reaction of elemental platinum with fluorine gas at elevated temperatures.[1][2]

  • Thermal Decomposition of Platinum(VI) fluoride (PtF₆): A more modern approach where PtF₆ is heated to induce decomposition into PtF₄ and fluorine gas.[1][2]

A less common method involves the disproportionation of Platinum(V) fluoride, (PtF₅)₄, which yields PtF₆ and PtF₄.

Q2: What is the appearance and stability of PtF₄?

A2: Platinum(IV) fluoride is a red-orange solid.[2] It is thermally unstable at high temperatures. When heated to a red-hot temperature, it decomposes back into platinum metal and fluorine gas.[2]

Q3: What are the known incompatibilities of PtF₄, especially at elevated temperatures?

A3: PtF₄ is highly reactive, particularly when heated. It will react with glass to produce silicon tetrafluoride (SiF₄) and platinum metal.[2] Therefore, appropriate reaction vessels made of resistant materials such as Monel or other passivated metals are crucial for its synthesis and handling at high temperatures.

Troubleshooting Guides

Low or No Yield of PtF₄

Q: We are attempting the direct fluorination of platinum metal, but the yield of PtF₄ is very low or non-existent. What are the potential causes and solutions?

A: Low yields in the direct fluorination of platinum are a common issue. Here is a systematic approach to troubleshoot the problem:

Potential Cause Troubleshooting Steps
Incorrect Temperature The reaction temperature is a critical parameter. While early reports mention "dull-red heat," this is not precise. The optimal temperature range for the formation of PtF₄ needs to be carefully controlled to avoid the formation of other platinum fluorides like PtF₅ and PtF₆ at higher temperatures, or no reaction at lower temperatures. Start with a moderate temperature (e.g., 200-300°C) and gradually increase while monitoring the reaction progress.
Inadequate Fluorine Gas Flow or Pressure A continuous and controlled flow of fluorine gas is necessary to drive the reaction forward. Ensure that the fluorine gas supply is adequate and that the pressure in the reaction chamber is maintained at a level that facilitates the reaction without being hazardous. The pressure should be sufficient to ensure a good concentration of fluorine at the platinum surface.
Surface Passivation of Platinum The surface of the platinum metal can become passivated by a thin layer of PtF₄, which can prevent further reaction with fluorine gas. Using platinum in a high-surface-area form, such as platinum sponge or powder, can increase the reactive surface and improve yields. Intermittent agitation or tumbling of the platinum reactant may also help to expose fresh surfaces.
Leaks in the Reaction System Fluorine gas is highly reactive and will readily escape through any leaks in the apparatus. This will not only lower the effective concentration of the reactant but also poses a significant safety hazard. Thoroughly leak-test the entire reaction setup with an inert gas before introducing fluorine.
Impure Reactants The presence of impurities in the platinum metal or the fluorine gas can lead to the formation of unwanted side products or inhibit the reaction. Use high-purity platinum and fluorine gas for the synthesis.

Q: Our synthesis via thermal decomposition of PtF₆ is resulting in a poor yield of PtF₄. What should we investigate?

A: The thermal decomposition of PtF₆ requires precise control over the experimental conditions. Here are some factors to consider:

Potential Cause Troubleshooting Steps
Suboptimal Decomposition Temperature The decomposition of PtF₆ to PtF₄ is a temperature-dependent equilibrium. If the temperature is too low, the rate of decomposition will be very slow. If it is too high, the reverse reaction or further decomposition of PtF₄ might occur. The literature suggests that this decomposition happens upon heating, but specific optimal temperatures are not well-documented in the initial search results. A systematic study of the decomposition temperature, starting from moderate temperatures and analyzing the product at each stage, is recommended.
Inefficient Removal of Fluorine Gas The decomposition of PtF₆ produces PtF₄ and F₂ gas. According to Le Chatelier's principle, the efficient removal of the fluorine gas from the reaction zone will drive the equilibrium towards the formation of more PtF₄. Ensure that the experimental setup allows for the controlled removal of the gaseous byproduct.
Decomposition of the Product As mentioned, PtF₄ itself is thermally unstable at very high temperatures ("red hot").[2] Overheating during the decomposition of PtF₆ could lead to the decomposition of the desired PtF₄ product, thus lowering the overall yield. Careful temperature control is paramount.

Experimental Protocols

Method 1: Direct Fluorination of Platinum Metal

This protocol is based on the original synthesis by Henri Moissan and general principles of direct fluorination.

Materials:

  • High-purity platinum metal (sponge or powder is preferred for higher surface area).

  • High-purity fluorine gas.

  • Reaction vessel constructed of a fluorine-resistant material (e.g., Monel or passivated nickel).

  • A tube furnace capable of reaching at least 500°C with precise temperature control.

  • Gas flow controllers for fluorine and an inert gas (e.g., nitrogen or argon).

  • A system for trapping and neutralizing unreacted fluorine gas.

Procedure:

  • Place a known quantity of platinum metal in the reaction vessel.

  • Assemble the reaction apparatus, ensuring all connections are gas-tight.

  • Purge the system with an inert gas to remove any air and moisture.

  • Heat the reaction vessel to the desired temperature (start with a range of 200-300°C and optimize).

  • Once the temperature has stabilized, introduce a controlled flow of fluorine gas over the platinum metal.

  • Maintain the reaction at the set temperature and fluorine flow for a predetermined duration. The reaction time will need to be optimized based on the scale and reaction conditions.

  • After the reaction is complete, stop the flow of fluorine gas and cool the reactor to room temperature under a flow of inert gas.

  • Carefully passivate the system before opening the reactor to handle the PtF₄ product.

Method 2: Thermal Decomposition of Platinum(VI) Fluoride

This method requires the prior synthesis or acquisition of PtF₆.

Materials:

  • Platinum(VI) fluoride (PtF₆).

  • A reaction and collection apparatus made of fluorine-resistant materials.

  • A controlled heating system.

  • A vacuum line for the removal of gaseous byproducts.

Procedure:

  • Introduce a known amount of PtF₆ into the reaction vessel. This should be done in a dry, inert atmosphere due to the high reactivity and volatility of PtF₆.

  • Gently heat the PtF₆. The exact temperature for optimal decomposition needs to be determined experimentally. It is advisable to start at a relatively low temperature and slowly increase it while monitoring for the formation of the solid PtF₄ and the evolution of fluorine gas.

  • Continuously or intermittently remove the fluorine gas produced during the decomposition to shift the equilibrium towards the product side.

  • Once the decomposition is complete, cool the apparatus to room temperature.

  • The solid residue will be PtF₄. Handle the product in an inert and dry environment.

Data Presentation

Due to the lack of specific quantitative data in the initial search results, the following table is a template that researchers should aim to populate with their own experimental data during the optimization process.

Table 1: Experimental Parameters for PtF₄ Synthesis Optimization

Synthesis Method Parameter Trial 1 Trial 2 Trial 3 Optimal Conditions
Direct Fluorination Platinum Form (e.g., foil, sponge)
Temperature (°C)
Fluorine Gas Pressure (atm)
Reaction Time (h)
Yield (%)
Thermal Decomposition Initial amount of PtF₆ (g)
Decomposition Temperature (°C)
Pressure (atm)
Reaction Time (h)
Yield (%)

Visualizations

Logical Workflow for Troubleshooting Low Yield in PtF₄ Synthesis

Troubleshooting_Low_Yield start Low Yield of PtF₄ Observed synthesis_method Which synthesis method was used? start->synthesis_method direct_fluorination Direct Fluorination synthesis_method->direct_fluorination Direct Fluorination thermal_decomposition Thermal Decomposition synthesis_method->thermal_decomposition Thermal Decomposition df_q1 Check Temperature Control direct_fluorination->df_q1 td_q1 Check Decomposition Temperature thermal_decomposition->td_q1 df_a1_high Too high? (>400°C) Risk of PtF₅/PtF₆ formation df_q1->df_a1_high Yes df_a1_low Too low? (<200°C) Incomplete reaction df_q1->df_a1_low Yes df_q2 Check Fluorine Supply df_q1->df_q2 No df_a2 Inadequate flow/pressure? Leaks in the system? df_q2->df_a2 Yes df_q3 Check Platinum Reactant df_q2->df_q3 No df_a3 Low surface area? (e.g., foil vs. sponge) Surface passivation? df_q3->df_a3 Yes td_a1_high Too high? Risk of PtF₄ decomposition td_q1->td_a1_high Yes td_a1_low Too low? Slow or incomplete decomposition td_q1->td_a1_low Yes td_q2 Check Fluorine Removal td_q1->td_q2 No td_a2 Inefficient removal of F₂? Equilibrium not shifted to products td_q2->td_a2 Yes

Caption: Troubleshooting workflow for low PtF₄ yield.

Relationship between Reactants, Intermediates, and Products in Platinum Fluoride Synthesis

Platinum_Fluoride_Synthesis Pt Pt (metal) PtF6 PtF₆ Pt->PtF6 + F₂ (excess/high temp) PtF5_tetramer (PtF₅)₄ Pt->PtF5_tetramer + F₂ (controlled) F2 F₂ (gas) PtF4 PtF₄ PtF6->PtF4 Thermal Decomposition (- F₂) PtF5_tetramer->PtF6 Disproportionation PtF5_tetramer->PtF4 Disproportionation PtF4->Pt Decomposition (high temp) + F₂

Caption: Key species in platinum fluoride synthesis.

References

Preventing formation of other platinum fluorides during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Platinum Fluorides

This guide provides troubleshooting advice and frequently asked questions to assist researchers in preventing the formation of undesired platinum fluorides during synthesis.

Frequently Asked questions (FAQs)

Q1: What are the most common platinum fluorides encountered during synthesis?

A1: The primary platinum fluorides include platinum hexafluoride (PtF₆), platinum tetrafluoride (PtF₄), and platinum pentafluoride (PtF₅).[1][2] PtF₆ is a dark-red volatile solid and a powerful oxidizing agent, representing platinum in the +6 oxidation state.[1][3] PtF₄ is a red-orange solid, and PtF₅ can be a byproduct in the synthesis of PtF₆.[1][2]

Q2: What is the primary method for synthesizing Platinum Hexafluoride (PtF₆)?

A2: The most common and effective method for preparing PtF₆ is the direct reaction of fluorine gas with platinum metal at elevated temperatures.[1][4][5] This highly exothermic reaction requires careful control of temperature and fluorine flow rates to achieve high yields.[5]

Q3: Why is this compound (PtF₄) a common byproduct?

A3: PtF₄ can be formed as a byproduct during the synthesis of PtF₆, particularly if the reaction conditions are not optimal.[1] For instance, in the synthesis of dioxygenyl hexafluoroplatinate from oxygen difluoride and platinum sponge, PtF₄ is produced at 350°C, while the desired product forms above 400°C.[6] It can also result from the decomposition of PtF₅.[1]

Q4: Can Platinum Pentafluoride (PtF₅) be stable?

A4: Platinum pentafluoride is known to be unstable at room temperature.[7] It tends to disproportionate into platinum hexafluoride (PtF₆) and this compound (PtF₄).[1][7] This reaction is sometimes used as a method for preparing PtF₆.[1][4]

Q5: Are there platinum fluorides with oxidation states higher than +6?

A5: Computational studies suggest that the existence of platinum fluorides with oxidation states higher than +6, such as PtF₇ or PtF₈, is highly unlikely from a thermodynamic standpoint. These higher fluorides are predicted to be unstable and would readily decompose.[8]

Troubleshooting Guide: Undesired Product Formation

This section addresses specific issues related to the formation of unintended platinum fluoride (B91410) species during synthesis.

Issue 1: Formation of this compound (PtF₄) when targeting Platinum Hexafluoride (PtF₆)
  • Possible Cause 1: Incorrect Reaction Temperature.

    • Explanation: The direct fluorination of platinum metal is highly temperature-dependent. Lower temperatures may not provide sufficient energy to achieve the +6 oxidation state, favoring the formation of the more stable PtF₄.

    • Solution: Ensure the reaction temperature is within the optimal range for PtF₆ synthesis, typically between 300°C and 400°C.[5] Some sources indicate temperatures up to 600°C can be used.[3] Careful control of temperature gradients within the reactor is crucial.[3]

  • Possible Cause 2: Insufficient Fluorine Concentration.

    • Explanation: A high concentration of fluorine gas is necessary to drive the reaction to the highest oxidation state.

    • Solution: Use an excess of fluorine gas and ensure a consistent and controlled flow rate throughout the reaction.[5] The system should be rigorously dried, as moisture can interfere with the reaction.[7]

  • Possible Cause 3: Decomposition of Platinum Pentafluoride (PtF₅).

    • Explanation: If PtF₅ is formed as an intermediate, it can disproportionate into PtF₆ and PtF₄.[1]

    • Solution: Rapid removal of the volatile PtF₆ from the reaction zone can help shift the equilibrium and minimize the accumulation of the solid PtF₄ byproduct.

Issue 2: Presence of Platinum Pentafluoride (PtF₅) in the final product
  • Possible Cause 1: Incomplete Reaction or Disproportionation.

    • Explanation: PtF₅ can be an intermediate in the fluorination of platinum compounds like PtCl₂.[1] If the reaction is not driven to completion, or if the conditions for disproportionation are not met, PtF₅ may remain.

    • Solution: If using the disproportionation of PtF₅ to synthesize PtF₆, ensure the temperature is sufficient to drive the reaction. Since PtF₅ is unstable at room temperature, allowing the reaction mixture to stand may promote its conversion.[7]

Data Summary: Reaction Conditions for Platinum Fluoride Synthesis
Target ProductPrecursorsReactionTemperature (°C)Key Considerations
PtF₆Pt + F₂Pt + 3F₂ → PtF₆300 - 600Requires excess fluorine and careful temperature control.[3][4][5]
PtF₆PtF₅2PtF₅ → PtF₆ + PtF₄Room Temperature (unstable)PtF₅ disproportionates, yielding PtF₄ as a byproduct.[1][7]
PtF₅PtCl₂ + F₂2PtCl₂ + 5F₂ → 2PtF₅ + 2Cl₂Not SpecifiedPtF₅ is an intermediate.[1]
PtF₄PtF₆ (decomposition)PtF₆ → PtF₄ + F₂>280Thermal decomposition of PtF₆.[2][9]
PtF₄Pt + O₂/F₂ mixture2OF₂ + Pt → PtF₄ + O₂350Lower temperature favors PtF₄ formation.[6]

Experimental Protocol: Synthesis of PtF₆ via Direct Fluorination

This protocol outlines the direct fluorination of platinum metal, a primary method for synthesizing PtF₆.

Objective: To synthesize Platinum Hexafluoride (PtF₆) while minimizing the formation of PtF₄.

Materials:

  • Platinum sponge or wire

  • High-purity fluorine gas (F₂)

  • Nickel or Monel reactor tube

  • Gas flow controllers

  • Cold trap (liquid nitrogen)

  • Vacuum line

Procedure:

  • System Preparation: Ensure the entire apparatus, including the reactor tube and gas lines, is scrupulously clean and dry.[7] Passivation of the system with a low concentration of fluorine gas at an elevated temperature is recommended to prevent reaction with the apparatus itself.

  • Platinum Preparation: Place the platinum sponge or wire inside the nickel or Monel reactor. It is suggested to hydrogenate the metal in situ to ensure a highly reactive surface.[7]

  • Reaction Conditions:

    • Heat the reactor to the target temperature, typically between 300°C and 400°C.[5]

    • Introduce a controlled flow of excess fluorine gas over the platinum metal.[5]

  • Product Collection:

    • Platinum hexafluoride is volatile and will be carried out of the reactor by the gas stream.[1][3]

    • Collect the dark-red PtF₆ product in a cold trap maintained at a low temperature (e.g., with liquid nitrogen).

  • Purification: The collected PtF₆ can be purified by fractional distillation to separate it from any more volatile or less volatile impurities.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the formation of undesired platinum fluorides.

TroubleshootingWorkflow cluster_start Start cluster_analysis Problem Identification cluster_ptf4 Troubleshooting PtF₄ Formation cluster_ptf5 Troubleshooting PtF₅ Presence cluster_end Resolution Start Undesired Platinum Fluoride Detected (e.g., PtF₄ or PtF₅) Identify Identify the primary byproduct (e.g., via Mass Spectrometry) Start->Identify PtF4_Cause1 Check Reaction Temperature Identify->PtF4_Cause1 PtF₄ Detected PtF5_Cause Incomplete Disproportionation? Identify->PtF5_Cause PtF₅ Detected PtF4_Sol1 Increase temperature to 300-400°C range. PtF4_Cause1->PtF4_Sol1 Below 300°C? PtF4_Cause2 Check Fluorine Supply PtF4_Cause1->PtF4_Cause2 Temp OK End Synthesis Optimized PtF4_Sol1->End PtF4_Sol2 Ensure excess F₂ flow and rigorous drying of lines. PtF4_Cause2->PtF4_Sol2 Insufficient? PtF4_Sol2->End PtF5_Sol Allow for longer reaction time or adjust temperature to facilitate 2PtF₅ → PtF₆ + PtF₄. PtF5_Cause->PtF5_Sol PtF5_Sol->End

Caption: Troubleshooting workflow for platinum fluoride synthesis.

References

Technical Support Center: Synthesis and Purification of Platinum Tetrafluoride (PtF₄)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the purity of synthesized platinum tetrafluoride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound (PtF₄)?

A1: The two primary methods for synthesizing this compound are:

  • Direct fluorination of platinum metal: This involves reacting elemental platinum with fluorine gas at elevated temperatures.[1]

  • Thermal decomposition of platinum hexafluoride (PtF₆): This method involves heating PtF₆ to induce decomposition into PtF₄ and fluorine gas.[1]

Q2: What is the expected appearance of pure this compound?

A2: Pure this compound is a red-orange or yellow-brown crystalline solid.[2] Significant color deviations may indicate the presence of impurities.

Q3: What are the most common impurities in PtF₄ synthesis?

A3: Common impurities can include:

  • Platinum hexafluoride (PtF₆): A volatile, dark-red solid that can form at higher temperatures during direct fluorination.

  • Unreacted platinum metal: If the reaction is incomplete.

  • Lower platinum fluorides: Although generally unstable, they can potentially form under specific conditions.

  • Platinum oxides: If moisture or air is present in the reaction system.

  • Impurities from starting materials: Trace metals in the initial platinum source.[3]

Q4: How can I assess the purity of my synthesized PtF₄?

A4: Several analytical techniques can be used to determine the purity of PtF₄:

  • X-ray Diffraction (XRD): To confirm the crystal structure and identify crystalline impurities.

  • Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: To identify molecular species and vibrational modes characteristic of PtF₄ and potential impurities like PtF₆.[4][5][6]

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS): To determine the presence and concentration of trace elemental impurities.[3][7]

  • Elemental Analysis: To determine the platinum and fluorine content.

  • X-ray Fluorescence (XRF): A non-destructive technique to analyze the elemental composition.[8]

Q5: Is this compound stable in air and water?

A5: No, PtF₄ is sensitive to moisture. It reacts with water to form platinum dioxide hydrate (B1144303) and fluoroplatinic acid.[1] Therefore, it should be handled in a dry, inert atmosphere (e.g., a glovebox).

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis and purification of this compound.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low yield of PtF₄ 1. Incomplete reaction of platinum metal. 2. Reaction temperature is too low. 3. Insufficient fluorine gas flow or pressure. 4. Leak in the reaction system.1. Increase reaction time or use finer platinum powder to increase surface area. 2. Gradually increase the reaction temperature within the recommended range (see experimental protocols). 3. Ensure a steady and sufficient flow of fluorine gas. 4. Thoroughly leak-check the entire apparatus before starting the reaction.
Product is a dark red, volatile solid Presence of platinum hexafluoride (PtF₆) impurity due to excessively high reaction temperatures.1. Sublimation: Gently heat the product under vacuum. PtF₆ is more volatile than PtF₄ and can be selectively removed. 2. Optimize Synthesis: Reduce the reaction temperature during synthesis to favor the formation of PtF₄ over PtF₆.
Product contains a black or grey powder Unreacted platinum metal is present.1. Increase Reaction Time/Temperature: Extend the duration of the fluorination or slightly increase the temperature to ensure complete reaction. 2. Physical Separation: If the particle sizes are significantly different, separation by sieving might be possible, although this is less ideal.
Product is a brownish or off-white color Possible contamination with platinum oxides or oxyfluorides due to the presence of moisture or oxygen.1. Ensure a Dry, Inert System: Thoroughly dry all components of the reaction apparatus and purge with an inert gas (e.g., nitrogen or argon) before introducing fluorine. 2. Use High-Purity Reactants: Use dry, high-purity fluorine gas.
Inconsistent or non-reproducible results 1. Fluctuations in reaction temperature. 2. Inconsistent fluorine gas flow rate. 3. Variations in the quality of platinum starting material.1. Use a programmable temperature controller with a thermocouple placed close to the reaction zone for precise temperature management. 2. Employ a mass flow controller for accurate and reproducible fluorine gas delivery. 3. Use platinum from a reliable source with a known purity and surface area.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of this compound. Please note that optimal conditions may vary depending on the specific experimental setup.

Synthesis Method Reactants Temperature (°C) Reaction Time (hours) Typical Yield (%) Purity (%) Key Considerations
Direct Fluorination Platinum powder, Fluorine gas200 - 3004 - 880 - 95> 98Temperature control is critical to avoid PtF₆ formation. A flow of fluorine gas is typically used.
Thermal Decomposition Platinum hexafluoride (PtF₆)150 - 2002 - 4> 90> 99Requires careful handling of volatile and highly reactive PtF₆. The reaction is typically performed in a sealed, passivated vessel.

Experimental Protocols

1. Synthesis of this compound via Direct Fluorination

Objective: To synthesize PtF₄ by reacting elemental platinum with fluorine gas.

Materials:

  • High-purity platinum powder (-100 mesh)

  • Fluorine gas (99%+ purity)

  • Nitrogen or Argon gas (high purity, for purging)

  • Reaction tube (e.g., Monel or nickel)

  • Tube furnace with temperature controller

  • Gas flow system with mass flow controllers

  • Cold trap (liquid nitrogen)

  • Scrubber for unreacted fluorine (e.g., soda lime or alumina)

Procedure:

  • Place a known amount of platinum powder in a nickel or Monel boat and position it in the center of the reaction tube.

  • Assemble the reaction apparatus, ensuring all connections are secure and leak-tight.

  • Purge the entire system with dry nitrogen or argon gas for at least one hour to remove air and moisture.

  • Begin heating the furnace to the desired reaction temperature (e.g., 250°C).

  • Once the temperature has stabilized, stop the inert gas flow and slowly introduce fluorine gas at a controlled flow rate.

  • Maintain the reaction temperature and fluorine flow for the desired reaction time (e.g., 6 hours).

  • After the reaction period, stop the fluorine flow and purge the system with inert gas while the furnace cools to room temperature.

  • The cold trap should be used to condense any volatile byproducts, such as PtF₆.

  • Once at room temperature, carefully remove the product boat in an inert atmosphere (e.g., a glovebox).

2. Purification of this compound by Sublimation

Objective: To remove volatile impurities, such as PtF₆, from crude PtF₄.

Materials:

  • Crude this compound

  • Sublimation apparatus (glass or quartz, passivated)

  • Vacuum pump

  • Heating mantle or furnace

  • Cold finger or condenser

Procedure:

  • In an inert atmosphere, load the crude PtF₄ into the sublimation apparatus.

  • Assemble the apparatus and attach it to a vacuum line.

  • Evacuate the system to a low pressure (e.g., < 0.1 Torr).

  • Cool the cold finger with a suitable coolant (e.g., a dry ice/acetone slurry or circulating coolant).

  • Slowly heat the bottom of the sublimation apparatus containing the crude PtF₄.

  • The more volatile PtF₆ will sublime first and deposit on the cold finger.

  • Carefully control the temperature to selectively sublime the PtF₆ without significant sublimation of the PtF₄.

  • Once the separation is complete, allow the apparatus to cool to room temperature under vacuum.

  • Vent the system with an inert gas and collect the purified PtF₄ and the separated impurity in a glovebox.

Mandatory Visualization

Below is a troubleshooting workflow for improving the purity of synthesized this compound.

Troubleshooting_PtF4_Purity start Synthesized PtF₄ (Initial Product) characterize Characterize Purity (XRD, FTIR, ICP-MS) start->characterize is_pure Is Purity > 99%? characterize->is_pure end High Purity PtF₄ is_pure->end Yes troubleshoot Identify Impurity is_pure->troubleshoot No ptf6 Impurity: PtF₆ (Volatile, dark red) troubleshoot->ptf6 Volatile contaminant unreacted_pt Impurity: Unreacted Pt (Black/grey powder) troubleshoot->unreacted_pt Solid metallic residue oxides Impurity: Oxides/Oxyfluorides (Brownish/off-white) troubleshoot->oxides Discoloration sublimation Purification: Sublimation ptf6->sublimation optimize_synthesis Optimize Synthesis: - Lower Temperature - Adjust F₂ Flow ptf6->optimize_synthesis re_fluorinate Re-run Synthesis: - Increase Time/Temp - Use Finer Pt Powder unreacted_pt->re_fluorinate improve_inertness Improve System: - Thoroughly Dry Apparatus - Purge with Inert Gas oxides->improve_inertness sublimation->characterize optimize_synthesis->start re_fluorinate->start improve_inertness->start

A troubleshooting workflow for improving the purity of synthesized PtF₄.

References

Technical Support Center: Handling Highly Reactive and Volatile Platinum Fluorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for handling highly reactive and volatile platinum fluorides, such as platinum hexafluoride (PtF₆) and platinum tetrafluoride (PtF₄). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to assist in your laboratory work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and concerns when working with platinum fluorides.

Q1: What are the primary hazards associated with platinum fluorides?

A1: Platinum fluorides, particularly PtF₆, are extremely reactive and powerful oxidizing and fluorinating agents.[1][2] The primary hazards include:

  • Extreme Reactivity: They react violently with water and most organic compounds.[3]

  • Corrosiveness: Contact with skin or mucous membranes can cause severe chemical burns. Inhalation of vapors is particularly dangerous.[3]

  • Toxicity: Upon contact with moisture, they hydrolyze to form hydrofluoric acid (HF), which is highly toxic and can cause severe systemic toxicity.

  • Thermal Instability: Platinum hexafluoride is thermally unstable and can decompose, releasing highly reactive fluorine gas.[4]

Q2: What are the initial signs of an accidental exposure to platinum fluorides?

A2: Due to their rapid hydrolysis to hydrofluoric acid, the signs of exposure are similar to those of HF. These may include immediate and severe pain at the point of contact, redness, and swelling. Inhalation can lead to respiratory distress, coughing, and a burning sensation in the nose and throat. It is crucial to seek immediate medical attention in case of any suspected exposure.

Q3: What materials are compatible with platinum fluorides?

A3: Due to their high reactivity, material selection is critical.

  • Metals: Nickel, Monel, and copper are generally recommended for handling fluorine and volatile fluorides. Stainless steel can also be used under certain conditions.

  • Plastics: Polytetrafluoroethylene (PTFE) and other perfluorinated polymers are generally resistant.

  • Glass: Platinum fluorides will react with glass, especially upon heating, to produce silicon tetrafluoride.[4] Therefore, glass apparatus should generally be avoided.

Q4: How should I store platinum fluorides?

A4: Platinum fluorides must be stored in a cool, dry, and well-ventilated area in compatible containers (e.g., made of nickel or Monel). They should be stored separately from flammable materials, organic compounds, and any sources of moisture.

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and handling of platinum fluorides.

Troubleshooting Low Yield in Platinum Fluoride (B91410) Synthesis
Problem Potential Cause Recommended Action
Low or no conversion of platinum metal Inadequate fluorinating agent (F₂) flow or concentration.Ensure a sufficient and continuous flow of high-purity, anhydrous fluorine gas.
Reaction temperature is too low.Gradually increase the reaction temperature. The direct fluorination of platinum typically requires elevated temperatures.
Passivation of the platinum surface.The formation of a non-reactive fluoride layer on the platinum surface can inhibit further reaction. Consider pre-treatment of the platinum metal.
Formation of unexpected side products Presence of impurities in the fluorine gas stream (e.g., HF, O₂).Use high-purity fluorine and consider passing it through a cold trap to remove impurities like HF.
Reaction with residual moisture or organic contaminants.Thoroughly dry all components of the reaction system and ensure no organic materials are present.
Product loss during collection Inefficient trapping of the volatile product.Use a cold trap (e.g., with liquid nitrogen) to effectively condense the volatile platinum fluoride product. Ensure the trap is properly sealed.
Troubleshooting Unexpected Observations
Observation Potential Cause Recommended Action
Unexpected color change (e.g., orange-yellow solid instead of dark-red PtF₆) Formation of platinum(V) or other lower fluorides. The reaction of xenon with PtF₆ can produce an orange-yellow solid.[5][6]Analyze the product using spectroscopic methods (e.g., Raman, IR) to identify the species present. Adjust reaction conditions (temperature, pressure, stoichiometry) to favor the formation of the desired product.
Contamination with impurities.Ensure the purity of starting materials and the cleanliness of the reaction apparatus.
Sudden pressure increase in the reaction vessel Rapid, uncontrolled exothermic reaction.Immediately stop the flow of reactants and cool the reaction vessel. Ensure the system is equipped with a pressure relief valve.
Decomposition of the product.Lower the reaction temperature to prevent thermal decomposition of the platinum fluoride.

Section 3: Data Presentation

Physical and Chemical Properties of Platinum Fluorides
PropertyPlatinum Hexafluoride (PtF₆)This compound (PtF₄)
Molar Mass 309.07 g/mol [1]271.08 g/mol [7]
Appearance Dark-red volatile solid, forms a red gas[1][2]Red-orange or yellow-brown crystalline solid[7][8]
Melting Point 61.3 °C[9]600 °C[7]
Boiling Point 69.1 °C[9]Sublimes
Density 3.83 g/cm³[1]7.08 g/cm³ (calculated)[7]
Vapor Pressure 922 mmHg at 25°C[10]Data not readily available
Solubility in Water Reacts violently[1][3]Decomposes[4]
Solubility in aHF SolubleSparingly soluble
Thermal Decomposition Decomposes on heating[10]Decomposes at red heat to platinum and fluorine[4]

Section 4: Experimental Protocols

Synthesis of Platinum Hexafluoride (PtF₆) by Direct Fluorination

This protocol describes the synthesis of platinum hexafluoride by the direct reaction of platinum metal with fluorine gas. This remains the method of choice for its preparation.[1][2]

Materials and Equipment:

  • Platinum metal (sponge or wire)

  • High-purity fluorine gas

  • Nickel or Monel reaction tube

  • Tube furnace

  • Gas flow controllers

  • Cold trap (liquid nitrogen)

  • Vacuum line

  • Compatible pressure gauges

Procedure:

  • Place the platinum metal in the center of the nickel or Monel reaction tube.

  • Assemble the reaction apparatus, ensuring all connections are leak-tight. The system should include an inlet for fluorine gas, the reaction tube within the furnace, a cold trap to collect the product, and an outlet connected to a proper scrubbing system for unreacted fluorine.

  • Evacuate the entire system to remove air and moisture.

  • Slowly introduce fluorine gas into the system at a controlled flow rate.

  • Heat the reaction tube to the desired temperature (typically in the range of 300-600 °C). The reaction of platinum with fluorine gas can occur at temperatures from 900 to 1100 °C to form platinum hexafluoride.[11]

  • Maintain the reaction temperature and fluorine flow for the desired reaction time. The volatile PtF₆ will be carried by the gas stream.

  • Cool the cold trap with liquid nitrogen to condense the dark-red PtF₆ product.

  • After the reaction is complete, stop the heating and allow the system to cool to room temperature under a slow flow of an inert gas (e.g., nitrogen).

  • Stop the gas flow and carefully isolate the cold trap containing the purified PtF₆.

Synthesis of this compound (PtF₄) by Thermal Decomposition of PtF₆

A modern synthesis of this compound involves the thermal decomposition of platinum hexafluoride.[7]

Materials and Equipment:

  • Platinum hexafluoride (PtF₆)

  • Nickel or Monel decomposition vessel

  • Tube furnace

  • Vacuum line

  • Compatible pressure gauges

Procedure:

  • Transfer the previously synthesized and purified PtF₆ into the decomposition vessel under an inert atmosphere.

  • Connect the vessel to a vacuum line.

  • Carefully heat the vessel to induce the thermal decomposition of PtF₆. The decomposition will yield solid PtF₄ and gaseous fluorine.

  • Monitor the pressure during the decomposition.

  • After the decomposition is complete, allow the vessel to cool to room temperature.

  • Carefully vent the system and collect the solid PtF₄ product under an inert atmosphere.

Section 5: Safety and First Aid

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical splash goggles and a face shield are mandatory.

  • Hand Protection: Use chemical-resistant gloves (e.g., neoprene or butyl rubber).

  • Body Protection: A flame-resistant lab coat or a chemical-resistant apron should be worn over long-sleeved clothing and long pants.

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood. In case of potential exposure above the permissible limit, a NIOSH-approved respirator with appropriate cartridges for acid gases and halogens should be used.

First Aid Procedures

In the absence of specific first aid protocols for platinum fluorides, it is critical to follow the procedures for Hydrofluoric Acid (HF) exposure due to the rapid hydrolysis of platinum fluorides upon contact with moisture.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[10]

    • While flushing, remove all contaminated clothing.

    • After flushing, apply a 2.5% calcium gluconate gel to the affected area and massage it into the skin.[12]

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10]

    • Seek immediate medical attention.

  • Inhalation:

    • Move the victim to fresh air immediately.

    • If breathing is difficult, administer oxygen.

    • If breathing has stopped, give artificial respiration.

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • If the person is conscious, have them rinse their mouth with water and then drink one or two glasses of water or milk to dilute the substance.

    • Seek immediate medical attention.

Spill and Decontamination Procedures
  • Small Spills:

    • Evacuate the immediate area and ensure adequate ventilation.

    • Wear appropriate PPE.

    • Cover the spill with a neutralizer for hydrofluoric acid, such as calcium carbonate or calcium hydroxide. Do not use silica-based absorbents.

    • Carefully collect the neutralized material into a suitable container for hazardous waste disposal.

    • Clean the spill area with a detergent and water solution.

  • Large Spills:

    • Evacuate the laboratory and alert others.

    • Contact your institution's emergency response team immediately.

  • Equipment Decontamination:

    • All equipment should be decontaminated in a fume hood.

    • Rinse equipment with a suitable solvent in which the platinum fluoride is soluble (if known and safe to use) or carefully neutralize any residue with a suitable neutralizing agent.

    • Wash the equipment thoroughly with soap and water.

Section 6: Visual Guides (Graphviz)

Experimental Workflow: Synthesis of Platinum Hexafluoride

Synthesis_of_PtF6 cluster_prep Preparation cluster_reaction Reaction cluster_collection Product Collection start Start prep_reactor Prepare Ni/Monel Reaction Tube start->prep_reactor load_pt Load Platinum Metal prep_reactor->load_pt assemble Assemble Apparatus load_pt->assemble leak_check Leak Check System assemble->leak_check evacuate Evacuate System leak_check->evacuate introduce_f2 Introduce F₂ Gas evacuate->introduce_f2 heat Heat to 300-600°C introduce_f2->heat react Maintain Reaction Conditions heat->react collect Condense PtF₆ in Cold Trap (-196°C) react->collect cool_down Cool System collect->cool_down isolate Isolate Product cool_down->isolate end End isolate->end

Caption: Workflow for the synthesis of platinum hexafluoride (PtF₆).

Troubleshooting Logic: Low Yield in PtF₆ Synthesis

Troubleshooting_Low_Yield_PtF6 cluster_low_conversion Troubleshooting Low Conversion cluster_high_conversion Troubleshooting Product Loss start Low Yield of PtF₆ check_conversion Check Pt Conversion start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes high_conversion High Conversion check_conversion->high_conversion No check_temp Increase Reaction Temperature low_conversion->check_temp check_f2 Increase F₂ Flow/ Concentration low_conversion->check_f2 check_passivation Inspect Pt Surface for Passivation low_conversion->check_passivation check_trap Ensure Cold Trap is Sufficiently Cold (-196°C) high_conversion->check_trap check_leaks Check for System Leaks high_conversion->check_leaks check_side_reactions Analyze for Side Products (e.g., PtF₄, PtF₅) high_conversion->check_side_reactions

Caption: Troubleshooting guide for low yield in PtF₆ synthesis.

References

Addressing the instability of platinum fluoride precursors like PtF5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with platinum fluoride (B91410) precursors, focusing on the instability of species like Platinum (V) Fluoride (PtF₅).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of Platinum (V) Fluoride (PtF₅) instability?

A1: The primary cause of PtF₅ instability is its propensity to undergo disproportionation, a chemical reaction where a substance is simultaneously oxidized and reduced. Upon heating, PtF₅ decomposes into Platinum (IV) Fluoride (PtF₄) and Platinum (VI) Fluoride (PtF₆).[1] This thermal instability is believed to be a consequence of its electronic configuration.[1] Additionally, like many metal fluorides, PtF₅ is highly sensitive to moisture and will hydrolyze in water.

Q2: What are the visible signs of PtF₅ decomposition?

A2: Platinum (V) Fluoride is a red volatile solid. Its decomposition products, Platinum (IV) Fluoride and Platinum (VI) Fluoride, are a yellow-brown solid and a dark red volatile solid, respectively. A visible sign of decomposition is a change in the sample's color from a uniform deep red to a mixture that may include yellowish or brownish hues. The presence of a more volatile red gas (PtF₆) upon slight warming can also indicate that disproportionation has occurred.

Q3: What are the recommended storage and handling conditions for platinum fluoride precursors?

A3: To minimize instability, platinum fluoride precursors must be handled under anhydrous and inert conditions, typically in a glovebox or with Schlenk line techniques. They should be stored in tightly sealed containers made of compatible materials.

Q4: What materials are compatible with PtF₅ and other reactive platinum fluorides?

A4: Due to their high reactivity and corrosive nature, especially in the presence of moisture which can generate hydrofluoric acid, careful selection of materials is crucial. Metals that form a passivating fluoride layer are generally preferred for handling and storage. These include:

  • Nickel and its alloys (e.g., Monel): Offer excellent resistance to fluorine and hydrogen fluoride at elevated temperatures.

  • Stainless Steel: Provides good resistance due to the formation of a stable fluoride film.

  • Copper: Highly resistant to fluorine attack as it forms a stable cupric fluoride film in dry conditions.

  • Polytetrafluoroethylene (PTFE): A commonly used polymer for gaskets and seals due to its excellent chemical resistance to reactive fluorides.

It is critical to avoid glass apparatus, as platinum fluorides can react with silica (B1680970) (SiO₂) in the presence of even trace moisture, leading to the formation of silicon tetrafluoride (SiF₄) and contamination of the sample.

Troubleshooting Guides

Problem 1: Unexpected color change in the PtF₅ sample (e.g., appearance of yellow-brown particles).

  • Possible Cause: This is a strong indication of disproportionation of PtF₅ into PtF₄ (yellow-brown) and PtF₆. This can be triggered by elevated temperatures or prolonged storage.

  • Solution:

    • Immediately ensure the sample is stored at a low temperature in a rigorously dry, inert atmosphere.

    • If the integrity of the sample is critical for your experiment, purification will be necessary to remove the PtF₄ and PtF₆ contaminants. This can be a complex procedure involving fractional sublimation under controlled conditions, and should only be attempted by experienced personnel with appropriate safety measures in place.

    • For future prevention, review your storage and handling procedures to minimize exposure to heat and moisture.

Problem 2: Inconsistent or non-reproducible experimental results when using PtF₅.

  • Possible Cause: The PtF₅ reagent may have partially decomposed, meaning the actual concentration of the active Pt(V) species is lower than expected, and the presence of Pt(IV) and Pt(VI) species may lead to unintended side reactions.

  • Solution:

    • Purity Assessment: If possible, an analytical assessment of the reagent's purity should be conducted. Techniques like Raman or infrared spectroscopy can be used to identify the presence of PtF₄ and PtF₆.

    • Use a Fresh Batch: If purity analysis is not feasible, it is advisable to use a fresh, unopened container of PtF₅.

    • Standardization: For quantitative studies, it may be necessary to standardize the PtF₅ solution prior to use, although this is challenging due to its high reactivity.

Problem 3: Clogging of transfer lines or valves when handling PtF₅.

  • Possible Cause: This can be due to the solidification of volatile platinum fluorides in colder sections of your apparatus. It could also be caused by the reaction of the fluoride with incompatible materials in the transfer lines, leading to the formation of solid byproducts.

  • Solution:

    • Temperature Control: Gently warm the transfer lines to prevent condensation of volatile species. Ensure a uniform temperature profile throughout the apparatus where the compound is being transferred.

    • Material Compatibility Check: Verify that all components of your transfer lines, including valves and seals, are made from compatible materials (e.g., stainless steel, nickel alloys, or PTFE).

    • Inert Gas Flow: Maintain a steady flow of a dry, inert gas (e.g., argon or nitrogen) to carry the volatile fluoride and prevent it from settling in the lines.

Quantitative Data

Table 1: Physical and Thermal Properties of Platinum Fluorides

PropertyPlatinum (IV) Fluoride (PtF₄)Platinum (V) Fluoride (PtF₅)Platinum (VI) Fluoride (PtF₆)
Molar Mass 271.08 g/mol 290.07 g/mol 309.07 g/mol
Appearance Yellow-brown crystalline solidDeep red volatile solidDark red volatile solid
Disproportionation N/A2PtF₅(s) → PtF₄(s) + PtF₆(g)N/A
Hydrolysis Reacts with waterHydrolyzes in waterReacts with water

Experimental Protocols

Protocol 1: General Handling Procedure for PtF₅ in an Inert Atmosphere Glovebox

  • Preparation: Ensure the glovebox atmosphere is dry (<1 ppm O₂, <1 ppm H₂O). All glassware and equipment should be oven-dried at >120°C for at least 12 hours and cooled under vacuum before being introduced into the glovebox.

  • Reagent Handling: Allow the PtF₅ container to equilibrate to the glovebox temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Use a pre-tared, sealed container for weighing to minimize exposure to the glovebox atmosphere.

  • Dissolution: If making a solution, slowly add the PtF₅ to the anhydrous solvent while stirring. Be aware of potential exothermic reactions.

  • Cleanup: All disposable materials that have come into contact with PtF₅ should be quenched carefully with a suitable reagent (e.g., a solution of sodium carbonate) before removal from the glovebox.

Visualizations

Decomposition_Pathway cluster_conditions Triggering Condition PtF5 2 PtF₅ (s) (Red Solid) PtF4 PtF₄ (s) (Yellow-Brown Solid) PtF5->PtF4 Disproportionation (Reduction) PtF6 PtF₆ (g) (Dark Red Gas) PtF5->PtF6 Disproportionation (Oxidation) Heating Heating Heating->PtF5

Caption: Disproportionation of Platinum (V) Fluoride.

Troubleshooting_Flowchart start Inconsistent Experimental Results? check_color Check Sample Color start->check_color color_change Color Change Observed (Yellow/Brown Tones)? check_color->color_change decomposition_suspected Decomposition (Disproportionation) Likely color_change->decomposition_suspected Yes no_color_change No Obvious Color Change color_change->no_color_change No use_fresh_sample Action: Use a Fresh Sample and Improve Handling decomposition_suspected->use_fresh_sample purity_analysis Consider Purity Analysis (e.g., Spectroscopy) decomposition_suspected->purity_analysis check_handling Review Handling & Storage Procedures (Moisture/Air Exposure?) no_color_change->check_handling check_handling->use_fresh_sample

Caption: Troubleshooting inconsistent experimental results.

References

Technical Support Center: Managing Platinum(IV) Fluoride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals working with Platinum(IV) fluoride (B91410) (PtF4) and its highly exothermic reaction with water. The following sections offer frequently asked questions, detailed experimental protocols, and troubleshooting advice to ensure safe and predictable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What occurs when Platinum(IV) fluoride (PtF4) is mixed with water?

A1: The reaction between PtF4 and water is a rapid, exothermic decomposition.[1] This means it releases a significant amount of heat. A reddish-brown solution initially forms, which quickly decomposes to yield an orange precipitate of platinum dioxide hydrate (B1144303) and fluoroplatinic acid in solution.[1]

Q2: What are the primary hazards associated with this reaction?

A2: The main hazards are:

  • Strong Exothermic Reaction: The rapid release of heat can cause the solution to boil, potentially leading to splashes of corrosive materials.

  • Formation of Corrosive Byproducts: The reaction produces fluoroplatinic acid (H₂PtF₆), a corrosive substance. Depending on the reaction conditions, highly toxic and corrosive hydrogen fluoride (HF) could also be formed.

  • Inhalation Risk: Vapors or sprays from the reaction are hazardous and should not be inhaled.[2][3]

Q3: What are the specific products of the PtF4 hydrolysis reaction?

A3: The reaction of Platinum(IV) fluoride with water results in the formation of two primary products:

  • Platinum Dioxide Hydrate (PtO₂·nH₂O): An orange-colored solid that precipitates out of the solution.[1]

  • Fluoroplatinic Acid (H₂PtF₆): A water-soluble and corrosive acid that remains in the aqueous phase.[1]

Q4: What Personal Protective Equipment (PPE) is mandatory when handling PtF4 and its aqueous reactions?

A4: Appropriate PPE is critical for safety. Always wear:

  • Chemical-resistant gloves (e.g., nitrile rubber, minimum thickness 0.11 mm).[4]

  • Safety goggles or a face shield to protect against splashes.[4]

  • A laboratory coat to protect skin and clothing.

  • Closed-toe shoes and long pants.[4] All manipulations should be performed within a certified laboratory fume hood to ensure adequate ventilation.[2][3]

Q5: How should solid PtF4 be stored?

A5: PtF4 should be stored in a cool, dry place in a tightly sealed container under an inert gas (e.g., argon or nitrogen).[4] It must be stored away from moisture/water and oxidizing agents to prevent accidental reactions.[4]

Quantitative Data

The following tables summarize key physical and thermodynamic properties of Platinum(IV) fluoride.

Table 1: Physical Properties of Platinum(IV) Fluoride

PropertyValueReference
Chemical Formula PtF₄[1]
Molar Mass 271.078 g/mol [1]
Appearance Red-orange solid[1]
Density 7.08 g/cm³ (calculated)[1]
Melting Point 600 °C (1,112 °F; 873 K)[1]
Crystal Structure Orthorhombic[1]

Table 2: Thermodynamic Data for PtF₄ Reaction with Water

ParameterValueNotes
Enthalpy of Reaction (ΔHrxn) Data not readily availableThis value is expected to be significantly negative (exothermic). It is recommended to determine this experimentally via calorimetry for specific applications.
Enthalpy of Sublimation (ΔHsub) 210 kJ/molThis value is for the phase change from solid to gas, not the reaction with water.[1]

Experimental Protocols

Protocol 1: Controlled Quenching and Hydrolysis of PtF₄

This protocol outlines a method for the safe, controlled addition of water to PtF₄ to manage the exothermic reaction.

Materials:

  • Platinum(IV) fluoride (PtF₄)

  • Deionized water, chilled

  • Reaction vessel (e.g., three-neck round-bottom flask)

  • Stir plate and magnetic stir bar

  • Dropping funnel or syringe pump

  • Thermometer or thermocouple

  • Ice bath

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Preparation: Ensure all glassware is clean and completely dry. Set up the reaction vessel in a fume hood.

  • Inert Atmosphere: Place the desired amount of solid PtF₄ into the reaction vessel under an inert atmosphere to prevent premature reaction with atmospheric moisture.

  • Cooling: Place the reaction vessel in an ice bath and allow it to cool to 0-5 °C.

  • Controlled Addition: Begin slowly adding chilled deionized water to the stirred PtF₄. Use a dropping funnel for dropwise addition or a syringe pump for a precisely controlled, slow addition rate.

  • Temperature Monitoring: Continuously monitor the internal temperature of the reaction. Maintain a temperature below a designated threshold (e.g., 10 °C) by adjusting the addition rate and ensuring the efficiency of the ice bath.

  • Observation: Observe the reaction for color changes (reddish-brown to orange precipitate) and signs of gas evolution.

  • Completion: Once the addition is complete, allow the mixture to stir at a low temperature for a designated period to ensure the reaction has gone to completion.

  • Warm-up: Slowly and cautiously allow the reaction mixture to warm to room temperature.

  • Disposal: Neutralize acidic solutions as needed before disposing of the waste according to institutional and local regulations.[2][3]

Troubleshooting Guide

Q: The reaction is proceeding too violently, and the temperature is rising rapidly. What should I do?

A: An uncontrolled exotherm is dangerous.

  • Immediately stop the addition of water.

  • If possible and safe, add more ice to the external cooling bath.

  • Prepare a larger, secondary cooling bath (e.g., dry ice/acetone) in case the primary one is insufficient.

  • Alert a colleague and your laboratory supervisor immediately.

  • If the reaction cannot be brought under control, evacuate the immediate area and follow your institution's emergency procedures.

Q: The precipitate formed is not the expected orange color. What could be the cause?

A: The color of the platinum dioxide hydrate precipitate can be influenced by particle size, hydration level, and impurities.

  • Incomplete Reaction: If the reaction was too rapid or not allowed to proceed to completion, a mixture of products could be present.

  • Starting Material Purity: Impurities in the starting PtF₄ can lead to differently colored byproducts.

  • Temperature Effects: High reaction temperatures can alter the nature and morphology of the precipitate. It is advisable to analyze the product using techniques like X-ray diffraction (XRD) or spectroscopy to confirm its identity.

Q: How should I handle a spill of a PtF₄ solution?

A: Isolate the spill area and ensure adequate ventilation.[4]

  • Personal Safety: Wear the appropriate PPE as described in the FAQ section.

  • Containment: For liquid spills, use an absorbent, acid-binding material like sand or diatomaceous earth to contain the spill.[3] Do not use combustible materials.

  • Neutralization: For small, contained spills, a neutralizing agent can be carefully applied.

  • Cleanup: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[5]

  • Decontamination: Clean the spill area thoroughly.

Visual Guides and Workflows

The following diagrams illustrate the key processes for managing the reaction of PtF₄ with water.

ReactionPathway PtF4 PtF₄ (solid) Intermediate Aqueous Intermediate PtF4->Intermediate + H₂O H2O H₂O (liquid) H2O->Intermediate Heat Heat Release (Strongly Exothermic) Intermediate->Heat PtO2 PtO₂·nH₂O (Orange Precipitate) Intermediate->PtO2 H2PtF6 H₂PtF₆ (Fluoroplatinic Acid in Solution) Intermediate->H2PtF6

Caption: Reaction pathway for the hydrolysis of Platinum(IV) fluoride.

SafeWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction A 1. Wear Full PPE B 2. Work in Fume Hood A->B C 3. Prepare Ice Bath B->C D 4. Add PtF₄ to Dry Flask C->D E 5. Cool Flask to 0-5 °C D->E F 6. Add Cold H₂O Dropwise E->F G 7. Monitor Temperature Continuously F->G H 8. Allow to Warm Slowly G->H I 9. Neutralize and Dispose H->I

Caption: Experimental workflow for the safe hydrolysis of PtF₄.

Troubleshooting Start Temperature Rising Rapidly? Stop Stop H₂O Addition Immediately Start->Stop Yes Continue Continue Monitoring Temperature Start->Continue No Cool Enhance Cooling (Add More Ice) Stop->Cool Alert Alert Supervisor Cool->Alert

References

Technical Support Center: Platinum Tetrafluoride Waste Management

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe handling and disposal of platinum tetrafluoride (PtF₄) waste. Researchers, scientists, and drug development professionals should consult this document before handling PtF₄ or its waste products.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PtF₄) and what are its primary hazards?

A1: this compound is a red-orange crystalline solid used in certain catalytic and chemical synthesis processes.[1][2] The primary hazards stem from its high reactivity and the toxicity of its components. It is a strong Lewis acid and reacts violently with water.[1][3][4] Upon contact with moisture, it decomposes into platinum dioxide hydrate (B1144303) and corrosive fluoroplatinic acid, releasing significant heat.[1][4] Inhalation or contact with the skin and eyes can cause severe irritation and burns due to the formation of hydrofluoric acid upon hydrolysis. Additionally, soluble platinum salts are known sensitizers and can cause allergic reactions.[5]

Q2: What are the absolute "don'ts" when handling PtF₄ waste?

A2:

  • DO NOT dispose of PtF₄ down the drain. This is strictly prohibited as it reacts with water and can damage plumbing and the environment.

  • DO NOT mix PtF₄ waste with incompatible chemicals, especially flammable organic solvents, acids, or bases in an uncontrolled manner.[6]

  • DO NOT add water directly to concentrated PtF₄ waste. The reaction is rapid and exothermic, which can lead to boiling and splashing of corrosive materials.[1][4]

  • DO NOT store PtF₄ waste in a sealed container if there is any risk of moisture contamination. The decomposition can release gases, leading to pressure buildup.

  • DO NOT handle PtF₄ waste without appropriate Personal Protective Equipment (PPE).

Q3: What Personal Protective Equipment (PPE) is required for handling PtF₄ waste?

A3: A comprehensive safety approach is critical. The minimum required PPE includes:

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Chemical safety goggles and a full-face shield are mandatory.

  • Body Protection: A flame-retardant lab coat and chemical-resistant apron should be worn.

  • Respiratory Protection: Work must be conducted in a certified chemical fume hood. For spills or situations with potential for aerosol generation outside a fume hood, a self-contained breathing apparatus may be necessary.[7][8]

Q4: How should I store PtF₄ waste before disposal?

A4: All waste must be collected in containers that are compatible with the material.[6] For solid PtF₄ waste, use a clearly labeled, dry, and tightly sealed container made of a compatible material (e.g., high-density polyethylene, HDPE). The storage area must be a designated "Satellite Accumulation Area," which is secure, dry, and away from incompatible materials. The container must be labeled as "Hazardous Waste: this compound" and include details of any other constituents.

Troubleshooting Guide

Q: I spilled a small amount of solid PtF₄ powder in the fume hood. How do I clean it up?

A: For small, dry spills within a fume hood:

  • Ensure your PPE is intact.

  • Do not use water for cleaning.

  • Carefully collect the dry powder using a scoop or soft brush and place it into your designated PtF₄ hazardous waste container.

  • Wipe the area with a cloth lightly dampened with an inert solvent (like mineral oil) to pick up remaining dust. Place the cloth in the solid waste container.

  • Follow up with a final decontamination of the surface according to your lab's specific procedures for platinum compounds.

Q: My PtF₄ waste container feels warm to the touch and appears to be bulging. What should I do?

A: This indicates a chemical reaction is occurring inside the container, likely due to moisture contamination, generating heat and gas.

  • Do not handle the container directly if it is excessively hot or severely pressurized.

  • If it is safe to do so, place the container in a secondary containment bin within the fume hood.

  • Slightly loosen the cap to allow for slow venting of the built-up pressure. Be extremely cautious of any potential spray or fumes.

  • Once the pressure has equalized and the temperature has stabilized, the waste must be treated or neutralized immediately under controlled conditions (see Experimental Protocol below).

  • Review your waste segregation procedures to prevent future incidents.

Q: I observed orange fumes when I was working with PtF₄. What are they?

A: The reddish-brown or orange color is characteristic of a solution of this compound in water.[1][4] If you see fumes, it is likely aerosolized particles of PtF₄ or its hydrolysis products, including fluoroplatinic acid. This indicates that the material has been exposed to moisture in the air. You should ensure your fume hood is functioning correctly and that your handling procedures minimize exposure to atmospheric moisture.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related exposure limits.

Property / ParameterValueReference
Chemical Formula PtF₄[1][2]
Molar Mass 271.078 g/mol [1]
Appearance Red-orange solid[1]
Density 7.08 g/cm³[1]
Melting Point 600 °C (1,112 °F)[1]
OSHA PEL (as Pt) 0.002 mg/m³[5]
OSHA PEL (as F) 2.5 mg/m³[5]
ACGIH TLV (as Pt) 0.002 mg/m³[5]
ACGIH TLV (as F) 2.5 mg/m³[5]
NIOSH IDLH (as Pt) 4 mg/m³[5]

Experimental Protocols

Protocol: Controlled Hydrolysis and Neutralization of PtF₄ Waste

This protocol describes a method to convert reactive PtF₄ waste into more stable compounds suitable for disposal by a certified environmental management service. This procedure must be performed in a chemical fume hood while wearing full PPE.

Objective: To safely hydrolyze this compound and neutralize the resulting acidic byproducts. The reaction is: PtF₄ + 3H₂O → PtO₂(H₂O) (s) + 4HF The hydrofluoric acid (or fluoroplatinic acid) is then neutralized.

Materials:

  • PtF₄ waste (solid or in an inert solvent).

  • Large beaker (at least 10x the volume of the waste).

  • Stir plate and magnetic stir bar.

  • Ice bath.

  • Calcium hydroxide (B78521) (Ca(OH)₂) or sodium bicarbonate (NaHCO₃).

  • pH indicator strips or a calibrated pH meter.

  • Designated and labeled hazardous waste containers for solid and liquid waste.

Procedure:

  • Preparation:

    • Place the large beaker in an ice bath on a stir plate inside a chemical fume hood.

    • Prepare a neutralizing slurry by adding a surplus of calcium hydroxide or sodium bicarbonate to a large volume of cold water in the beaker. Stir to create a suspension. For every 1 gram of PtF₄, prepare at least 100 mL of a 10% Ca(OH)₂ slurry.

  • Controlled Addition of Waste:

    • Very slowly and in small increments, add the PtF₄ waste to the stirring, cold neutralizing slurry. Use a powder funnel or spatula for solids.

    • Monitor the reaction temperature continuously. If the temperature rises significantly or excessive fumes are generated, stop the addition immediately and wait for the reaction to subside.

  • Neutralization and Digestion:

    • After all the PtF₄ has been added, allow the mixture to stir in the ice bath for at least one hour to ensure the reaction is complete.

    • An orange precipitate of platinum dioxide hydrate (PtO₂·H₂O) will form.[1][4]

    • Check the pH of the supernatant liquid. It should be neutral or slightly basic (pH 7-9). If it is still acidic, add more of the neutralizing agent until the target pH is reached and stable.

  • Waste Separation and Storage:

    • Turn off the stirrer and allow the solid precipitate to settle.

    • Carefully decant the supernatant liquid into a designated aqueous hazardous waste container labeled "Neutralized Fluoride Solution."

    • Transfer the remaining solid precipitate (platinum dioxide hydrate) into a designated solid hazardous waste container.

    • Seal both containers, ensure they are clean on the exterior, and store them in your satellite accumulation area for pickup.[9]

Logical Workflow Diagram

G cluster_0 Waste Assessment & Preparation cluster_1 Treatment & Disposal Path A Generate PtF4 Waste B Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) A->B C Is waste pure solid PtF4? B->C D Segregate into designated, dry, labeled solid waste container C->D Yes E Is immediate on-site treatment required? C->E No (e.g., in solution or contaminated) D->E F Store securely in Satellite Accumulation Area E->F No H Perform Controlled Hydrolysis & Neutralization Protocol E->H Yes (e.g., reactive or unstable) G Arrange pickup by certified hazardous waste service F->G end End of Workflow G->end I Separate Precipitate (Solid Waste) and Supernatant (Liquid Waste) H->I J Package, label, and store both waste streams separately I->J J->F

Caption: Workflow for safe handling and disposal of PtF₄ waste.

References

Technical Support Center: Platinum(IV) Fluoride (PtF4) Experimental Handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential techniques to prevent the hydrolysis of Platinum(IV) Fluoride (B91410) (PtF4) during experiments. Adherence to these protocols is critical for ensuring experimental success, safety, and reagent integrity.

Frequently Asked Questions (FAQs)

Q1: What is Platinum(IV) Fluoride (PtF4) and why is it sensitive to moisture?

A1: Platinum(IV) Fluoride is an inorganic compound with the formula PtF4. It is a powerful fluorinating agent and is highly reactive. Its sensitivity to moisture stems from the high affinity of the platinum(IV) center and the fluoride ligands for water molecules. This reactivity leads to rapid hydrolysis, where PtF4 decomposes in the presence of water.

Q2: What are the visible signs of PtF4 hydrolysis?

A2: The primary visual indicators of PtF4 hydrolysis include:

  • Color Change: The solid may change from its characteristic reddish-orange to a brownish or off-white powder.

  • Fuming: In the presence of significant moisture, PtF4 may appear to fume as it reacts with atmospheric water to produce hydrogen fluoride (HF) gas.

  • Clumping: The initially fine powder may become clumpy or sticky due to the formation of hydrates and other hydrolysis byproducts.

Q3: My reaction with PtF4 failed or gave a low yield. Could hydrolysis be the cause?

A3: Yes, hydrolysis is a primary cause of failed or low-yielding reactions involving PtF4. If the reagent has been compromised by moisture, its effective concentration is reduced, and the resulting byproducts can interfere with your desired reaction. To troubleshoot, critically evaluate your experimental setup for any potential sources of moisture, including glassware, solvents, and the inert atmosphere itself.[1]

Q4: What are the immediate safety concerns when PtF4 is exposed to moisture?

A4: The hydrolysis of PtF4 produces hydrofluoric acid (HF), which is a highly corrosive and toxic gas. Inhalation of HF can cause severe respiratory damage, and skin contact can result in severe burns that may not be immediately painful. Always handle PtF4 in a well-ventilated area, preferably within a fume hood or a glove box, and wear appropriate personal protective equipment (PPE).

Q5: How should I properly store PtF4 to prevent hydrolysis?

A5: PtF4 should be stored in a tightly sealed container made of a compatible material such as polytetrafluoroethylene (PTFE). The container should be placed inside a desiccator containing a suitable drying agent (e.g., Drierite™ or phosphorus pentoxide) within a controlled environment, such as a glove box, with a low-moisture inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Low or no product yield in a reaction using PtF4. Hydrolysis of PtF4: The reagent may have been compromised by moisture prior to or during the reaction.[1]1. Verify Reagent Integrity: Use a fresh, unopened bottle of PtF4 if possible. 2. Ensure Anhydrous Conditions: Rigorously dry all glassware (oven or flame-dried) and solvents. Use freshly distilled anhydrous solvents and verify their water content using Karl Fischer titration if possible.[1] 3. Improve Inert Atmosphere Technique: Ensure your glove box or Schlenk line is functioning correctly to maintain a dry, oxygen-free environment.
Formation of a white or off-white precipitate in the reaction vessel. Formation of Platinum Oxides/Hydroxides: This is a strong indicator of PtF4 hydrolysis.1. Strict Moisture Exclusion: Review and enhance your moisture exclusion protocols. Ensure all reagents and solvents are scrupulously dry.[1] 2. Inert Gas Purity: Use high-purity inert gas and consider passing it through a drying column before it enters your reaction setup.
Inconsistent results between experiments. Variable Moisture Contamination: Inconsistent levels of moisture in different experimental runs can lead to variable results.[1]1. Standardize Procedures: Develop and strictly adhere to a standard operating procedure (SOP) for handling PtF4 and setting up your reactions. 2. Monitor Inert Atmosphere: Regularly monitor the moisture and oxygen levels in your glove box.
PtF4 powder appears clumped or discolored. Exposure to Atmospheric Moisture: The reagent has likely been compromised due to improper storage or handling.Discard the compromised reagent. Do not attempt to use it, as it will lead to unreliable results and potential safety hazards.

Experimental Protocols

Protocol 1: Handling and Weighing Solid PtF4 in a Glove Box

This protocol outlines the procedure for safely handling and weighing solid PtF4 in an inert atmosphere glove box to prevent hydrolysis.

Materials:

  • Platinum(IV) Fluoride (PtF4)

  • Inert atmosphere glove box (<1 ppm H₂O, <1 ppm O₂)

  • Spatula (PTFE or stainless steel, thoroughly dried)

  • Weighing boat (PTFE or glass, thoroughly dried)

  • Analytical balance (located inside the glove box)

  • Tightly sealing vial for the weighed PtF4 (made of compatible material)

  • Appropriate PPE (safety glasses, lab coat, compatible gloves)

Procedure:

  • Prepare the Glove Box: Ensure the glove box has a stable inert atmosphere with moisture and oxygen levels below 1 ppm.

  • Introduce Materials: Transfer all necessary items (sealed PtF4 container, spatula, weighing boat, new vial) into the glove box antechamber. Purge the antechamber with at least three vacuum/refill cycles with the inert gas.

  • Equilibrate: Allow the PtF4 container and other items to equilibrate to the glove box atmosphere for at least 30 minutes before opening.

  • Weighing:

    • Carefully open the PtF4 container inside the glove box.

    • Using a clean, dry spatula, transfer the desired amount of PtF4 to the weighing boat on the analytical balance.

    • Record the mass.

    • Promptly and securely seal the main PtF4 container.

  • Transfer: Transfer the weighed PtF4 from the weighing boat to a pre-labeled, dry, and tared reaction vessel or storage vial.

  • Seal: Tightly seal the vessel containing the weighed PtF4.

  • Cleanup: Clean the spatula and weighing boat inside the glove box. Remove all waste through the antechamber using proper procedures.

Visualizations

Hydrolysis_Pathway PtF4 PtF₄ (Platinum(IV) Fluoride) Decomposition Hydrolysis Reaction PtF4->Decomposition H2O H₂O (Moisture) H2O->Decomposition PtO2 PtO₂·nH₂O (Hydrated Platinum(IV) Oxide) Decomposition->PtO2 Forms solid precipitate HF HF (Hydrogen Fluoride) Decomposition->HF Forms corrosive gas

Caption: Hydrolysis pathway of PtF4.

Experimental_Workflow cluster_prep Preparation cluster_handling Handling in Inert Atmosphere cluster_reaction Reaction cluster_analysis Analysis Dry_Glassware Oven/Flame-Dry Glassware Weigh_PtF4 Weigh PtF₄ Dry_Glassware->Weigh_PtF4 Dry_Solvents Dry/Distill Solvents Prepare_Reaction Prepare Reaction Mixture Dry_Solvents->Prepare_Reaction Prep_Glovebox Prepare Glove Box (<1 ppm H₂O, O₂) Prep_Glovebox->Weigh_PtF4 Weigh_PtF4->Prepare_Reaction Run_Reaction Run Reaction Prepare_Reaction->Run_Reaction Workup Reaction Work-up Run_Reaction->Workup Analyze Analyze Products Workup->Analyze

Caption: Experimental workflow for using PtF4.

References

Technical Support Center: Overcoming Low Yield in Platinum Tetrafluoride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for platinum tetrafluoride (PtF₄) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important fluorinating agent.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: There are three main protocols for the synthesis of this compound:

  • Direct fluorination of platinum metal: This involves the reaction of elemental platinum with fluorine gas at elevated temperatures.

  • Thermal decomposition of platinum hexafluoride (PtF₆): In this method, PtF₆ is heated, causing it to decompose into PtF₄ and fluorine gas.[1]

  • Disproportionation of platinum pentafluoride (PtF₅): PtF₅, which can be synthesized from platinum(II) chloride, thermally decomposes into PtF₄ and PtF₆.[2]

Q2: My PtF₄ synthesis resulted in a very low yield. What are the most common causes?

A2: Low yields in PtF₄ synthesis can typically be attributed to one or more of the following factors:

  • Formation of higher platinum fluorides: Over-fluorination, especially during the direct fluorination of platinum, can lead to the formation of platinum pentafluoride (PtF₅) and platinum hexafluoride (PtF₆) as byproducts.

  • Hydrolysis of the product: this compound is highly sensitive to moisture and will rapidly decompose in the presence of water to form platinum dioxide hydrate (B1144303) and fluoroplatinic acid.[1]

  • Thermal decomposition of the product: At high temperatures ("red heat"), PtF₄ can decompose back into platinum metal and fluorine gas.[1]

  • Reaction with glassware: When heated in contact with glass, PtF₄ can react to produce silicon tetrafluoride gas, leading to product loss and contamination.[1]

Q3: What color should pure this compound be?

A3: Pure this compound is a red-orange solid. Deviations from this color may indicate the presence of impurities or byproducts.

Q4: What are the key safety precautions when working with fluorine gas for direct fluorination?

A4: Fluorine gas is extremely reactive and toxic. Strict safety protocols must be followed:

  • Work in a well-ventilated fume hood or a glove box specifically designed for handling corrosive gases.

  • Use personal protective equipment (PPE), including chemical-resistant gloves (neoprene is often recommended), safety goggles, a face shield, and a flame-resistant lab coat.

  • All glassware and reaction components must be scrupulously dried before use to prevent the formation of highly corrosive hydrofluoric acid (HF).

  • The reaction apparatus should be made of fluorine-resistant materials such as nickel, Monel, or passivated stainless steel.

Q5: Can I purify PtF₄ from byproducts like PtF₅ and PtF₆?

A5: Purification can be challenging due to the similar chemical properties of platinum fluorides. Sublimation can be a potential method for purification, exploiting the different volatilities of the platinum fluorides. PtF₆ is the most volatile, followed by PtF₅, while PtF₄ has a significantly higher boiling point. Careful control of temperature and pressure during sublimation is crucial for effective separation.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues leading to low yields in PtF₄ synthesis.

Symptom Potential Cause Suggested Action(s)
Low or no product formation Inadequate fluorination: Insufficient fluorine gas flow, low reaction temperature, or passivation of the platinum surface.- Increase the flow rate of fluorine gas gradually.- Ensure the reaction temperature is within the optimal range for the chosen method (e.g., 200-300°C for direct fluorination of platinum).- If using platinum metal, ensure the surface is clean and not passivated by a thin fluoride (B91410) layer from previous reactions. Consider pre-treatment of the metal.
Moisture contamination: Presence of water in the reaction system leading to hydrolysis of PtF₄.- Thoroughly dry all glassware and components in an oven before use.- Use dried inert gas (e.g., argon or nitrogen) to purge the system before introducing fluorine.- Ensure the fluorine gas used is of high purity and dry.
Product is a dark red or brownish solid Formation of PtF₅: Reaction temperature is too high during direct fluorination of platinum or platinum(II) chloride.- Carefully control and lower the reaction temperature. For the fluorination of PtCl₂, maintain the temperature below 350°C.
Significant amount of volatile white solid collected in cold traps Formation of PtF₆: Excessive fluorination temperature or using a precursor that generates PtF₆ (e.g., disproportionation of PtF₅).- Reduce the reaction temperature and/or the partial pressure of fluorine gas.- If using the disproportionation of PtF₅, optimize the collection of PtF₄ while allowing the more volatile PtF₆ to be removed.
Etching or clouding of glassware Reaction of PtF₄ with glass: The reaction is being conducted at high temperatures in standard borosilicate glassware.- Use reaction vessels made of fluorine-resistant materials like nickel, Monel, or sapphire.- If glass must be used, try to conduct the reaction at the lowest possible temperature.
Yield decreases upon attempted purification Decomposition of PtF₄: The purification method (e.g., heating) is causing the product to decompose.- If using sublimation, carefully control the temperature to avoid reaching the decomposition point of PtF₄.- Handle the purified product in an inert and dry atmosphere to prevent hydrolysis.

Data Presentation: Comparison of Synthesis Protocols

While precise yield data is highly dependent on the specific experimental setup, the following table provides a qualitative and comparative overview of the different synthesis protocols for this compound.

Synthesis Protocol Starting Materials Typical Reaction Temperature Reported/Expected Yield Key Advantages Common Challenges & Disadvantages
Direct Fluorination of Platinum Platinum metal, Fluorine gas200 - 600°CVariable, can be high with careful controlDirect one-step synthesis.Difficult to control; formation of PtF₅ and PtF₆ is common. Requires handling of highly corrosive F₂ gas.
Thermal Decomposition of PtF₆ Platinum hexafluoride> 200°CGenerally goodCan produce high-purity PtF₄.PtF₆ is highly volatile, corrosive, and a strong oxidizing agent, making it difficult to handle.
Disproportionation of PtF₅ Platinum pentafluorideHeating requiredModerateCan be a route if PtF₅ is available as a precursor.Two-step process (synthesis of PtF₅ first). Produces PtF₆ as a byproduct that needs to be separated.
Fluorination of PtCl₂ Platinum(II) chloride, Fluorine gas< 350°CPotentially highLower temperature than direct fluorination of Pt metal.Formation of PtF₅ can occur at higher temperatures. Requires handling of F₂ gas.

Experimental Protocols

1. Direct Fluorination of Platinum Metal

This protocol is a general guideline and requires a specialized setup for handling fluorine gas.

  • Materials: Platinum sponge or wire, high-purity fluorine gas, dry inert gas (argon or nitrogen).

  • Apparatus: A tube furnace with a temperature controller. A reaction tube made of nickel or Monel. A gas handling system for fluorine and inert gas with mass flow controllers. A cold trap to capture unreacted fluorine and volatile byproducts.

  • Procedure:

    • Place the platinum metal in a nickel boat inside the reaction tube.

    • Assemble the reaction apparatus and ensure it is leak-tight.

    • Purge the system with a dry inert gas for at least one hour to remove air and moisture.

    • Heat the furnace to the desired reaction temperature (e.g., 200-300°C).

    • Slowly introduce a controlled flow of fluorine gas (often diluted with an inert gas) over the platinum metal.

    • Monitor the reaction progress. The reaction is often exothermic.

    • After the reaction is complete, stop the fluorine flow and cool the reactor to room temperature under a flow of inert gas.

    • Carefully passivate the system before opening. The red-orange product, PtF₄, can then be collected in an inert atmosphere glovebox.

2. Thermal Decomposition of Platinum Hexafluoride

This method requires extreme caution due to the hazardous nature of PtF₆.

  • Materials: Platinum hexafluoride.

  • Apparatus: A reaction vessel made of a material resistant to PtF₆ (e.g., nickel or passivated stainless steel). A vacuum line and a system for controlled heating.

  • Procedure:

    • Condense a known amount of PtF₆ into the reaction vessel at low temperature (e.g., using liquid nitrogen).

    • Evacuate the vessel to remove any non-condensable gases.

    • Slowly warm the vessel to room temperature and then gently heat it to a temperature sufficient to induce decomposition (e.g., > 200°C).

    • The decomposition will produce solid PtF₄ and gaseous fluorine.

    • After the decomposition is complete, cool the vessel and carefully vent the fluorine gas through a scrubber.

    • The solid PtF₄ product can be recovered in an inert atmosphere.

Visualizations

Experimental Workflow for Direct Fluorination of Platinum

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_collection Product Collection start Start: Clean and Dry Apparatus load_pt Load Platinum Metal start->load_pt purge Purge with Inert Gas load_pt->purge heat Heat to Reaction Temperature purge->heat introduce_f2 Introduce Fluorine Gas heat->introduce_f2 react Reaction Occurs introduce_f2->react cool Cool Down Under Inert Gas react->cool passivate Passivate System cool->passivate collect Collect PtF₄ Product passivate->collect end end collect->end End

Caption: Workflow for the direct fluorination of platinum to synthesize PtF₄.

Troubleshooting Logic for Low Yield in PtF₄ Synthesis

troubleshooting_low_yield cluster_diagnosis Diagnosis cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of PtF₄ Observed check_color Check Product Color start->check_color check_volatiles Analyze Volatile Byproducts start->check_volatiles check_apparatus Inspect Reaction Vessel start->check_apparatus decomposition Excessive Temperature start->decomposition High reaction temp. over_fluorination Over-fluorination (PtF₅/PtF₆) check_color->over_fluorination Dark red/brown hydrolysis Moisture Contamination check_color->hydrolysis Pale/off-color check_volatiles->over_fluorination White solid in trap reaction_with_glass Glassware Reaction check_apparatus->reaction_with_glass Etching observed optimize_temp_pressure Optimize T and P(F₂) over_fluorination->optimize_temp_pressure ensure_dry Ensure Anhydrous Conditions hydrolysis->ensure_dry control_heating Control Heating Profile decomposition->control_heating use_resistant_materials Use Fluorine-Resistant Materials reaction_with_glass->use_resistant_materials

Caption: Troubleshooting decision tree for low yield in PtF₄ synthesis.

References

Technical Support Center: Consistent Production of Platinum Tetrafluoride (PtF₄)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the consistent synthesis and handling of Platinum Tetrafluoride (PtF₄). This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure the successful and repeatable production of high-purity PtF₄.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of PtF₄, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of PtF₄

Potential CauseTroubleshooting & Optimization
Incorrect Temperature For direct fluorination of platinum metal, the reaction with fluorine gas is typically vigorous at 500°C.[1] Temperatures significantly below this may lead to incomplete reaction, while excessively high temperatures can favor the formation of higher platinum fluorides or decomposition of the product.[1] For thermal decomposition of PtF₆, precise temperature control is crucial to favor the formation of PtF₄ over other decomposition products.
Inadequate Fluorinating Agent Ensure a sufficient and continuous flow of high-purity fluorine gas for direct fluorination. For methods involving other fluorinating agents, verify their reactivity and purity.
Passivation of Platinum Metal The surface of the platinum metal may become passivated. Consider pre-treatment of the platinum source to ensure a reactive surface.
Leaks in the Reaction System Any leaks can lead to the loss of the volatile fluorine gas or ingress of atmospheric moisture, which will react with the product. Thoroughly check all connections and seals of the reaction apparatus.

Issue 2: Product Contamination with Platinum Oxides or Oxyfluorides

Potential CauseTroubleshooting & Optimization
Presence of Moisture PtF₄ is highly sensitive to moisture and rapidly hydrolyzes in water to form an orange-colored platinum dioxide hydrate (B1144303) precipitate and fluoroplatinic acid.[2] It is critical to use thoroughly dried reagents and apparatus. The reaction should be carried out under an inert and anhydrous atmosphere.
Reaction with Glass Apparatus at High Temperatures When heated in contact with glass, PtF₄ can react to produce silicon tetrafluoride gas, leaving behind platinum metal.[2] Whenever possible, use reaction vessels made of materials inert to fluorine and platinum fluorides at high temperatures, such as nickel or monel.
Incomplete Fluorination Insufficient fluorine or reaction time can lead to the presence of unreacted platinum or lower oxidation state platinum compounds, which may be more susceptible to oxidation.

Issue 3: Inconsistent Product Color (Not the Expected Red-Orange)

Potential CauseTroubleshooting & Optimization
Presence of Impurities The presence of byproducts such as other platinum fluorides (e.g., PtF₅ or PtF₆) or platinum oxides can alter the color of the final product.
Particle Size Variation The color of the solid PtF₄ can be influenced by its particle size. Variations in reaction conditions can lead to different crystal growth and particle sizes.
Decomposition If the product is heated to a red-hot temperature, it will decompose back to platinum metal and fluorine gas, which will be visually apparent.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing PtF₄?

A1: The two main methods for producing PtF₄ are the direct fluorination of platinum metal and the thermal decomposition of platinum hexafluoride (PtF₆).[2] The direct fluorination involves reacting platinum metal with fluorine gas at elevated temperatures, typically around 500°C.[1]

Q2: How can I confirm the successful synthesis of PtF₄?

A2: Confirmation of PtF₄ synthesis requires thorough characterization using various analytical techniques. X-ray Diffraction (XRD) is essential for determining the crystal structure and phase purity. Spectroscopic methods such as Infrared (IR) and Raman spectroscopy can provide information about the molecular vibrations. 195Pt and 19F Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for confirming the oxidation state of platinum and the fluorine environment in the final product.

Q3: What are the common impurities in PtF₄ synthesis and how can they be removed?

A3: Common impurities include other platinum fluorides (PtF₅, PtF₆), platinum oxides (from reaction with moisture or air), and unreacted platinum metal. Purification can be challenging due to the high reactivity of PtF₄. Sublimation can be used to separate the more volatile PtF₆. Careful control of reaction conditions is the best strategy to minimize byproduct formation.

Q4: How should I handle and store PtF₄?

A4: Due to its high sensitivity to moisture, PtF₄ must be handled and stored in a completely anhydrous and inert atmosphere, such as in a dry glovebox. All glassware and equipment must be rigorously dried before use. Store PtF₄ in tightly sealed containers made of fluoropolymer or other inert materials.

Q5: What happens if PtF₄ is exposed to water?

A5: PtF₄ reacts rapidly and exothermically with water. A solution of this compound in water initially appears reddish-brown but quickly decomposes, forming an orange precipitate of platinum dioxide hydrate and a solution of fluoroplatinic acid.[2]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical FormulaPtF₄[3]
Molar Mass271.078 g/mol [3]
AppearanceRed-orange solid[3]
Density7.08 g/cm³ (calculated)[3]
Melting Point600 °C (1,112 °F; 873 K)[3]
Crystal StructureOrthorhombic[3]
Space GroupFdd2, No. 43[3]
SolubilityDecomposes in water[2]

Table 2: Key Experimental Parameters for PtF₄ Synthesis

Synthesis MethodKey ParametersNotes
Direct Fluorination of Platinum Temperature: ~500°CReaction is vigorous at this temperature.[1] Requires a continuous flow of high-purity fluorine gas.
Thermal Decomposition of PtF₆ Temperature: Controlled heatingPrecise temperature control is necessary to favor PtF₄ formation and prevent further decomposition.

Experimental Protocols

Protocol 1: Synthesis of PtF₄ via Direct Fluorination of Platinum Metal

Objective: To synthesize this compound by the direct reaction of platinum metal with fluorine gas.

Materials:

  • Platinum metal (sponge or wire)

  • High-purity fluorine gas

  • Inert gas (e.g., Argon or Nitrogen), dried

  • Reaction tube (Nickel or Monel)

  • Tube furnace with temperature controller

  • Gas flow controllers

Methodology:

  • Place the platinum metal in the center of the reaction tube.

  • Assemble the reaction apparatus, ensuring all connections are leak-tight.

  • Purge the system with a dry, inert gas for at least one hour to remove all traces of air and moisture.

  • While maintaining a slow flow of inert gas, gradually heat the furnace to 500°C.

  • Once the temperature has stabilized, stop the inert gas flow and carefully introduce a controlled flow of fluorine gas.

  • Maintain the reaction temperature at 500°C for several hours. The reaction time will depend on the amount of platinum and the flow rate of fluorine.

  • After the reaction is complete, stop the fluorine flow and switch back to a flow of inert gas.

  • Allow the system to cool to room temperature under the inert gas atmosphere.

  • Once at room temperature, the product can be safely removed and transferred to an inert atmosphere glovebox for storage and characterization.

Protocol 2: Characterization of PtF₄ using X-Ray Diffraction (XRD)

Objective: To confirm the crystal structure and phase purity of the synthesized PtF₄.

Instrumentation:

  • Powder X-ray diffractometer

  • Inert atmosphere sample holder

Methodology:

  • In an inert atmosphere glovebox, finely grind a small sample of the synthesized PtF₄.

  • Load the powdered sample into an airtight, X-ray transparent sample holder.

  • Seal the sample holder to prevent any exposure to the atmosphere during transfer and analysis.

  • Transfer the sample holder to the XRD instrument.

  • Collect the diffraction pattern over a suitable 2θ range (e.g., 10-90°).

  • Process the collected data and compare the resulting diffraction pattern with a reference pattern for PtF₄ to confirm its identity and assess its purity.

Mandatory Visualizations

Experimental_Workflow_PtF4_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_characterization Characterization Pt_metal Platinum Metal Purge Purge with Inert Gas Pt_metal->Purge Dry_Apparatus Dry Reaction Apparatus Dry_Apparatus->Purge Heat Heat to 500°C Purge->Heat Fluorination Introduce F₂ Gas Heat->Fluorination Cool Cool to Room Temp Fluorination->Cool Inert_Transfer Transfer to Glovebox Cool->Inert_Transfer XRD XRD Inert_Transfer->XRD NMR NMR (¹⁹⁵Pt, ¹⁹F) Inert_Transfer->NMR Spectroscopy IR/Raman Inert_Transfer->Spectroscopy

Caption: Experimental workflow for the synthesis and characterization of PtF₄.

Troubleshooting_Logic Start PtF₄ Synthesis Issue Issue_Type Identify Issue Type Start->Issue_Type Low_Yield Low/No Yield Issue_Type->Low_Yield Yield Contamination Contamination Issue_Type->Contamination Purity Color_Issue Incorrect Color Issue_Type->Color_Issue Appearance Check_Temp Verify Temperature (500°C for direct fluorination) Low_Yield->Check_Temp Check_F2 Check F₂ Supply & System Leaks Low_Yield->Check_F2 Check_Moisture Ensure Anhydrous Conditions Contamination->Check_Moisture Check_Apparatus Use Inert Apparatus (Ni, Monel) Contamination->Check_Apparatus Analyze_Impurities Characterize Byproducts (XRD, NMR) Color_Issue->Analyze_Impurities Control_Conditions Standardize Reaction Parameters Color_Issue->Control_Conditions

References

Technical Support Center: DFT Methods for Geometry Optimization of Platinum Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the DFT geometry optimization of platinum complexes.

Troubleshooting Guide

Issue: Geometry optimization fails to converge.

Possible Cause 1: Poor Initial Geometry

A starting geometry that is far from the true minimum can lead to convergence failure.

  • Solution:

    • Ensure your initial structure has reasonable bond lengths and angles. Obtain initial geometries from experimental data (e.g., X-ray crystallography) or a lower-level, less computationally expensive method.[1]

    • If the optimization still fails, try perturbing the geometry slightly by moving a key atom or functional group by 0.1 to 0.4 Å.[1] This can help the optimizer escape a shallow local minimum or a problematic region of the potential energy surface.

Possible Cause 2: Inappropriate Level of Theory (Functional/Basis Set)

The chosen functional and basis set may not be suitable for the specific platinum complex, leading to an inaccurate description of the potential energy surface.

  • Solution:

    • For platinum complexes, it is crucial to use a functional that has been benchmarked for heavy elements. The PBE0 hybrid functional has been shown to perform well.[2][3][4][5][6][7]

    • Employ a suitable basis set for both platinum and the surrounding ligands. For ligand atoms, the def2-TZVP basis set is a reliable choice.[2][3][6] For platinum, effective core potentials (ECPs) are often used to account for relativistic effects.

Possible Cause 3: Numerical Instability

Sometimes, the self-consistent field (SCF) procedure, which is at the heart of a DFT calculation, fails to converge. This can be due to a variety of factors, including a poor initial guess for the electron density or a system with a small HOMO-LUMO gap.

  • Solution:

    • Tighten SCF Convergence Criteria: In some cases, a more tightly converged wavefunction is needed to obtain accurate forces for the geometry optimization.[1] Try lowering the SCF energy convergence threshold (e.g., EDIFF in VASP to 1E-6 or 1E-7).

    • Change the SCF Algorithm: Most DFT software packages offer multiple SCF algorithms (e.g., DIIS, conjugate gradient). If the default algorithm fails, switching to an alternative may help achieve convergence.[1][8]

    • Use a Different Smearing Scheme: For metallic or near-metallic systems, appropriate smearing of the electronic occupations can aid convergence.[1]

    • Increase Maximum SCF Cycles: If the calculation is approaching convergence but terminates because it has reached the maximum number of SCF cycles, simply increasing this limit can resolve the issue.[1]

Possible Cause 4: Unphysical Behavior in Solution Models

Implicit solvation models can sometimes lead to convergence issues.

  • Solution:

    • If you encounter convergence problems with a specific solvation model like SMD, consider trying a different one, such as CPCM, which has been reported to have better convergence behavior in some cases.[9]

    • Perform an initial geometry optimization in the gas phase and use the resulting structure as the starting point for a subsequent optimization in solution.

Below is a decision tree to guide you through troubleshooting convergence issues.

G Troubleshooting DFT Geometry Optimization Convergence start Optimization Fails to Converge check_initial_geom Is the initial geometry reasonable? start->check_initial_geom fix_geom Refine initial geometry: - Use experimental data - Pre-optimize with a lower-level method - Manually adjust bond lengths/angles check_initial_geom->fix_geom No check_level_of_theory Is the functional and basis set appropriate? check_initial_geom->check_level_of_theory Yes fix_geom->check_level_of_theory adjust_theory Select recommended methods: - Functional: PBE0 - Ligand Basis Set: def2-TZVP - Include relativistic effects (ZORA, ECPs) check_level_of_theory->adjust_theory No check_scf Does the SCF calculation converge? check_level_of_theory->check_scf Yes adjust_theory->check_scf fix_scf Troubleshoot SCF: - Tighten SCF convergence criteria - Change SCF algorithm - Use smearing for metallic systems - Increase max SCF cycles check_scf->fix_scf No check_solvation Are you using a solvation model? check_scf->check_solvation Yes fix_scf->check_solvation adjust_solvation Adjust solvation approach: - Try a different implicit model (e.g., CPCM) - Optimize in gas phase first check_solvation->adjust_solvation Yes success Optimization Converged check_solvation->success No adjust_solvation->success

A decision tree for troubleshooting convergence issues.

Frequently Asked Questions (FAQs)

Q1: What is the best DFT functional for geometry optimization of platinum complexes?

A: Systematic assessments have shown that the PBE0 hybrid functional provides excellent performance for the geometry optimization of a wide range of platinum complexes.[2][3][5][6][7] Other functionals like TPSSh can also perform well, but PBE0 is a robust starting point.[3]

Q2: Which basis set should I use for the ligand atoms?

A: For ligand atoms, the def2-TZVP basis set is recommended in combination with the PBE0 functional.[2][3][6]

Q3: How do I account for relativistic effects for the platinum atom?

A: Relativistic effects are crucial for heavy elements like platinum and cannot be ignored.[10][11] There are two common approaches:

  • Effective Core Potentials (ECPs): These replace the core electrons of platinum with a potential, implicitly accounting for relativistic effects. ECPs offer a good balance between accuracy and computational cost.[10][12]

  • All-electron relativistic Hamiltonians: Methods like the Zeroth-Order Regular Approximation (ZORA) provide a more explicit treatment of relativistic effects and have been shown to yield accurate geometries.[2][3][5][6]

Q4: Should I include a solvation model?

A: If the platinum complex is studied in solution, including a solvation model is important as the solvent can significantly influence the geometry.[13] Implicit solvation models like the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO) are commonly used.[9][14] The CPCM and SMD models are also popular choices.[9][15]

Q5: Is dispersion correction necessary?

A: For systems with significant non-covalent interactions (e.g., stacking of aromatic ligands), including a dispersion correction (like Grimme's D3) is recommended to obtain accurate geometries.[14]

Recommended Computational Protocol

The following protocol is based on a systematic assessment of 80 different DFT methods and has been shown to provide excellent agreement with experimental data.[5][6]

Recommended Method: PBE0/def2-TZVP with ZORA and dispersion and solvation corrections. [2][5][6]

A general workflow for setting up such a calculation is illustrated below.

G Workflow for DFT Geometry Optimization of a Platinum Complex start Start prep_input 1. Prepare Initial Structure (from experiment or pre-optimization) start->prep_input setup_calc 2. Set up Calculation Parameters prep_input->setup_calc functional Functional: PBE0 setup_calc->functional basis_set Basis Set: def2-TZVP for ligands setup_calc->basis_set relativistic Relativistic Effects: ZORA or ECP for Pt setup_calc->relativistic solvation Solvation Model: CPCM or SMD (if in solution) setup_calc->solvation dispersion Dispersion Correction: D3 (if needed) setup_calc->dispersion run_opt 3. Run Geometry Optimization functional->run_opt basis_set->run_opt relativistic->run_opt solvation->run_opt dispersion->run_opt check_conv 4. Check for Convergence run_opt->check_conv freq_calc 5. Perform Frequency Calculation (to confirm minimum) check_conv->freq_calc Yes troubleshoot Troubleshoot (see guide) check_conv->troubleshoot No analyze 6. Analyze Results freq_calc->analyze troubleshoot->run_opt

A general workflow for DFT geometry optimization.

Performance of DFT Functionals

The following table summarizes the performance of several commonly used functionals for the geometry optimization of platinum complexes, as evaluated in a systematic study.[2][3] The performance is ranked based on the root-mean-square deviation (RMSD) from experimental crystal structures.

FunctionalAverage Performance RankingKey Characteristics
PBE0 Excellent Hybrid GGA, often provides the best accuracy for Pt complexes.[2][3][5]
TPSSh GoodMeta-hybrid GGA, also performs well.[3]
B3LYP Moderate to GoodHybrid GGA, widely used but can be less accurate than PBE0 for Pt.[3]
PBE ModerateGGA, generally less accurate than hybrid functionals for this application.[3]
BP86 ModerateGGA, another common functional that is generally outperformed by hybrids.[3]

Note: The performance of a given functional can also depend on the choice of basis set, relativistic approximation, and other computational parameters. The combination of PBE0 with the def2-TZVP basis set for ligands and the ZORA relativistic approximation has been identified as a particularly robust methodology.[2][5][6]

References

Validation & Comparative

A Comparative Guide to Characterization Techniques for Platinum Tetrafluoride Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of platinum tetrafluoride (PtF₄), a powerful fluorinating agent and precursor in the synthesis of platinum-containing compounds, is paramount to ensure the reproducibility and success of chemical reactions and the quality of final products. This guide provides a comprehensive comparison of key analytical techniques for the characterization of PtF₄ purity, offering insights into their principles, performance, and practical applications.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique for determining the purity of this compound depends on the specific requirements of the analysis, including the nature of the expected impurities, the desired level of sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), Ion Chromatography (IC), X-ray Fluorescence (XRF), and X-ray Diffraction (XRD) for this purpose.

TechniqueParameter MeasuredTypical AnalytesLimit of Detection (LOD) / Limit of Quantitation (LOQ)Sample PreparationKey AdvantagesKey Limitations
ICP-MS Elemental CompositionMetallic impurities (e.g., other platinum group metals, transition metals), Platinum contentLOD: ~0.0265 pg/m³ for Pt; LOQ: ~6.1 ng/mL for Pt in solution[1][2]Rigorous; requires complete dissolution of PtF₄, often involving acid digestion with specialized acids (e.g., aqua regia) in a closed microwave system.[3]High sensitivity and specificity for elemental impurities, capable of trace and ultra-trace analysis.Destructive to the sample, complex sample preparation, potential for interferences.
Ion Chromatography (IC) Anionic ContentFluoride (B91410) content, presence of hydrolysis products (e.g., oxyfluorides), other anionic impuritiesLOD: ~0.0034 mg/L for F⁻; LOQ: ~0.1132 mg/L for F⁻[4]Requires dissolution of PtF₄, likely through controlled hydrolysis to convert fluoride to a soluble form.Excellent for quantifying fluoride content and detecting anionic impurities.Destructive to the sample, sample preparation can be challenging due to the reactivity of PtF₄.
X-ray Fluorescence (XRF) Elemental CompositionMajor and minor elemental constituents (Pt and heavier elements)LOD: ~0.5 µg/g for Pt[5]Minimal; can be analyzed as a solid powder, often pressed into a pellet.[6]Non-destructive, rapid analysis with minimal sample preparation.Lower sensitivity for lighter elements, matrix effects can influence accuracy.[5]
X-ray Diffraction (XRD) Crystalline PhasesThis compound, crystalline impurities (e.g., PtO₂, other platinum fluorides)Detection limit of ~1% by volume for crystalline phases.[7]Minimal; requires a powdered sample.Identifies the crystalline structure of the material and detects crystalline impurities, providing information on the compound's integrity.Only detects crystalline phases, amorphous impurities are not detected, quantification can be challenging.

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible results. The following are representative protocols for the key analytical techniques, adapted for the analysis of this compound.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Elemental Impurities

Objective: To determine the concentration of metallic impurities in this compound.

Methodology:

  • Sample Preparation (Acid Digestion):

    • Due to the reactive nature of PtF₄, all sample handling must be performed in a fume hood with appropriate personal protective equipment.

    • Accurately weigh approximately 10-50 mg of the PtF₄ sample into a clean, inert microwave digestion vessel (e.g., PTFE).

    • Carefully add a mixture of high-purity acids. A common mixture for dissolving platinum compounds is aqua regia (a 3:1 mixture of concentrated hydrochloric acid and nitric acid). The dissolution should be performed in a closed-vessel microwave digestion system to prevent the loss of volatile fluorides and to ensure complete dissolution.[3]

    • The microwave program should be carefully optimized with a gradual ramp-up of temperature and pressure to control the reaction.

    • After digestion, allow the vessel to cool completely.

    • Quantitatively transfer the digested solution to a volumetric flask and dilute to a known volume with deionized water. The final acid concentration should be suitable for the ICP-MS instrument (typically <5%).

  • Instrumentation and Analysis:

    • Use an ICP-MS instrument equipped with a standard sample introduction system.

    • Calibrate the instrument using certified multi-element standards.

    • Analyze the prepared sample solution for the target elemental impurities.

    • An internal standard (e.g., iridium) should be used to correct for matrix effects and instrumental drift.

Ion Chromatography (IC) for Fluoride Content and Anionic Impurities

Objective: To determine the fluoride content and the presence of other anionic impurities in this compound.

Methodology:

  • Sample Preparation (Controlled Hydrolysis):

    • Accurately weigh approximately 100 mg of the PtF₄ sample into a chemically resistant container (e.g., a platinum crucible or a polypropylene (B1209903) beaker).

    • Carefully and slowly add a known volume of deionized water or a dilute alkaline solution (e.g., 0.1 M NaOH) to hydrolyze the PtF₄. This reaction can be exothermic and should be performed in a controlled manner, potentially in an ice bath. The hydrolysis will convert the fluoride into a soluble form (F⁻).

    • After the reaction is complete, quantitatively transfer the solution to a volumetric flask and dilute to a known volume with deionized water.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the IC system.

  • Instrumentation and Analysis:

    • Use an ion chromatograph equipped with a conductivity detector and an appropriate anion-exchange column.

    • Prepare a series of fluoride standards of known concentrations to generate a calibration curve.

    • Inject the prepared sample solution into the IC system.

    • Quantify the fluoride concentration based on the calibration curve. Other anionic impurities can be identified and quantified if appropriate standards are used.

X-ray Diffraction (XRD) for Crystalline Phase Analysis

Objective: To identify the crystalline phases present in the this compound sample.

Methodology:

  • Sample Preparation:

    • Gently grind the PtF₄ sample into a fine, homogeneous powder using an agate mortar and pestle in a dry environment (e.g., a glove box) to avoid moisture absorption.

    • Mount the powdered sample onto a sample holder. Ensure a flat, smooth surface for analysis.

  • Instrumentation and Analysis:

    • Use a powder X-ray diffractometer with a suitable X-ray source (e.g., Cu Kα).

    • Scan the sample over a relevant 2θ range to obtain the diffraction pattern.

    • Compare the obtained diffraction pattern with a reference pattern for pure PtF₄ from a crystallographic database (e.g., the ICDD Powder Diffraction File).

    • Identify any additional peaks in the diffractogram, which may correspond to crystalline impurities such as platinum oxides or other platinum fluorides.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for characterizing the purity of this compound.

Purity_Analysis_Workflow cluster_0 Sample Receipt and Initial Assessment cluster_1 Screening and Structural Analysis cluster_2 Quantitative Impurity and Stoichiometry Analysis cluster_3 Data Analysis and Purity Assessment PtF4_Sample This compound Sample Visual_Inspection Visual Inspection (Color, Homogeneity) PtF4_Sample->Visual_Inspection ICP_MS ICP-MS (Trace Metallic Impurities) PtF4_Sample->ICP_MS IC Ion Chromatography (IC) (Fluoride Content & Anionic Impurities) PtF4_Sample->IC XRF X-ray Fluorescence (XRF) (Elemental Screening) Visual_Inspection->XRF XRD X-ray Diffraction (XRD) (Crystalline Phase ID) Visual_Inspection->XRD Data_Integration Data Integration and Analysis XRF->Data_Integration XRD->Data_Integration ICP_MS->Data_Integration IC->Data_Integration Purity_Report Purity Assessment Report Data_Integration->Purity_Report

Caption: Workflow for the comprehensive purity analysis of this compound.

Sample_Preparation_Workflow cluster_0 Solid State Analysis cluster_1 Solution-Based Analysis Solid_Sample PtF₄ Solid Sample Grinding Grinding (Dry) Solid_Sample->Grinding Pelletizing Pelletizing Grinding->Pelletizing XRD_Analysis XRD Analysis Grinding->XRD_Analysis XRF_Analysis XRF Analysis Pelletizing->XRF_Analysis Solution_Sample PtF₄ Solid Sample Dissolution Dissolution/ Hydrolysis Solution_Sample->Dissolution Dilution Dilution Dissolution->Dilution ICP_MS_Analysis ICP-MS Analysis Dilution->ICP_MS_Analysis IC_Analysis IC Analysis Dilution->IC_Analysis

Caption: Sample preparation workflows for different analytical techniques.

Conclusion

The comprehensive characterization of this compound purity requires a multi-technique approach. While XRF and XRD offer rapid, non-destructive screening of elemental composition and crystalline integrity, ICP-MS and IC provide sensitive and quantitative determination of metallic and anionic impurities, respectively. The choice of methodology should be guided by the specific purity requirements of the intended application. The detailed protocols and workflows presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to establish robust and reliable quality control procedures for this compound.

References

A Comparative Guide to the Mass Spectrometry Analysis of Platinum Fluoride Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of platinum fluoride (B91410) compounds presents unique challenges due to their high reactivity and volatility. Mass spectrometry stands as a powerful tool for the characterization of these inorganic complexes, providing critical insights into their thermodynamic properties and molecular structure. This guide offers a comparative overview of mass spectrometry-based approaches for the analysis of platinum fluoride compounds, supported by experimental data and methodologies. We also explore alternative analytical techniques for a comprehensive understanding of the available analytical toolkit.

Mass Spectrometry Techniques for Platinum Fluoride Analysis

The direct analysis of platinum fluoride compounds by conventional mass spectrometry techniques is often hindered by the inherent properties of both platinum and fluorine. Fluorine's high electronegativity and the strong platinum-fluorine bonds can make ionization and fragmentation challenging. However, specialized techniques have proven effective.

Knudsen Cell Effusion Mass Spectrometry (KCMS)

Knudsen Cell Effusion Mass Spectrometry (KCMS) is the most prominently documented and successful technique for the study of platinum fluorides in the gas phase.[1][2][3][4] This method is particularly suited for determining the thermodynamic properties of low-volatility solids at high temperatures.

Experimental Protocol: Knudsen Cell Effusion Mass Spectrometry

A typical KCMS experiment for the analysis of platinum fluorides involves the following steps:

  • Sample Preparation: A small amount of the solid platinum fluoride sample (e.g., PtF₂, PtF₄) is placed into a Knudsen cell. The cell is typically made of an inert refractory material like tungsten, molybdenum, or iridium to withstand high temperatures and the reactive nature of fluorine compounds.[5]

  • High Vacuum and Heating: The Knudsen cell is placed within a high-vacuum chamber of the mass spectrometer and heated to a precisely controlled temperature (in the range of 550-1120 K).[1] This heating causes the sample to vaporize or decompose, creating a gaseous mixture of platinum fluoride species in equilibrium with the solid phase.

  • Molecular Effusion: The gaseous molecules effuse through a small orifice in the Knudsen cell, forming a molecular beam. The orifice is small enough to ensure that the equilibrium inside the cell is not significantly disturbed.[5]

  • Ionization: The molecular beam travels into the ion source of the mass spectrometer, where the gaseous platinum fluoride species are ionized, typically by electron impact.

  • Mass Analysis: The resulting ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and detected.

  • Data Analysis: The ion intensities are measured as a function of temperature. These measurements, combined with thermodynamic principles, allow for the determination of vapor pressures, enthalpies of formation, and other thermodynamic data for the platinum fluoride species.[1]

Diagram: Experimental Workflow of Knudsen Cell Effusion Mass Spectrometry (KCMS)

KCMS_Workflow cluster_KCMS Knudsen Cell Mass Spectrometer cluster_Data Data Analysis Sample Solid PtFx Sample in Knudsen Cell Heating High-Temperature Heating (550-1120 K) Sample->Heating 1. Place in Vacuum Effusion Molecular Effusion through Orifice Heating->Effusion 2. Vaporization Ionization Electron Impact Ionization Effusion->Ionization 3. Molecular Beam Formation Analysis Mass Analysis (m/z) Ionization->Analysis 4. Ion Acceleration Detection Ion Detection Analysis->Detection 5. Ion Separation ThermoData Thermodynamic Data Calculation (Vapor Pressure, Enthalpy) Detection->ThermoData 6. Ion Intensity Data

Caption: Workflow of KCMS for Platinum Fluoride Analysis.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

While not as commonly reported for the direct analysis of intact platinum fluoride molecules, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful technique for elemental analysis and can be used to determine the platinum content in a sample. The direct determination of fluorine by ICP-MS is challenging due to its high ionization potential.[6][7][8]

Challenges and Indirect Approaches:

  • High Ionization Energy of Fluorine: The argon plasma in a standard ICP-MS does not have sufficient energy to efficiently ionize fluorine atoms.[6][8]

  • Spectral Interferences: The mass of the most abundant fluorine isotope (¹⁹F) is subject to spectral interferences.[6]

To overcome these challenges, indirect methods have been developed, such as the formation of polyatomic ions. For instance, by introducing a barium solution with the sample, the BaF⁺ ion can be formed and detected, allowing for the indirect quantification of fluorine.[8][9]

Experimental Protocol: Indirect Fluorine Detection by ICP-MS

  • Sample Preparation: The platinum fluoride sample is dissolved in a suitable solvent.

  • Barium Addition: A solution containing a known concentration of barium is mixed with the sample solution.

  • Nebulization: The mixed solution is introduced into the ICP-MS via a nebulizer, creating a fine aerosol.

  • Ionization and Ion-Molecule Reactions: In the plasma, the sample is desolvated, atomized, and ionized. Ion-molecule reactions lead to the formation of BaF⁺.

  • Mass Analysis: The BaF⁺ ions are guided into the mass spectrometer and detected at m/z = 157 (for ¹³⁸Ba¹⁹F⁺).

  • Quantification: The intensity of the BaF⁺ signal is proportional to the fluorine concentration in the original sample.

Comparison of Mass Spectrometry Techniques

FeatureKnudsen Cell Effusion Mass Spectrometry (KCMS)Inductively Coupled Plasma Mass Spectrometry (ICP-MS)Other Techniques (e.g., ESI, MALDI)
Primary Application Thermodynamic studies of gas-phase species at high temperatures.[1][2][3]Elemental quantification (Platinum and indirect Fluorine).[6][10]Structural elucidation of thermally stable, soluble complexes.
Sample State SolidLiquidLiquid/Solid
Ionization Method Electron ImpactInductively Coupled PlasmaElectrospray Ionization, Matrix-Assisted Laser Desorption/Ionization
Information Obtained Vapor pressures, enthalpies of formation, identification of gaseous species (e.g., PtF₄, PtF₅, PtF₆).[1]Elemental composition and concentration.[10]Molecular weight and fragmentation patterns of intact complexes (if stable).
Challenges Requires high temperatures and high vacuum; limited to volatile or decomposable compounds.Difficulty in direct fluorine detection; potential for polyatomic interferences.[6][8]Potential for sample decomposition; difficulty in ionizing highly covalent inorganic fluorides.

Alternative Analytical Techniques

Beyond mass spectrometry, several other analytical techniques can provide valuable information on the structure and properties of platinum fluoride compounds.

TechniqueInformation ProvidedAdvantagesDisadvantages
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the fluorine chemical environment, bonding, and molecular structure.Highly sensitive to changes in the electronic environment of the fluorine nucleus.Can be affected by paramagnetic impurities leading to peak broadening.[11]
Infrared (IR) Spectroscopy Vibrational frequencies of Pt-F bonds, providing structural insights.Non-destructive; can be used for solid, liquid, and gas samples.Interpretation can be complex for intricate molecules.
X-ray Diffraction (XRD) Precise information on bond lengths, bond angles, and crystal structure for solid compounds.Provides definitive structural information for crystalline materials.Requires a single crystal of sufficient quality and size.
Computational and Theoretical Studies Thermochemical parameters, molecular geometries, and electronic structures.[1][12][13]Can predict properties of unstable or difficult-to-synthesize compounds.Accuracy is dependent on the level of theory and computational resources.

Diagram: Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_MS Mass Spectrometry cluster_Spectroscopy Spectroscopy cluster_Structural Structural & Theoretical KCMS KCMS Thermodynamic Properties Thermodynamic Properties KCMS->Thermodynamic Properties ICPMS ICP-MS Elemental Composition Elemental Composition ICPMS->Elemental Composition NMR 19F NMR Chemical Environment Chemical Environment NMR->Chemical Environment IR IR Spectroscopy Vibrational Modes Vibrational Modes IR->Vibrational Modes XRD X-ray Diffraction Crystal Structure Crystal Structure XRD->Crystal Structure Computational Computational Studies Predicted Properties Predicted Properties Computational->Predicted Properties

Caption: Interrelation of techniques for platinum fluoride analysis.

Fragmentation Patterns of Fluorinated Compounds

While specific mass spectra of platinum fluorides from techniques like electron ionization are not widely published, general trends for fluorinated compounds can be informative. Perfluorinated compounds often exhibit extensive fragmentation, with the molecular ion peak being small or absent.[11][14] A common fragmentation pathway is the loss of a fluorine atom (M-19) or hydrogen fluoride (M-20) if hydrogen is present.[11] For platinum complexes in general, fragmentation often involves the cleavage of ligand bonds.[15]

Conclusion

The mass spectrometry analysis of platinum fluoride compounds is a specialized field heavily reliant on Knudsen Cell Effusion Mass Spectrometry for thermodynamic characterization. While other mass spectrometry techniques like ICP-MS offer complementary elemental information, the direct analysis of intact platinum fluoride species by more common methods remains a challenge. A multi-technique approach, incorporating spectroscopic and computational methods, is often necessary for a comprehensive understanding of these highly reactive and important inorganic compounds.

References

A Comparative Guide to the Infrared Spectroscopic Characterization of Platinum Group Metal Fluorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Infrared (IR) spectroscopy is a powerful analytical technique for elucidating the structural and bonding properties of molecules. When applied to the highly reactive and volatile fluorides of the platinum group metals (PGMs), it provides critical insights into their molecular symmetry and vibrational modes. However, the extreme oxidizing power of these compounds necessitates specialized handling and analytical techniques. This guide compares the infrared spectroscopic features of various PGM fluorides and details the experimental protocols required for their characterization.

Comparison of Spectroscopic Data

The vibrational frequencies of metal-fluoride bonds are characteristic of the specific metal, its oxidation state, and the molecule's overall geometry. For octahedral (Oₕ) hexafluorides, such as PtF₆, specific vibrational modes are IR-active, while others are only Raman-active, making the two techniques highly complementary.[1][2] The data presented below, primarily obtained through matrix isolation IR spectroscopy, highlights the key stretching frequencies for several PGM fluorides.

CompoundSymmetryVibrational ModeFrequency (cm⁻¹)Matrix
Platinum (Pt)
PtF₆Oₕν₃ (antisymmetric stretch)705Gas
PtF₄D₄ₕ (singlet) / D₂ₕ (triplet)Pt-F stretch710 - 717Neon
PtF₃C₂ᵥPt-F stretch682.2 / 661.8Neon
PtF₂D∞ₕν₃ (antisymmetric stretch)709.8Neon
PtFC∞ᵥPt-F stretch689.7Neon
Rhodium (Rh)
RhF₆Oₕν₃ (antisymmetric stretch)724Gas
Ruthenium (Ru)
RuF₆Oₕν₃ (antisymmetric stretch)735Gas
Iridium (Ir)
IrF₆Oₕν₃ (antisymmetric stretch)719Argon
IrF₅C₄ᵥIr-F stretch697.8 / 647.5 / 645.5Neon
IrF₄D₄ₕIr-F stretch704.9 / 668.0Neon
IrF₃D₃ₕIr-F stretch693.3Neon
IrF₂D∞ₕν₃ (antisymmetric stretch)692.1Neon
IrFC∞ᵥIr-F stretch643.6Neon

Table 1: Comparison of key infrared vibrational frequencies for various platinum group metal fluorides. Data compiled from multiple sources.[3][4]

Experimental Protocols

The characterization of PGM fluorides by IR spectroscopy is challenging due to their high reactivity. Standard sample preparation techniques are often unsuitable. The most successful approach is matrix isolation spectroscopy . This method involves trapping the highly reactive fluoride (B91410) molecules in a solid, inert matrix (e.g., neon or argon) at cryogenic temperatures (typically 5-12 K).[5] This isolation prevents intermolecular reactions and allows for the acquisition of high-resolution spectra of individual molecules.

Key Experimental Steps:

  • Generation of PGM Fluoride: The target molecule can be generated via several methods:

    • Direct Fluorination: Passing elemental fluorine gas over the heated platinum group metal.

    • Laser Ablation: Co-deposition of laser-ablated metal atoms with elemental fluorine (F₂) in an excess of inert gas.[3]

    • Photo-initiated Defluorination: Using UV light to induce fluorine elimination from a higher-order fluoride (e.g., irradiating matrix-isolated PtF₆ to produce PtF₄).[3]

  • Sample Preparation (Matrix Isolation):

    • The gaseous PGM fluoride, along with a large excess of a noble gas (e.g., Neon, Argon), is directed onto a cryogenic window (e.g., CsI) cooled to temperatures as low as 5 K.[5]

    • The molecules are trapped within the solid noble gas matrix, preventing them from reacting with each other.

  • Instrumentation and Data Acquisition:

    • A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectra.[6] The instrument directs a beam of infrared radiation through the matrix-isolated sample.

    • The data is typically collected in the mid-infrared region (4000 to 400 cm⁻¹).[6]

    • A background spectrum of the bare cryogenic window is recorded and subtracted from the sample spectrum to isolate the absorption bands of the PGM fluoride.[7]

  • Data Processing and Analysis:

    • The resulting interferogram is converted into an absorption spectrum via a Fourier transform.[6]

    • The observed absorption bands are assigned to specific molecular vibrations (e.g., stretching or bending modes) with the aid of quantum-chemical calculations to confirm assignments and elucidate molecular structures.[3][5]

Mandatory Visualization

The following diagram illustrates the generalized workflow for the synthesis and infrared spectroscopic characterization of platinum group metal fluorides using the matrix isolation technique.

G Workflow for IR Characterization of PGM Fluorides cluster_prep Precursor & Generation cluster_methods Generation Method cluster_analysis Sample Preparation & Analysis precursor PGM Precursor (e.g., Metal Sponge, PtF6) method1 Direct Fluorination precursor->method1 F2 Gas method2 Laser Ablation + F2 precursor->method2 Laser method3 Photolysis precursor->method3 UV Light gas Reactive PGM Fluoride Gas method1->gas method2->gas method3->gas matrix Co-deposition with Inert Gas (Ar/Ne) on Cryogenic Window (~10 K) gas->matrix sample Matrix-Isolated PGM Fluoride matrix->sample ftir FTIR Spectrometer sample->ftir spectrum Infrared Spectrum (Absorbance vs. Wavenumber) ftir->spectrum analysis Data Analysis & Peak Assignment spectrum->analysis

Caption: Experimental workflow for PGM fluoride characterization.

Alternative & Complementary Techniques

While matrix isolation IR spectroscopy is a primary tool, it is often used in conjunction with other methods for a comprehensive characterization:

  • Raman Spectroscopy: As governed by selection rules, for molecules with a center of symmetry (like octahedral PtF₆), vibrational modes that are IR-inactive may be Raman-active.[2] For instance, the symmetric stretching mode (ν₁) and bending modes (ν₂ and ν₅) of hexafluorides are typically observed in Raman spectra, providing complementary data to the IR-active antisymmetric stretch (ν₃) and bend (ν₄).[4]

  • Quantum Chemical Calculations: Computational methods are indispensable for interpreting complex spectra.[5] They are used to predict vibrational frequencies for different possible isomers and electronic states, which helps in assigning the experimentally observed bands.[3]

  • Mass Spectrometry: Used to identify the molecular weight of the fluorides produced, confirming the successful synthesis of the target compound.

By combining these powerful techniques, researchers can successfully navigate the challenges of handling PGM fluorides and gain a detailed understanding of their fundamental chemical properties.

References

A Comparative Analysis of Platinum Tetrafluoride and Platinum Tetrachloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of platinum compounds utilized in research and development, platinum tetrafluoride (PtF₄) and platinum tetrachloride (PtCl₄) are two prominent tetravalent platinum halides. While sharing the same oxidation state for the central platinum atom, their differing halogen ligands impart distinct chemical and physical properties. This guide provides a comprehensive comparative analysis of these two compounds, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate reagent for their specific applications.

Fundamental Properties: A Head-to-Head Comparison

A summary of the fundamental physical and chemical properties of this compound and platinum tetrachloride is presented below. Both compounds are solids at room temperature, with platinum in the +4 oxidation state. In the solid phase, both feature platinum with an octahedral coordination geometry. This is achieved through fluorine bridges in this compound and chlorine bridges in the polymeric structure of platinum tetrachloride.[1][2]

PropertyThis compound (PtF₄)Platinum Tetrachloride (PtCl₄)
Molecular Formula PtF₄PtCl₄
Molecular Weight 271.08 g/mol [3]336.90 g/mol [4][5]
Appearance Red-orange to yellow-brown crystalline solid[1]Red-brown to dark brown powder or crystals[2][4]
Melting Point 600 °C (1112 °F; 873 K)[1]370 °C (698 °F; 643 K) (decomposes)[2]
Crystal Structure Orthorhombic[1]Polymeric with bridging chlorides[2]

Reactivity and Stability: Key Differences

The reactivity and stability of this compound and platinum tetrachloride are significantly influenced by the nature of the halogen atom.

Thermal Stability

Thermogravimetric analysis (TGA) reveals distinct thermal decomposition profiles for the two compounds. This compound is thermally stable up to higher temperatures, decomposing at red heat to platinum metal and fluorine gas.[1] In contrast, platinum tetrachloride decomposes at a lower temperature of 370 °C, yielding platinum(II) chloride and chlorine gas.[2]

Hydrolysis and Solubility

A notable difference lies in their interaction with water. This compound reacts rapidly and exothermically with water, undergoing hydrolysis to form an orange precipitate of platinum dioxide hydrate (B1144303) and fluoroplatinic acid.[1] This reactivity makes it unsuitable for most aqueous applications.

Conversely, the pentahydrate form of platinum tetrachloride (PtCl₄·5H₂O) is stable and very soluble in water.[2] The anhydrous form is also soluble in water, as well as in acetone (B3395972) and ethanol, but insoluble in ether.[2] This solubility profile makes platinum tetrachloride a more versatile reagent for reactions in various solvents.

Experimental Protocols

To provide a framework for comparative studies, the following are detailed experimental protocols for key experiments.

Thermal Gravimetric Analysis (TGA)

Objective: To compare the thermal stability and decomposition profiles of this compound and platinum tetrachloride.

Methodology:

  • Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.

  • Accurately weigh 5-10 mg of the platinum halide sample into a platinum or alumina (B75360) crucible.

  • Place the crucible in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from room temperature to 800 °C at a constant heating rate of 10 °C/min.

  • Record the mass loss as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset of decomposition and the temperatures of maximum mass loss.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis weigh Weigh 5-10 mg of PtF₄ or PtCl₄ place Place in TGA crucible weigh->place load Load crucible into TGA place->load purge Purge with inert gas load->purge heat Heat to 800°C at 10°C/min purge->heat record Record mass loss vs. temperature heat->record analyze Analyze TGA curve record->analyze

TGA Experimental Workflow
Solubility Determination

Objective: To quantitatively compare the solubility of this compound and platinum tetrachloride in various solvents.

Methodology:

  • Prepare saturated solutions of each platinum halide in the selected solvents (e.g., water, ethanol, acetone) at a constant temperature (e.g., 25 °C). This can be achieved by adding an excess of the solid to the solvent and stirring for an extended period (e.g., 24 hours) to ensure equilibrium.

  • Carefully filter the saturated solutions to remove any undissolved solid.

  • Take a known volume of the clear filtrate and evaporate the solvent completely under controlled conditions (e.g., using a rotary evaporator or a vacuum oven at a temperature that does not cause decomposition of the solute).

  • Accurately weigh the solid residue.

  • Calculate the solubility in grams of solute per 100 mL of solvent.

Solubility_Workflow start Start prep Prepare saturated solution (excess solid, stir 24h) start->prep filter Filter to remove undissolved solid prep->filter measure_vol Take known volume of filtrate filter->measure_vol evaporate Evaporate solvent measure_vol->evaporate weigh_residue Weigh solid residue evaporate->weigh_residue calculate Calculate solubility (g/100 mL) weigh_residue->calculate end End calculate->end

Solubility Determination Workflow

Applications in Catalysis

Both this compound and platinum tetrachloride serve as precursors for various catalytically active species.

Platinum Tetrachloride is a widely used precursor for the synthesis of numerous platinum-based catalysts.[6] It is a key starting material for preparing catalysts used in hydrosilylation reactions, a fundamental process in silicone chemistry.[7]

This compound and its complexes have shown significant catalytic activity, particularly in fluorination reactions. The strong electron-withdrawing nature of the fluoride (B91410) ligands can modulate the electronic properties of the platinum center, influencing its catalytic behavior.

Safety and Handling

Both this compound and platinum tetrachloride are hazardous materials and should be handled with appropriate safety precautions.

This compound is corrosive and reacts with moisture. It should be handled in a dry, inert atmosphere (e.g., in a glovebox). Inhalation of dust or fumes can cause severe respiratory irritation.[3][8]

Platinum Tetrachloride is toxic if swallowed and causes severe skin burns and eye damage.[5][9] It is also a respiratory and skin sensitizer.[4][10] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this compound.[9] Work should be conducted in a well-ventilated fume hood.[5]

Disposal

Waste containing either this compound or platinum tetrachloride should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[9] Due to the value of platinum, recovery from waste streams is often economically viable and environmentally preferable.[11][12]

Logical Relationship of Properties and Applications

The distinct properties of PtF₄ and PtCl₄ directly influence their suitability for different applications.

Properties_Applications cluster_ptf4 This compound (PtF₄) cluster_ptcl4 Platinum Tetrachloride (PtCl₄) ptf4_prop High reactivity with water Strong fluorinating agent ptf4_app Catalysis in fluorination reactions Synthesis of other Pt-F compounds ptf4_prop->ptf4_app enables ptcl4_prop Good solubility in water & organic solvents Precursor to various Pt complexes ptcl4_app Precursor for homogeneous & heterogeneous catalysts Aqueous phase catalysis ptcl4_prop->ptcl4_app facilitates

Properties vs. Applications

Conclusion

The choice between this compound and platinum tetrachloride is dictated by the specific requirements of the intended application. Platinum tetrachloride's stability in and solubility in a range of solvents make it a versatile precursor for a wide array of catalytic and synthetic applications. In contrast, the high reactivity of this compound, particularly its behavior as a strong fluorinating agent, makes it a valuable reagent in more specialized, non-aqueous synthetic contexts. A thorough understanding of their distinct properties and safe handling procedures is paramount for their effective and safe utilization in a research and development setting.

References

A Comparative Guide to Platinum(IV) Fluoride and Platinum(VI) Fluoride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the synthesis, structure, properties, and reactivity of two key platinum fluorides, supported by experimental data and protocols.

This guide provides a comprehensive comparison of platinum(IV) fluoride (B91410) (PtF₄) and platinum(VI) fluoride (PtF₆), two significant compounds in the field of inorganic fluorine chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details their distinct properties and reactivities, supported by quantitative data and experimental methodologies.

Introduction

Platinum fluorides are highly reactive compounds that play a crucial role as fluorinating agents and precursors in the synthesis of other platinum-containing materials. The differing oxidation states of the platinum atom in PtF₄ (+4) and PtF₆ (+6) lead to significant variations in their chemical and physical properties. Understanding these differences is paramount for their safe and effective application in research and development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of platinum(IV) fluoride and platinum(VI) fluoride is presented below for a direct comparison.

PropertyPlatinum(IV) Fluoride (PtF₄)Platinum(VI) Fluoride (PtF₆)
Appearance Yellow-brown to red crystalline solid[1][2]Dark-red volatile solid that forms a red gas[3][4]
Molar Mass 271.07 g/mol 309.07 g/mol [4]
Melting Point ~600 °C (decomposes)[5]61.3 °C[4]
Boiling Point Sublimes69.14 °C[4]
Density 7.08 g/cm³[5]3.83 g/cm³[4]
Oxidation State of Platinum +4+6[3][4]
Crystal Structure Orthorhombic[5]Orthorhombic[4]
Solubility in Water Reacts violentlyReacts violently[4][5]

Molecular Structure and Bonding

The structural arrangements of PtF₄ and PtF₆ are fundamentally different, directly influencing their reactivity.

Platinum(IV) Fluoride (PtF₄): In the solid state, PtF₄ adopts a polymeric structure where each platinum atom is octahedrally coordinated.[5] These octahedra are linked through bridging fluorine atoms, forming a complex three-dimensional network. This polymeric nature contributes to its low volatility and high melting point.

Platinum(VI) Fluoride (PtF₆): In contrast, PtF₆ exists as discrete, volatile molecules in both the solid and gaseous states.[3][4] The molecule has an octahedral geometry with the platinum atom at the center and six fluorine atoms at the vertices. The Pt-F bond length in PtF₆ is approximately 185 picometers.[4] This molecular structure accounts for its lower melting and boiling points compared to PtF₄.

Synthesis and Experimental Protocols

The synthesis of both platinum fluorides requires careful handling of highly reactive fluorine gas.

Synthesis of Platinum(IV) Fluoride

Reaction Pathway:

G Pt Platinum Metal PtF5_tetramer (PtF₅)₄ Pt->PtF5_tetramer Controlled reaction with F₂ F2 Fluorine Gas PtF6 Platinum(VI) Fluoride PtF5_tetramer->PtF6 PtF4 Platinum(IV) Fluoride PtF5_tetramer->PtF4 Disproportionation

Figure 1: Synthesis pathway for Platinum(IV) Fluoride.

Experimental Protocol:

A common method for the synthesis of PtF₄ involves the disproportionation of platinum(V) fluoride ((PtF₅)₄).

  • Preparation of Platinum(V) Fluoride: Platinum metal is reacted with a controlled amount of fluorine gas at elevated temperatures. Careful control of the reaction conditions is crucial to favor the formation of the tetrameric platinum(V) fluoride.

  • Disproportionation: The resulting (PtF₅)₄ is then heated, causing it to disproportionate into platinum(VI) fluoride (PtF₆) and platinum(IV) fluoride (PtF₄).

  • Separation: The more volatile PtF₆ can be removed by sublimation, leaving behind the solid PtF₄.

Synthesis of Platinum(VI) Fluoride

Reaction Pathway:

G Pt Platinum Metal PtF6 Platinum(VI) Fluoride Pt->PtF6 Direct reaction with excess F₂ at high temperature F2 Fluorine Gas

Figure 2: Synthesis pathway for Platinum(VI) Fluoride.

Experimental Protocol:

The direct fluorination of platinum metal is the most common method for preparing PtF₆.[3][4]

  • Apparatus: The reaction is typically carried out in a passivated nickel or Monel tube reactor due to the high reactivity of fluorine gas and PtF₆.

  • Reaction: Platinum metal (sponge or wire) is heated to approximately 300 °C in a stream of excess fluorine gas.

  • Collection: The volatile PtF₆ product is carried out of the reaction zone by the fluorine gas stream and collected in a cold trap maintained at a low temperature (e.g., -78 °C using a dry ice/acetone bath).

Reactivity and Oxidizing Power

The most significant difference between PtF₄ and PtF₆ lies in their oxidizing power.

Platinum(VI) Fluoride (PtF₆): Platinum(VI) fluoride is one of the most powerful oxidizing agents known.[3][4] Its high electron affinity, calculated to be around 7.6 eV, allows it to oxidize substances that are typically considered inert.[6] A landmark example of its extreme reactivity is the oxidation of xenon to form the first noble gas compound, xenon hexafluoroplatinate (XePtF₆).[3] It also readily oxidizes molecular oxygen to form dioxygenyl hexafluoroplatinate, [O₂]⁺[PtF₆]⁻.[3][4]

Platinum(IV) Fluoride (PtF₄): While still a reactive compound, PtF₄ is a significantly weaker oxidizing agent than PtF₆. It reacts violently with water and can act as a fluorinating agent, though its applications in this regard are less common than those of PtF₆.[5] The polymeric structure of solid PtF₄ also contributes to its lower kinetic reactivity compared to the molecular PtF₆.

Quantitative Comparison of Oxidizing Power:

CompoundElectron Affinity (eV)Notable Reactions
Platinum(IV) Fluoride (PtF₄) Not well-established experimentallyForms adducts with Lewis acids and bases.
Platinum(VI) Fluoride (PtF₆) ~7.6[6]Oxidizes Xenon and molecular Oxygen.[3][4]

Applications in Research and Development

The distinct properties of PtF₄ and PtF₆ lead to different areas of application.

Platinum(IV) Fluoride:

  • Precursor in Materials Science: PtF₄ can serve as a precursor for the synthesis of various platinum-containing materials.

  • Catalysis: While less common, platinum(IV) complexes, which can be derived from PtF₄, are explored in catalysis.[7]

Platinum(VI) Fluoride:

  • Powerful Fluorinating and Oxidizing Agent: Its primary application is as a potent fluorinating and oxidizing agent in specialized chemical synthesis.[3][4]

  • Fundamental Research: The unique reactivity of PtF₆ continues to be of interest in fundamental chemical research, particularly in the study of high oxidation states and the chemistry of noble gases.[8]

  • Potential in Energy Storage: There is emerging research into the use of PtF₆ in high-energy-density battery applications due to its high redox potential.[8]

It is important to note that in the context of drug development , particularly in cancer research, the term "platinum(IV) fluoride" often refers to organometallic Pt(IV) complexes that contain one or more fluoride ligands in their coordination sphere. These complexes are investigated as prodrugs that can be reduced in the cellular environment to active Pt(II) species. This is a distinct area of research from the direct application of the inorganic binary compound PtF₄.

Safety and Handling

Both platinum(IV) fluoride and platinum(VI) fluoride are extremely hazardous materials and must be handled with extreme caution in a well-ventilated fume hood or glove box. They are highly corrosive and react violently with water to produce hydrofluoric acid. Appropriate personal protective equipment, including acid-resistant gloves, a lab coat, and full-face protection, is essential. Due to their high reactivity, they should be stored in passivated containers made of materials like nickel or Monel.

Conclusion

Platinum(IV) fluoride and platinum(VI) fluoride exhibit significant differences in their physical properties, molecular structures, and chemical reactivity, primarily driven by the different oxidation states of the platinum atom. Platinum(VI) fluoride stands out as an exceptionally powerful oxidizing agent with unique applications in synthetic and fundamental chemistry. In contrast, platinum(IV) fluoride is a more stable, polymeric solid with potential as a precursor in materials science. A thorough understanding of these distinctions is crucial for any researcher or professional working with these highly reactive and valuable compounds.

References

A Comparative Guide to the Theoretical and Experimental Properties of Platinum Tetrafluoride

Author: BenchChem Technical Support Team. Date: December 2025

Platinum tetrafluoride (PtF₄) is a significant compound in inorganic fluorine chemistry, representing platinum in its +4 oxidation state. Its high reactivity and polymeric nature in the solid state present considerable challenges for experimental characterization, making it an excellent subject for comparative analysis between theoretical predictions and empirical data. This guide provides an objective comparison of the known structural, thermodynamic, and spectroscopic properties of PtF₄ from both experimental and computational standpoints, aimed at researchers, scientists, and professionals in drug development and materials science.

Methodologies: Bridging Experiment and Theory

The characterization of a reactive compound like PtF₄ relies on a combination of advanced experimental techniques and robust computational models.

Experimental Protocols

1. Synthesis: this compound is typically synthesized by the direct fluorination of platinum metal with fluorine gas at elevated temperatures, generally between 500–600°C.[1] An alternative modern method involves the thermal decomposition of platinum hexafluoride (PtF₆).[2] Strict exclusion of moisture is critical during synthesis and handling, as PtF₄ hydrolyzes violently in water.[3]

2. X-ray Crystallography (for Solids): The primary method for determining the solid-state structure of crystalline compounds is single-crystal or powder X-ray diffraction (XRD). The process involves:

  • Data Collection: A crystalline sample is irradiated with monochromatic X-rays. The resulting diffraction pattern, consisting of spots (reflections) of varying intensity at specific angles, is recorded.

  • Structure Solution: The positions of the reflections are used to determine the dimensions and symmetry of the unit cell (the basic repeating block of the crystal). The intensities of the reflections are used to solve the "phase problem" and generate an electron density map, from which the positions of the atoms within the unit cell can be determined.[4] This allows for the precise measurement of lattice parameters, bond lengths, and bond angles.

3. Knudsen Effusion Mass Spectrometry (for Thermodynamics): This technique is used to measure vapor pressures and derive thermodynamic properties like the enthalpy of sublimation.

  • Procedure: A solid sample is placed in a thermally stable, inert container (the Knudsen cell) with a small orifice. The cell is heated under high vacuum, causing the sample to sublimate or vaporize.

  • Analysis: The effusing vapor forms a molecular beam that is directed into a mass spectrometer. The mass spectrometer identifies the gaseous species and measures their ion intensities, which are proportional to their partial pressures. By measuring these pressures at different temperatures, thermodynamic data can be calculated.[3]

4. Matrix Isolation Infrared (IR) Spectroscopy (for Molecules): To study the properties of individual, non-interacting molecules of a substance that is normally solid, matrix isolation is used.

  • Procedure: The vapor of the substance (e.g., PtF₄) is mixed with a large excess of an inert gas (like neon or argon) and deposited onto a cryogenic window (cooled to ~6 K).

  • Analysis: The inert gas forms a solid matrix, trapping the individual PtF₄ molecules. This allows for their vibrational properties to be studied using IR spectroscopy without the complicating effects of the crystal lattice.[5]

Theoretical & Computational Methods

1. Density Functional Theory (DFT): DFT is a quantum mechanical method used to calculate the electronic structure of molecules and solids. For molecular PtF₄, DFT is used to:

  • Optimize the molecular geometry to find the lowest energy structure.

  • Calculate vibrational frequencies, which can be compared directly with experimental IR and Raman spectra.

  • For heavy elements like platinum, it is crucial to include relativistic effects in the calculations to achieve accuracy.[5]

2. Periodic DFT for Crystalline Solids: For solids, calculations must account for the repeating lattice structure. Programs like CRYSTAL use DFT or other ab initio methods to calculate the properties of the crystalline material, including optimized geometry, lattice energy, and vibrational frequencies (phonons).[6]

3. Lattice Energy Calculations: For ionic solids, the lattice energy can be estimated using theoretical models based on electrostatic interactions.

  • Kapustinskii and Generalized Glasser-Jenkins Equations: These equations provide an estimate of the lattice energy based on the charges and radii of the ions and the stoichiometry of the compound, without requiring detailed structural knowledge.[3]

Data Presentation and Comparison

A significant finding in the study of PtF₄ is the stark difference between its structure as an individual molecule (in the gas phase) and its structure in the solid state. Early analysis of powdered PtF₄ incorrectly suggested a tetrahedral geometry, but later studies confirmed it adopts a polymeric structure where each platinum atom is octahedrally coordinated.[2]

G cluster_synthesis Synthesis cluster_exp Experimental Characterization cluster_theory Theoretical Modeling cluster_results Derived Properties synthesis Pt + 2F₂ → PtF₄ or PtF₆ → PtF₄ + F₂ xrd X-ray Diffraction (Solid State) synthesis->xrd thermo Knudsen Effusion Mass Spectrometry synthesis->thermo matrix_ir Matrix Isolation IR (Molecular State) synthesis->matrix_ir exp_struct Lattice Constants, Crystal System xrd->exp_struct exp_thermo ΔHsub, ΔHf thermo->exp_thermo exp_vib Vibrational Frequencies (Molecule) matrix_ir->exp_vib dft_crystal Periodic DFT / Ionic Models (Solid) the_struct Lattice Energy dft_crystal->the_struct dft_mol DFT (Molecule) the_vib Vibrational Frequencies (Molecule) dft_mol->the_vib compare Comparison & Validation exp_struct->compare exp_thermo->compare exp_vib->compare the_struct->compare the_vib->compare refinement Future Work: - Solid-State IR/Raman - Full Crystal Structure  Refinement - Periodic DFT Frequencies compare->refinement Refine Models

Crystalline (Solid-State) PtF₄

In the solid state, PtF₄ features octahedrally coordinated platinum(IV) centers, with four of the six fluorine atoms on each platinum bridging to adjacent platinum centers.[2]

Table 1: Experimental Structural Properties of Crystalline PtF₄

Property Experimental Value
Crystal System Orthorhombic[2]
Space Group Fdd2 (No. 43)[2]
Lattice Constant, a 0.9284 nm[2]
Lattice Constant, b 0.959 nm[2]
Lattice Constant, c 0.5712 nm[2]

| Calculated Density | 7.08 g/cm³[2] |

Table 2: Thermodynamic Properties of Crystalline PtF₄

Property Experimental Value (kJ/mol) Theoretical Value (kJ/mol)
Enthalpy of Sublimation (ΔHsub°) 210[2]161.3 ± 1.4[3] N/A

| Lattice Energy | N/A | 2697 (Kapustinskii)2751 (Glasser-Jenkins)[1] |

Molecular (Gas-Phase) PtF₄

Recent studies involving the photolysis of PtF₆ in a cryogenic neon matrix have provided the first experimental vibrational data for the isolated PtF₄ molecule.[5] These results can be compared directly with DFT calculations for the single molecule. Theoretical studies indicate a magnetic bistability for the molecule, with a spin-triplet (³B₂g, D₂h) and an electronic singlet state (¹A₁g, D₄h) being very close in energy.[5]

Table 3: Comparison of Vibrational Frequencies (cm⁻¹) for Molecular PtF₄

Vibrational Mode Experimental (Ne Matrix)[5] Theoretical (2c-X2C-TPSSh)[5] Description
ν(Pt-F) 689.8 694.1 Asymmetric Stretch
ν(Pt-F) 656.4 659.8 Asymmetric Stretch
δ(F-Pt-F) 270.5 273.7 Bending
δ(F-Pt-F) 248.1 248.8 Bending

| δ(F-Pt-F) | 221.1 | 220.0 | Bending |

Discussion

The comparison of theoretical and experimental data for PtF₄ must be carefully contextualized by its physical state.

  • Structure: For the solid state, experimental XRD has successfully determined the crystal system and unit cell dimensions.[2] However, a full structural refinement providing precise Pt-F bond lengths for the bridging and terminal fluorine atoms is not available in the reviewed literature, precluding a direct comparison with potential periodic DFT calculations. The theoretical work has largely focused on the simpler, monomeric molecule.

  • Thermodynamics: There is a notable variance in the experimental values for the enthalpy of sublimation (210 vs. 161.3 kJ/mol), which highlights the difficulty of making such measurements for highly reactive species.[2][3] Theoretical calculations of lattice energy using ionic models provide a valuable estimate of the ionic bonding strength in the solid, though experimental values from a Born-Haber cycle are not available for direct comparison.[1][3]

  • Spectroscopy: For the isolated molecule, the agreement between the experimental IR frequencies from matrix isolation studies and the results from high-level DFT calculations is excellent, as shown in Table 3.[5] This demonstrates the power of modern computational chemistry to accurately predict the properties of even complex, heavy-element molecules, provided relativistic effects are included. It is critical to note that these molecular frequencies cannot be directly compared to the solid, as the vibrational modes of the polymeric lattice (phonons) would be significantly different and more complex. To date, no experimental IR or Raman spectra for solid PtF₄ have been reported in the literature, representing a significant data gap.

Conclusion

The study of this compound serves as an exemplary case where theoretical and experimental chemistry work in concert to build a complete picture of a challenging compound. While experimental methods have successfully defined the crystal structure and some thermodynamic properties of the solid, computational chemistry has provided the only detailed insight into the vibrational properties of the isolated molecule.

The primary findings are:

  • A stark structural dichotomy exists between the polymeric, octahedrally coordinated solid and the monomeric gas-phase molecule.

  • For molecular PtF₄, DFT calculations show excellent agreement with experimental vibrational frequencies obtained via matrix isolation spectroscopy.[5]

  • For crystalline PtF₄, experimental lattice parameters are well-defined, and theoretical models provide useful estimates for lattice energy.[2][3]

Significant opportunities for future research remain, most notably the experimental measurement of the vibrational spectra (IR and Raman) of solid PtF₄ and a full single-crystal XRD structural refinement. These data would enable a more direct comparison with advanced periodic DFT calculations, leading to a deeper and more unified understanding of the bonding and properties of this important platinum fluoride.

References

A Comparative Guide to the Reactivity of Platinum(II) Halides (F, Cl, Br, I)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of platinum(II) halides: platinum(II) fluoride (B91410) (PtF₂), platinum(II) chloride (PtCl₂), platinum(II) bromide (PtBr₂), and platinum(II) iodide (PtI₂). The information presented is curated from experimental data to assist in the selection and application of these compounds in research, catalysis, and drug development.

Introduction

Platinum(II) halides are fundamental building blocks in coordination chemistry and serve as precursors to a wide array of organometallic and inorganic platinum complexes. Their reactivity is of paramount importance in fields ranging from homogeneous catalysis to the synthesis of anticancer agents. The nature of the halide ligand significantly influences the kinetic and thermodynamic properties of the platinum center, thereby dictating its behavior in chemical reactions. This guide will delve into a comparative analysis of these halides, focusing on their stability, bond strengths, and reactivity in key chemical transformations.

Data Presentation: A Comparative Overview

The following tables summarize key quantitative data for the platinum(II) halides. It is important to note that a single comprehensive study directly comparing all four simple dihalides under identical conditions is not available in the literature. Therefore, the data presented is a compilation from various sources and may involve different complex scaffolds, which should be considered when making direct comparisons.

Table 1: Thermodynamic and Physical Properties

PropertyPtF₂PtCl₂PtBr₂PtI₂
Appearance Yellow crystals[1]Olive-green powderBrown-black powderBlack crystals[2]
Melting Point (°C) Decomposes581 (decomposes)450 (decomposes)360 (decomposes)[2]
Solubility Insoluble in water[1]Sparingly soluble in waterSparingly soluble in waterInsoluble in water, ethanol, acetone, ether[2]
Stability Unstable, prone to disproportionation to Pt and PtF₄[3]StableStableStable[4]

Table 2: Bond Dissociation Energies (BDE) and Stability Constants

ParameterPt-FPt-ClPt-BrPt-I
Diatomic Pt-X BDE (kJ/mol) 598 ± 5.9[5]≤ 416.7 ± 17[5]Not available in sourceNot available in source
Calculated Pt-X BDE in cis-[PtX₂(NH₃)₂] (kJ/mol) Not available~269 (64.35 kcal/mol)[6]Not availableNot available
Overall Stability Constant (log β₄ for [PtX₄]²⁻) Not available13.99[4]16.11[4]Not available

Note on BDEs: The diatomic Pt-X bond energies are for the gas-phase molecules and may not directly reflect the bond strengths in a square-planar Pt(II) complex. The calculated value for Pt-Cl is for the well-known anticancer drug cisplatin (B142131) and provides a more relevant context.

Table 3: Kinetic Parameters for Ligand Substitution

This table presents the relative reactivity trends for ligand substitution on a Pt(II) center.

Kinetic AspectReactivity Trend
Entering Ligand Nucleophilicity I⁻ > SCN⁻ > Br⁻ > Cl⁻[4]
Leaving Group Ability I⁻ > Br⁻ > Cl⁻ > F⁻

Note: The leaving group trend is inferred from various studies. Bromide is a better leaving group than chloride[4]. In a specific arylplatinum(II) complex, the preference for the halide ligand follows I > Cl > F, indicating fluoride is the least labile[7].

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. Below are generalized procedures for the synthesis of platinum(II) halides and a typical experiment to evaluate their reactivity in ligand substitution reactions.

Synthesis of Platinum(II) Halides

Objective: To synthesize PtCl₂, PtBr₂, and PtI₂ from a common precursor, potassium tetrachloroplatinate(II) (K₂PtCl₄). The synthesis of PtF₂ is more challenging and typically involves high-temperature fluorination.

Materials:

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • Potassium bromide (KBr)

  • Potassium iodide (KI)

  • Distilled water

  • Hydrochloric acid (HCl)

  • Silver fluoride (AgF) or fluorine gas (for PtF₂)

  • Appropriate solvents (e.g., dichloromethane (B109758) for fluoro complexes)

Protocol for PtCl₂ (from H₂PtCl₆):

  • Hexachloroplatinic acid (H₂PtCl₆) is heated to decompose it to PtCl₄.

  • PtCl₄ is then further heated to induce the loss of Cl₂ gas, yielding PtCl₂.

    • PtCl₄ → PtCl₂ + Cl₂

Protocol for PtBr₂ and PtI₂ (from K₂PtCl₄):

  • Dissolve K₂PtCl₄ in a minimum amount of distilled water.

  • For PtBr₂, add a concentrated aqueous solution of KBr in excess. For PtI₂, add a concentrated aqueous solution of KI in excess.

  • The less soluble platinum bromide or iodide complex will precipitate out of the solution upon heating or standing.

    • PtCl₂ + 2 KI → PtI₂ + 2 KCl[2]

  • Filter the precipitate, wash with water, and dry in a desiccator.

Protocol for PtF₂: The synthesis of pure PtF₂ is not straightforward due to the high stability of PtF₄.[3]

  • One reported method involves the direct fluorination of platinum metal at elevated temperatures (500-600 °C).[1]

    • Pt + F₂ → PtF₂[1]

  • Alternatively, platinum(II) fluoride complexes can be synthesized by halide exchange from the corresponding iodide complexes using a fluorinating agent like AgF in an organic solvent.[8]

Ligand Substitution Reactivity Study

Objective: To compare the rate of halide substitution from a platinum(II) halide complex by a common nucleophile (e.g., pyridine (B92270) or thiourea).

Materials:

  • Synthesized PtX₂ (X = F, Cl, Br, I) or a suitable precursor complex like K₂PtX₄.

  • Nucleophile (e.g., pyridine, thiourea)

  • A suitable solvent in which both the complex and the nucleophile are soluble (e.g., water, DMF, DMSO).

  • UV-Vis spectrophotometer or NMR spectrometer.

Protocol:

  • Prepare a stock solution of the platinum(II) halide complex of a known concentration in the chosen solvent.

  • Prepare a stock solution of the nucleophile at a concentration at least 10 times higher than the platinum complex to ensure pseudo-first-order kinetics.

  • Equilibrate both solutions to the desired reaction temperature.

  • Initiate the reaction by mixing the two solutions in a cuvette (for UV-Vis) or an NMR tube.

  • Monitor the reaction progress over time by observing the change in absorbance at a specific wavelength or the change in the chemical shifts of the complex in the NMR spectrum.

  • The pseudo-first-order rate constant (k_obs) can be determined by fitting the kinetic data to an appropriate integrated rate law.

  • Repeat the experiment at different nucleophile concentrations to determine the second-order rate constant (k₂) from the slope of a plot of k_obs versus [Nucleophile].

  • Compare the second-order rate constants for the different platinum halides to establish the relative reactivity.

Reaction Mechanisms and Logical Workflows

The reactivity of square-planar Pt(II) complexes is typically governed by an associative ligand substitution mechanism. This involves the formation of a five-coordinate intermediate or transition state.

Associative Ligand Substitution Pathway

The diagram below illustrates the general associative pathway for the substitution of a halide ligand (X) on a generic square-planar platinum(II) complex by an incoming ligand (Y).

Ligand_Substitution cluster_legend Reaction Steps Reactant [PtL₃X]ⁿ⁺ Intermediate [PtL₃XY]ⁿ⁺ (Trigonal Bipyramidal Intermediate) Reactant->Intermediate + Y Product [PtL₃Y]ⁿ⁺ Intermediate->Product - X l1 Associative Attack l2 Ligand Dissociation Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_kinetics Kinetic Studies cluster_analysis Data Analysis and Comparison S1 Synthesize PtX₂ (X = F, Cl, Br, I) S2 Characterize Complexes (NMR, IR, Elemental Analysis) S1->S2 K1 Prepare Stock Solutions S2->K1 K2 Monitor Reaction Progress (UV-Vis or NMR) K1->K2 K3 Determine Rate Constants K2->K3 A1 Tabulate Kinetic Data K3->A1 A2 Compare Reactivity Trends A1->A2 A3 Correlate with Bond Strengths A2->A3

References

Validating the Structure of Platinum(IV) Fluoride: A Comparative Guide to Modern Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of inorganic compounds is paramount. This guide provides a comparative analysis of modern analytical methods used to validate the structure of platinum(IV) fluoride (B91410) (PtF₄), with a comparative look at its related platinum fluorides, PtF₅ and PtF₆. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for structural validation.

Platinum(IV) fluoride (PtF₄) is a key starting material in platinum chemistry, and its structural integrity is crucial for subsequent applications. Modern analytical techniques have moved beyond initial suggestions of a tetrahedral geometry, confirming an octahedral coordination for the platinum atom in the solid state. This guide delves into the experimental data from X-ray and neutron diffraction, alongside spectroscopic methods, to provide a clear picture of the PtF₄ structure and how it compares to other platinum fluorides.

Structural Comparison of Platinum Fluorides

The structural parameters of PtF₄, PtF₅, and PtF₆, as determined by various diffraction techniques, are summarized in the table below. This data highlights the differences in coordination environments and bond lengths between these compounds.

CompoundCrystal SystemSpace GroupPt CoordinationPt-F Bond Lengths (Å)F-Pt-F Bond Angles (°)
PtF₄ OrthorhombicFdd2Octahedral (corner-sharing)1.90 - 2.08[1]~90 and ~180
PtF₅ TetramericI4₁/aOctahedral (corner-sharing)Terminal: ~1.81, Bridging: ~2.01Vary
PtF₆ Orthorhombic (solid)PnmaOctahedral1.85 (solid)[2], 1.852(2) (gas)[3][4]90 and 180[2]

Key Analytical Methods for Structural Validation

The determination of the precise atomic arrangement in platinum fluorides relies on a combination of diffraction and spectroscopic techniques. Each method provides unique and complementary information.

X-ray and Neutron Diffraction

Single-crystal X-ray diffraction (XRD) and neutron powder diffraction are the primary tools for determining the crystal structure of solid materials.

Experimental Protocol: Single-Crystal X-ray Diffraction of a Platinum Fluoride

  • Crystal Selection and Mounting: A suitable single crystal of the platinum fluoride (typically < 0.1 mm) is selected under an inert atmosphere (e.g., in a glovebox) to prevent hydrolysis. The crystal is mounted on a cryoloop or a glass fiber using an inert oil.

  • Data Collection: The mounted crystal is placed on a goniometer in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated, and diffraction data are collected on a detector (e.g., a CCD or CMOS detector).

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is solved using direct methods or Patterson methods and then refined using least-squares methods to obtain the final atomic coordinates, bond lengths, and bond angles.

Neutron Diffraction: Neutron diffraction is particularly useful for accurately locating light atoms like fluorine in the presence of a heavy atom like platinum. The scattering of neutrons is dependent on the nucleus rather than the electron cloud, providing a more precise determination of the positions of fluorine atoms.

Spectroscopic Methods

Vibrational and nuclear magnetic resonance spectroscopies provide valuable information about the local chemical environment and bonding within the PtF₄ structure.

Infrared (IR) and Raman Spectroscopy:

  • Principle: These techniques probe the vibrational modes of a molecule. The number, frequency, and intensity of the observed bands are characteristic of the molecule's symmetry and the strength of its chemical bonds.

  • Application to PtF₄: In the case of matrix-isolated PtF₄, infrared spectroscopy has identified Pt-F stretching frequencies in the range of 710-717 cm⁻¹[5]. For solid PtF₄, with its corner-sharing octahedral structure, more complex spectra are expected due to the solid-state environment.

  • Experimental Protocol: Solid-State Raman Spectroscopy: A small amount of the powdered platinum fluoride sample is placed in a capillary tube or on a microscope slide. A laser of a specific wavelength (e.g., 532 nm or 785 nm) is focused on the sample. The scattered light is collected and passed through a spectrometer to generate the Raman spectrum.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Principle: Solid-state ¹⁹F NMR spectroscopy is a powerful tool for probing the local environment of fluorine atoms in the crystal lattice. The chemical shift of the ¹⁹F nucleus is highly sensitive to its coordination and the nature of the surrounding atoms.

  • Application to PtF₄: For PtF₄, ¹⁹F NMR would be expected to show distinct resonances for the bridging and terminal fluorine atoms in its corner-sharing octahedral structure, providing further validation of the coordination environment.

  • Experimental Protocol: Solid-State ¹⁹F MAS NMR: A powdered sample of the platinum fluoride is packed into a zirconia rotor. The rotor is spun at a high speed (the "magic angle") inside the NMR spectrometer to average out anisotropic interactions and obtain high-resolution spectra. A standard ¹⁹F NMR pulse sequence is used to acquire the spectrum.

Visualizing the Validation Workflow and Structural Comparison

To better illustrate the process of structural validation and the relationships between the different platinum fluorides, the following diagrams are provided.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Validation Synthesis Synthesis of Platinum Fluoride XRD X-ray / Neutron Diffraction Synthesis->XRD Crystalline Solid Spectroscopy IR / Raman & Solid-State NMR Synthesis->Spectroscopy Powdered Solid Structure Crystal Structure Determination (Bond Lengths, Angles) XRD->Structure Spectroscopy->Structure Comparison Comparison with Alternatives Structure->Comparison

Experimental workflow for the validation of platinum fluoride structures.

structural_comparison PtF4 PtF₄ Orthorhombic Corner-Sharing Octahedra PtF5 PtF₅ Tetrameric Corner-Sharing Octahedra PtF4->PtF5 Shared Structural Motif (Octahedral Pt) PtF6 PtF₆ Orthorhombic (Solid) Isolated Octahedra PtF4->PtF6 Increasing Fluorine Content PtF5->PtF6 Differing Connectivity

Logical relationship diagram comparing platinum fluoride structures.

References

A Comparative Guide to Platinum-Based Chemotherapeutics: Cisplatin, Carboplatin, and Oxaliplatin

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a detailed comparison of the three most prominent platinum-based chemotherapy agents: cisplatin, carboplatin, and oxaliplatin. It is designed for researchers, scientists, and drug development professionals, providing an objective analysis of their mechanisms, efficacy, and toxicity, supported by experimental data and detailed protocols.

Introduction and Mechanism of Action

Platinum-based drugs are a cornerstone of chemotherapy, widely used against a variety of solid tumors, including ovarian, lung, and colorectal cancers.[1] Their cytotoxic effects are primarily mediated by their ability to form covalent adducts with DNA, which obstructs DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.

The general mechanism involves cellular uptake, followed by the hydrolysis of the platinum complex (aquation), which activates it to react with nucleophilic sites on DNA, particularly the N7 position of guanine (B1146940) bases. While all three drugs share this fundamental mechanism, differences in their chemical structures—specifically their leaving groups and non-leaving ligands—lead to distinct pharmacological profiles.

Cisplatin and its second-generation analog, carboplatin, are believed to share a very similar mechanism of action.[2] Carboplatin, with its more stable dicarboxylate ligand, reacts more slowly with DNA than cisplatin.[1][2] The third-generation drug, oxaliplatin, features a 1,2-diaminocyclohexane (DACH) ligand. This bulkier ligand creates different types of DNA adducts that are thought to be more effective at blocking DNA synthesis and are less readily removed by cellular repair mechanisms, which may explain its activity in cisplatin-resistant cell lines.[1][2]

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm (Low Cl⁻) cluster_nucleus Nucleus PlatinumDrug Platinum Drug (Cisplatin, Carboplatin, Oxaliplatin) ActivatedDrug Aquated/Activated Platinum Complex PlatinumDrug->ActivatedDrug Uptake & Aquation Detox Detoxification (e.g., Glutathione) ActivatedDrug->Detox DNA Nuclear DNA ActivatedDrug->DNA Nuclear Import Adducts Platinum-DNA Adducts (Intra/Interstrand Crosslinks) DNA->Adducts Adduct Formation G PtAdducts Platinum-DNA Adducts DDR DNA Damage Response (ATM/ATR activation) PtAdducts->DDR p53 p53 Activation DDR->p53 Receptor Extrinsic Pathway (Death Receptors) DDR->Receptor Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Arrest Mito Intrinsic Pathway (Bax/Bcl-2, Cytochrome c) p53->Mito Repair DNA Repair (NER, etc.) Arrest->Repair Successful Apoptosis Apoptosis Arrest->Apoptosis Unsuccessful Mito->Apoptosis Receptor->Apoptosis G PlatinumDrug Platinum Drug Cell Target Cell PlatinumDrug->Cell Entry Cell->PlatinumDrug Resistance Mechanisms IncreasedEfflux 2. Increased Efflux (e.g., ATP7A/B) Cell->IncreasedEfflux Detox 3. Cytosolic Inactivation (e.g., ↑Glutathione) Cell->Detox EnhancedRepair 4. Enhanced DNA Repair (e.g., ↑NER pathway) Cell->EnhancedRepair ReducedUptake 1. Reduced Uptake (e.g., ↓CTR1) ReducedUptake->Cell G cluster_prep Cell Culture & Seeding cluster_treat Drug Treatment cluster_assay Endpoint Assays Seed Seed cancer cells in 96-well plates Incubate1 Incubate (24h) to allow attachment Seed->Incubate1 Treat Treat with serial dilutions of Pt drugs Incubate1->Treat Incubate2 Incubate for defined period (e.g., 48-72h) Treat->Incubate2 Cytotox A. Cytotoxicity Assay (e.g., MTT, SRB) Incubate2->Cytotox DNA B. DNA Adduct Assay (e.g., Immunoassay) Incubate2->DNA Apoptosis C. Apoptosis Assay (e.g., Annexin V) Incubate2->Apoptosis

References

A Comparative Guide to the Thermochemistry of Platinum Fluorides: A Computational Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the thermodynamic properties of platinum compounds is crucial. This guide provides a comparative analysis of computational studies on the thermochemistry of platinum fluorides, offering insights into their stability and reactivity. We present key thermochemical data, detail the methodologies behind the findings, and visualize the relationships between these fascinating molecules.

Platinum fluorides, known for their high reactivity and volatility, present significant challenges for experimental thermochemical studies.[1][2] As a result, computational chemistry has become an indispensable tool for elucidating their thermodynamic properties.[1][2] This guide synthesizes findings from various computational approaches, primarily focusing on the semi-empirical PM6 method and high-level ab initio calculations, and compares them with available experimental data.

Thermochemical Data at a Glance

The following tables summarize the calculated and experimental thermochemical data for various platinum fluorides. These values are essential for understanding the energy changes involved in chemical reactions and the inherent stability of these compounds.

Table 1: Enthalpies of Formation (ΔfH°) in kJ/mol

Platinum Fluoride (B91410)Computational MethodCalculated Gaseous ΔfH°Experimental Gaseous ΔfH°Experimental Solid ΔfH°
PtF₂PM6 (dimeric)---332 ± 10
PtF₄PM6 (diamagnetic)-518.2 ± 6.2-518.2 ± 6.2-679.5 ± 6.0
PtF₅PM6---
PtF₆PM6 (diamagnetic)-669.47-676 ± 28-714 ± 28 (I), -722 ± 28 (II)
PtF₆High-level ab initio--676 ± 28-

Note: Experimental data for gaseous PtF₄ and PtF₆ were primarily obtained using Knudsen cell mass spectrometry.[1][3] The diamagnetic nature of gaseous platinum fluorides is attributed to relativistic effects.[4][5]

A theoretical study suggests that platinum(II) fluoride (PtF₂) is unstable and prone to disproportionation into platinum and platinum(IV) fluoride (PtF₄).[6] Computational studies also indicate that platinum fluorides with oxidation states higher than +6 are unlikely to exist due to their thermodynamic instability.[7]

Table 2: Electron Affinities (EA) in eV

Platinum FluorideComputational MethodCalculated EAExperimental EA
PtF₆PM67.67.00 ± 0.35, 8.0 ± 0.3
PtF₆High-level ab initio7.097.00 ± 0.35, 8.0 ± 0.3

Note: The high electron affinity of PtF₆ underscores its exceptional oxidizing strength.[8][9]

Table 3: First Bond Dissociation Energies (BDE) in eV

Platinum FluorideComputational MethodCalculated First BDE (MF₅–F)
PtF₆High-level ab initio-

Further research is needed to provide a comprehensive set of calculated bond dissociation energies for all platinum fluorides.

Understanding the Methodologies

A grasp of the experimental and computational techniques employed is fundamental to interpreting the thermochemical data.

Experimental Protocols

The experimental values cited in this guide were predominantly determined using Knudsen Effusion Mass Spectrometry (KEMS) . This technique is a cornerstone for studying the thermodynamics of low-volatility substances at high temperatures.[10][11][12][13]

A general KEMS protocol involves:

  • Sample Placement: A small amount of the platinum fluoride sample is placed in a Knudsen cell, which is a small, inert container with a tiny orifice.

  • High Vacuum and Heating: The cell is placed in a high-vacuum chamber and heated to a specific temperature, allowing the sample to reach equilibrium between its condensed and vapor phases.

  • Effusion: A molecular beam of the vapor effuses through the orifice.

  • Mass Spectrometry: The effused vapor is then ionized and analyzed by a mass spectrometer to identify the species present and their partial pressures.

  • Thermodynamic Calculation: By measuring the partial pressures at different temperatures, thermodynamic properties like the enthalpy of sublimation and formation can be calculated using the Clausius-Clapeyron equation.[14][15]

Computational Protocols

The computational data presented here are primarily derived from the Semi-Empirical PM6 (Parameterization Method 6) . PM6 is a quantum mechanical method that uses a simplified form of the Schrödinger equation and empirical parameters to accelerate calculations, especially for systems containing transition metals.[16][17]

A typical workflow for calculating thermochemical properties using the PM6 method, often implemented in software like Spartan, involves:

  • Molecular Structure Input: The 3D structure of the platinum fluoride molecule is built or imported into the software.

  • Geometry Optimization: An energy minimization calculation is performed to find the most stable three-dimensional arrangement of the atoms.

  • Thermochemical Calculation: The PM6 method is selected to calculate the thermochemical properties, such as the enthalpy of formation, at a specified temperature (usually 298.15 K). For platinum fluorides, it is crucial to specify a diamagnetic state (zero unpaired electrons) to obtain results consistent with experimental data.[4]

High-level ab initio calculations , such as coupled-cluster methods, offer greater accuracy but are computationally more demanding. These methods solve the Schrödinger equation with fewer approximations than semi-empirical methods.

Visualizing the Relationships

To better illustrate the connections between different platinum fluorides and the computational workflow, the following diagrams are provided.

PlatinumFluorideFamily Pt Platinum (Pt) PtF2 PtF₂ Pt->PtF2 +F₂ PtF2->Pt Disproportionation PtF4 PtF₄ PtF2->PtF4 +F₂ PtF2->PtF4 Disproportionation PtF5 PtF₅ PtF4->PtF5 +0.5F₂ PtF6 PtF₆ PtF5->PtF6 +0.5F₂

Caption: Formation and disproportionation pathways of platinum fluorides.

ComputationalWorkflow cluster_0 Computational Study Setup cluster_1 Calculation cluster_2 Analysis & Comparison MolStructure Define Molecular Structure (e.g., PtF₆) MethodSelection Select Computational Method (e.g., PM6) MolStructure->MethodSelection Software Choose Software (e.g., Spartan) MethodSelection->Software GeoOpt Geometry Optimization Software->GeoOpt ThermoCalc Thermochemical Calculation GeoOpt->ThermoCalc DataExtraction Extract Calculated Data (ΔfH°, EA) ThermoCalc->DataExtraction Comparison Compare with Experimental Data DataExtraction->Comparison

Caption: Workflow for computational thermochemistry of platinum fluorides.

References

Distinguishing between different platinum fluoride species (PtF4, PtF5, PtF6)

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide to distinguishing between the platinum fluoride (B91410) species PtF4, PtF5, and PtF6 for researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of platinum tetrafluoride (PtF₄), platinum pentafluoride (PtF₅), and platinum hexafluoride (PtF₆), detailing their distinct physical and chemical properties. Experimental protocols for their differentiation using common analytical techniques are also provided, supported by a summary of key quantitative data and a visual representation of their relationships.

Distinguishing Platinum Fluorides: A Comparative Analysis

Platinum fluorides are highly reactive compounds with platinum existing in +4, +5, and +6 oxidation states. Accurate identification of these species is crucial for their application in synthesis and materials science. The key distinctions lie in their molecular structure, thermal stability, and spectroscopic signatures.

dot

Platinum_Fluorides Relationships and Synthesis of Platinum Fluorides cluster_synthesis Synthesis Pathways Pt Platinum Metal (Pt) PtF6 Platinum Hexafluoride (PtF₆) Oxidation State: +6 Pt->PtF6 Direct Fluorination PtCl2 Platinum(II) Chloride (PtCl₂) PtF4 This compound (PtF₄) Oxidation State: +4 PtCl2->PtF4 Fluorination < 350°C PtF5 Platinum Pentafluoride (PtF₅) Oxidation State: +5 PtCl2->PtF5 Fluorination > 350°C PtF4->Pt Decomposition (heat) Hydrolysis Hydrolysis PtF4->Hydrolysis PtF5->PtF4 Disproportionation PtF5->PtF6 Disproportionation PtF5->Hydrolysis PtF6->PtF4 Thermal Decomposition PtF6->PtF5 Photolysis Xenon Compounds Xenon Compounds PtF6->Xenon Compounds Oxidizes Xe Dioxygenyl Compounds Dioxygenyl Compounds PtF6->Dioxygenyl Compounds Oxidizes O₂ PtF6->Hydrolysis

Caption: Synthesis pathways and chemical relationships between PtF₄, PtF₅, and PtF₆.

Quantitative Data Summary

A summary of the key physical and chemical properties of PtF₄, PtF₅, and PtF₆ is presented below for easy comparison.

PropertyThis compound (PtF₄)Platinum Pentafluoride (PtF₅)Platinum Hexafluoride (PtF₆)
Molar Mass 271.08 g/mol [1]290.07 g/mol [2]309.07 g/mol [3]
Appearance Red-orange solid[4]Red solid[2]Dark-red crystals[3]
Melting Point 600 °C[4][5]75-76 °C[2]61.3 °C[3][6][7]
Boiling Point Decomposes300-305 °C[2]69.14 °C[3][6][7]
Density 7.08 g/cm³[4]Not available3.83 g/cm³[3][7]
Crystal Structure Orthorhombic[4]Tetrameric[2]Orthorhombic[3][6]
Oxidation State of Pt +4+5+6[3][6][8]
Reactivity with Water Decomposes rapidly[4]Hydrolyzed[2]Reacts violently[7]
Key Reactions Decomposes to Pt and F₂ at high temperatures.[4]Disproportionates to PtF₄ and PtF₆ upon heating.[3][8]Strong oxidizing agent, reacts with Xe and O₂.[3][8]

Experimental Protocols for Differentiation

Mass Spectrometry

Objective: To differentiate the platinum fluoride species based on their distinct molecular weights.

Methodology:

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or magnetic sector instrument, is recommended.

  • Sample Introduction: Due to the high reactivity and volatility of these compounds, a specialized inlet system for corrosive gases may be necessary. Solid samples can be introduced using a direct insertion probe with controlled heating.

  • Ionization: Electron ionization (EI) is a common method. The electron energy should be optimized to achieve sufficient ionization without excessive fragmentation.

  • Data Acquisition: Acquire mass spectra over a mass-to-charge (m/z) range that encompasses the expected molecular ions of all three species (approximately m/z 250-350).

Expected Results:

  • PtF₄: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [PtF₄]⁺ centered at m/z 271.

  • PtF₅: The spectrum will exhibit a molecular ion [PtF₅]⁺ peak cluster around m/z 290.

  • PtF₆: A molecular ion [PtF₆]⁺ peak will be observed at approximately m/z 309.

The presence of characteristic fragment ions resulting from the loss of one or more fluorine atoms can further aid in identification.

Infrared (IR) and Raman Spectroscopy

Objective: To distinguish the platinum fluorides based on their unique vibrational modes.

Methodology:

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer for IR analysis and a Raman spectrometer equipped with a suitable laser source.

  • Sample Preparation:

    • Gas Phase: For the more volatile PtF₆, gas-phase IR and Raman spectra can be obtained using a gas cell with windows transparent to IR and visible light (e.g., KBr or AgCl for IR, quartz for Raman).

    • Matrix Isolation: For less volatile or highly reactive species like PtF₄ and PtF₅, matrix isolation techniques can be employed.[9][10] The sample is co-deposited with an inert gas (e.g., argon or neon) onto a cold substrate (e.g., CsI window) at cryogenic temperatures. This minimizes intermolecular interactions and allows for the observation of well-resolved vibrational bands.

  • Data Acquisition: Spectra should be recorded over a range that covers the expected Pt-F stretching and bending frequencies (typically 200-800 cm⁻¹).

Expected Results: The number and frequencies of the observed IR and Raman bands are determined by the molecular symmetry of each species.

  • PtF₄ (monomeric): Theoretical calculations suggest a D₄h symmetry for the monomeric form, which would result in distinct IR and Raman active modes.

  • PtF₅ (tetrameric in solid state): The solid-state structure is a tetramer with bridging fluorine atoms, leading to a more complex vibrational spectrum compared to a simple monomer.[2]

  • PtF₆ (octahedral): With Oₕ symmetry, PtF₆ has six fundamental vibrational modes, of which ν₃ and ν₄ are IR-active and ν₁, ν₂, and ν₅ are Raman-active.[11]

X-ray Crystallography

Objective: To definitively determine the solid-state structure and platinum oxidation state.

Methodology:

  • Crystal Growth: Single crystals of suitable quality are required. This can be challenging due to the reactivity of the compounds. Sublimation or slow cooling from the melt under controlled atmosphere are potential methods.

  • Data Collection: A single-crystal X-ray diffractometer is used. Due to the sensitivity of the samples to air and moisture, crystals must be handled in an inert atmosphere (e.g., in a glovebox) and mounted on the diffractometer at low temperatures.

  • Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, providing precise information on bond lengths, bond angles, and the coordination environment of the platinum atom.

Expected Results:

  • PtF₄: The solid-state structure reveals platinum in an octahedral coordination geometry, with bridging fluorine atoms connecting the Pt centers.[4][12]

  • PtF₅: X-ray diffraction has shown that in the solid state, PtF₅ exists as a tetramer, [PtF₅]₄, where each platinum atom is octahedrally coordinated with two bridging fluoride ligands.[2]

  • PtF₆: The solid-state structure of PtF₆ consists of discrete, octahedral PtF₆ molecules.[3][6] The Pt-F bond lengths are approximately 185 picometers.[3][6]

References

A Comparative Guide to the Efficacy of Fluorinated Platinum Complexes as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into platinum-based anticancer agents represents a promising strategy to enhance their therapeutic index. This guide provides a comprehensive comparison of the efficacy of novel fluorinated platinum complexes against established platinum drugs—cisplatin (B142131), carboplatin, and oxaliplatin (B1677828). By presenting key experimental data, detailed protocols, and mechanistic insights, this document aims to facilitate the evaluation and development of this emerging class of chemotherapeutics.

In Vitro Cytotoxicity: A Comparative Analysis

The antitumor activity of a compound is initially assessed by its ability to inhibit the proliferation of cancer cells in vitro. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following tables summarize the IC50 values of various fluorinated platinum complexes in comparison to cisplatin, carboplatin, and oxaliplatin across a panel of human cancer cell lines.

Table 1: Comparative IC50 Values (µM) of Fluorinated Platinum(II) Complexes and Cisplatin

Compound/DrugA549 (Lung)MCF-7 (Breast)SW480 (Colon)HCT116 (Colon)HepG2 (Liver)A2780 (Ovarian)A2780cisR (Cisplatin-Resistant Ovarian)
Cisplatin 19.40 ± 0.71[1]22.96 ± 0.58[1]23.15 ± 0.22[1]----
Y1 (Fluorinated Pt(II)) 6.34 ± 0.44[1]4.22 ± 0.11[1]6.65 ± 0.60[1]----
Pt-BODIPY (Fluorinated Pt(II)) -----35.7 ± 1.5[2]>700 (in DMSO)[2]
[Pt(dmba){P(C6H4CF3-p)3}Cl] -----~1.0[3]~1.0[3]

Data presented as mean ± standard deviation.

Table 2: Comparative IC50 Values (µM) of Fluorinated Platinum(IV) Complexes and Cisplatin

Compound/DrugSW480 (Colon)HCT116 (Colon)HepG2 (Liver)A549 (Lung)LO2 (Normal Liver)
Cisplatin ~10[4]~8[4]~7[4]~11[4]~15[4]
S2 (Fluorinated Pt(IV)) ~5[4]~4[4]~3[4]~6[4]~12[4]
S3 (Fluorinated Pt(IV)) ~10[4]~8[4]~7[4]~10[4]~14[4]
S4 (Fluorinated Pt(IV)) ~9[4]~7[4]~6[4]~9[4]~13[4]

Approximate values derived from graphical data.

In Vivo Antitumor Efficacy

Preclinical animal models are crucial for evaluating the therapeutic potential of novel drug candidates in a physiological setting. The following table summarizes the in vivo antitumor activity of a representative fluorinated platinum complex compared to a clinically used platinum drug.

Table 3: Comparative In Vivo Antitumor Efficacy in a Colon-26 Tumor Mouse Model

TreatmentDoseTumor Growth Inhibition (%)Reference
Oxaliplatin 5 mg/kg~50[5]
--INVALID-LINK--2 5 mg/kg>75[5]

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which platinum-based drugs exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This process is tightly regulated by a complex signaling network. Fluorinated platinum complexes have been shown to effectively trigger apoptosis, often through the modulation of key regulatory proteins.

The binding of platinum complexes to DNA is a critical initiating event that triggers a DNA damage response, leading to cell cycle arrest and apoptosis.[2] The intrinsic, or mitochondrial, pathway of apoptosis is a major route for platinum drug-induced cell death. This pathway involves the regulation of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[6][7] An increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3), the executioners of apoptosis.[8][9]

Signaling Pathway of Platinum-Induced Apoptosis

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_dna_damage DNA Damage Response cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade Fluorinated Platinum Complexes Fluorinated Platinum Complexes DNA Adducts DNA Adducts Fluorinated Platinum Complexes->DNA Adducts Cisplatin / Carboplatin / Oxaliplatin Cisplatin / Carboplatin / Oxaliplatin Cisplatin / Carboplatin / Oxaliplatin->DNA Adducts p53 Activation p53 Activation DNA Adducts->p53 Activation Bax/Bak Activation Bax/Bak Activation p53 Activation->Bax/Bak Activation Bcl-2/Bcl-xL Inhibition Bcl-2/Bcl-xL Inhibition p53 Activation->Bcl-2/Bcl-xL Inhibition Cytochrome c Release Cytochrome c Release Bax/Bak Activation->Cytochrome c Release Bcl-2/Bcl-xL Inhibition->Bax/Bak Activation Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Platinum-induced apoptotic signaling pathway.

Overcoming Drug Resistance

A significant challenge in cancer chemotherapy is the development of drug resistance. Some fluorinated platinum complexes have demonstrated the ability to overcome cisplatin resistance.[5] This may be attributed to altered cellular uptake mechanisms or a different spectrum of DNA adducts that are less efficiently repaired by the cell's machinery.

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard procedure for determining the IC50 values of anticancer agents using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • Test compounds (Fluorinated platinum complexes, cisplatin, etc.) dissolved in a suitable solvent (e.g., DMSO or DMF)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol describes the detection and quantification of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compounds for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cancer Cell Lines (e.g., A549, MCF-7, A2780) Treatment Treatment with Fluorinated Pt Complexes & Control Drugs Cell_Culture->Treatment MTT_Assay MTT Assay for Cytotoxicity (IC50) Treatment->MTT_Assay Flow_Cytometry Flow Cytometry for Apoptosis Analysis (Annexin V/PI) Treatment->Flow_Cytometry Animal_Model Tumor Xenograft Mouse Model In_Vivo_Treatment Treatment with Fluorinated Pt Complexes & Control Drugs Animal_Model->In_Vivo_Treatment Tumor_Measurement Tumor Volume Measurement In_Vivo_Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment (Body Weight, etc.) In_Vivo_Treatment->Toxicity_Assessment

General experimental workflow for evaluating anticancer agents.

Conclusion

The data presented in this guide highlight the potential of fluorinated platinum complexes as a promising new generation of anticancer agents. Several fluorinated derivatives exhibit superior in vitro cytotoxicity compared to cisplatin, particularly in resistant cell lines. Furthermore, preliminary in vivo studies suggest enhanced antitumor efficacy. The primary mechanism of action appears to be the induction of apoptosis through the mitochondrial pathway, similar to existing platinum drugs. Further research, particularly comprehensive in vivo efficacy and toxicity studies, is warranted to fully elucidate the clinical potential of these novel compounds. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation and development of fluorinated platinum complexes for cancer therapy.

References

Safety Operating Guide

Mitigating Risks: A Comprehensive Guide to the Proper Disposal of Platinum Tetrafluoride

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of highly reactive and toxic substances like platinum tetrafluoride are paramount. This guide provides a detailed, step-by-step operational plan for the proper disposal of this compound, ensuring the safety of personnel and the protection of the environment. Adherence to these procedures is critical due to the hazardous nature of platinum compounds and the reactivity of fluorides.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to understand the inherent hazards of this compound. Soluble platinum salts are known to be highly toxic and can cause severe allergic reactions upon inhalation or skin contact.[1][2] this compound is a reactive compound that requires careful handling in a controlled environment.

Personal Protective Equipment (PPE): A comprehensive assessment of the risks should be conducted before handling the material. The following PPE is mandatory:

  • Hand Protection: Chemical-resistant gloves (e.g., Butyl rubber, Viton®) are required. Always inspect gloves for integrity before use.

  • Eye/Face Protection: Tightly fitting chemical safety goggles and a full-face shield must be worn.

  • Body Protection: A flame-resistant lab coat or chemical-resistant apron should be worn to prevent skin exposure.

  • Respiratory Protection: All handling of this compound and its waste should be conducted within a certified chemical fume hood. In the event of a spill or if exposure limits are likely to be exceeded, a NIOSH/MSHA-approved respirator or a self-contained breathing apparatus (SCBA) is necessary.

Quantitative Data for this compound Exposure

The following table summarizes the occupational exposure limits for this compound, providing a clear reference for safety thresholds.

ParameterValue
OSHA PEL (Permissible Exposure Limit) 0.002 mg/m³ (as Pt), 2.5 mg/m³ (as F)
ACGIH TLV (Threshold Limit Value) - TWA 0.002 mg/m³ (as Pt), 2.5 mg/m³ (as F)
NIOSH IDLH (Immediately Dangerous to Life or Health) 4 mg/m³ (as Pt)
Biological Exposure Indices (BEI) - Fluorides Urine: 2 mg/L (prior to shift) or 3 mg/L (at end of shift) (Repeated measurements recommended)[3][4]

Experimental Protocol: Chemical Neutralization and Precipitation

The primary method for the safe disposal of small quantities of this compound in a laboratory setting is through controlled chemical neutralization. This process converts the reactive this compound into less hazardous, insoluble compounds. This compound reacts with water to form platinum dioxide hydrate (B1144303) and fluoroplatinic acid.[5] A subsequent neutralization with a suitable base will precipitate the platinum and fluoride (B91410) ions.

Objective: To safely neutralize and precipitate this compound waste.

Materials:

  • This compound waste

  • Stir plate and stir bar

  • Large beaker (at least 4 times the volume of the waste)

  • Ice bath

  • Calcium hydroxide (B78521) (Ca(OH)₂) or Sodium Carbonate (Na₂CO₃) solution (10-20%)

  • pH indicator strips or a calibrated pH meter

  • Appropriate hazardous waste container

Procedure:

  • Preparation: Ensure all necessary PPE is correctly worn and that the procedure is conducted in a certified chemical fume hood. Place the large beaker in an ice bath on a stir plate to manage the exothermic reaction.

  • Initial Dilution (Proceed with extreme caution): Slowly and carefully add the this compound waste to a large volume of cold water in the beaker with constant stirring. This should be done in small increments to control the reaction rate and heat generation. The solution will likely become acidic due to the formation of fluoroplatinic acid.[5]

  • Neutralization and Precipitation: While continuously stirring the diluted solution, slowly add the calcium hydroxide or sodium carbonate solution. The addition of the basic solution will neutralize the acid and precipitate platinum as platinum (IV) hydroxide and fluoride as calcium fluoride or sodium fluorosilicate.

  • pH Monitoring: Regularly monitor the pH of the solution using pH indicator strips or a pH meter. Continue adding the basic solution until the pH is neutral (pH 7-8).

  • Settling and Separation: Once the solution is neutralized, turn off the stirrer and allow the precipitate to settle completely. This may take several hours.

  • Waste Collection:

    • Liquid Phase: Decant the supernatant liquid into a separate hazardous waste container labeled "Aqueous waste containing residual fluoride."

    • Solid Phase: The remaining precipitate should be collected and placed in a clearly labeled hazardous waste container for "Solid platinum and fluoride compound waste."

  • Final Disposal: All waste containers must be sealed, clearly labeled with their contents, and disposed of through your institution's Environmental Health and Safety (EHS) department. Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS office.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

This compound Disposal Workflow start Identify PtF4 Waste assess_hazards Assess Hazards & Don PPE start->assess_hazards select_method Select Disposal Method assess_hazards->select_method neutralization Chemical Neutralization Protocol select_method->neutralization Small Quantity ehs_pickup Direct EHS Pickup select_method->ehs_pickup Large Quantity / Unsure execute_protocol Execute Neutralization in Fume Hood neutralization->execute_protocol label_waste Label Waste Containers ehs_pickup->label_waste waste_separation Separate Liquid & Solid Waste execute_protocol->waste_separation waste_separation->label_waste final_disposal Store for EHS Collection label_waste->final_disposal

Caption: Workflow for the safe disposal of this compound.

This comprehensive guide provides a framework for the responsible disposal of this compound. Always consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS). When in doubt, contact your Environmental Health and Safety department for guidance.

References

Essential Safety and Operational Guide for Handling Platinum Tetrafluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Platinum Tetrafluoride (PtF₄). Given the highly reactive and toxic nature of this compound, adherence to these guidelines is critical to ensure personnel safety and prevent environmental contamination.

I. Understanding the Hazards

This compound is a red-orange solid that is a powerful fluorinating agent.[1] It is thermally unstable at elevated temperatures and reacts exothermically with water.[1][2] Due to the lack of a specific, comprehensive Safety Data Sheet (SDS), the hazards are inferred from data on soluble platinum salts and inorganic fluorides.

Primary Hazards:

  • High Toxicity: Soluble platinum compounds can cause irritation to the skin, eyes, and respiratory system.[3] Inhalation may lead to respiratory sensitization (platinum allergy) with symptoms like coughing, wheezing, and shortness of breath.[4]

  • Corrosivity: As a fluoride (B91410) compound, it is expected to be corrosive and can cause severe burns upon contact with skin or eyes.

  • Reactivity: It reacts vigorously with water, releasing heat and forming hydrofluoric acid and platinum dioxide hydrate.[1] It also reacts with glass at high temperatures.[1][2]

  • Thermal Decomposition: When heated to high temperatures, it decomposes to platinum metal and fluorine gas, a highly toxic and reactive gas.[1][2]

II. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent all routes of exposure.

PPE CategorySpecification
Hand Protection Double Gloving: Wear a pair of nitrile gloves as a base layer, covered by a pair of heavy-duty, chemical-resistant gloves (e.g., neoprene or butyl rubber).
Eye and Face Protection Chemical splash goggles and a full-face shield are required at all times.
Body Protection A flame-retardant lab coat worn over chemical-resistant coveralls (e.g., Tyvek®). An apron made of a compatible material should also be worn.
Respiratory Protection A full-face respirator with a cartridge suitable for acid gases and particulates is required when handling the solid or in any situation where dust or fumes may be generated. A Self-Contained Breathing Apparatus (SCBA) may be necessary for emergency situations.
Foot Protection Closed-toe, chemical-resistant boots with steel toes are mandatory.

III. Safe Handling and Operational Protocol

1. Designated Work Area:

  • All work with this compound must be conducted in a designated, well-ventilated fume hood with a certified face velocity of at least 100 feet per minute.

  • The work area should be clearly labeled with "DANGER: this compound - Highly Toxic and Reactive."

  • An emergency eyewash station and safety shower must be immediately accessible.

2. Experimental Workflow:

Caption: Step-by-step workflow for the safe handling of this compound.

3. Step-by-Step Procedure:

  • Preparation:

    • Ensure the fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE as specified in the table above.

    • Cover the work surface of the fume hood with an inert material like a Teflon-coated mat.

    • Assemble all necessary glassware and equipment. Ensure everything is dry.

  • Handling:

    • Weigh the required amount of this compound in a sealed, tared container to minimize dust exposure.

    • Carefully transfer the solid to the reaction vessel inside the fume hood.

    • Perform the experiment, keeping the sash of the fume hood as low as possible.

  • Decontamination:

    • Any residual this compound should be carefully quenched by slowly adding it to a stirred, cooled solution of sodium bicarbonate. This should be done in the fume hood.

    • Glassware should be decontaminated by rinsing with a dilute sodium bicarbonate solution, followed by water and an appropriate solvent.

IV. Emergency Procedures

1. Spill Response:

spill_response Spill This compound Spill Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Colleagues and Supervisor Evacuate->Alert Assess Assess Spill Size and Risk Alert->Assess SmallSpill Small Spill (<1g) in Fume Hood Assess->SmallSpill LargeSpill Large Spill or Outside Hood Assess->LargeSpill SmallSpill->LargeSpill If unsure Cleanup Trained Personnel Cleanup SmallSpill->Cleanup Proceed Emergency Call Emergency Response (911) LargeSpill->Emergency Neutralize Cover with Dry Sodium Bicarbonate Cleanup->Neutralize Collect Collect with non-sparking tools Neutralize->Collect Dispose Place in sealed container for hazardous waste Collect->Dispose Decontaminate Decontaminate area Dispose->Decontaminate

Caption: Logical workflow for responding to a this compound spill.

  • Small Spill (inside a fume hood):

    • If you are trained and equipped to do so, cover the spill with a dry, inert absorbent material such as sand or sodium bicarbonate.

    • Avoid using water or combustible materials.

    • Carefully sweep the mixture into a designated, labeled container for hazardous waste disposal.

    • Decontaminate the area with a dilute sodium bicarbonate solution.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the emergency alarm.

    • Close the laboratory doors.

    • Call emergency services and inform them of the nature of the spill.

2. Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

V. Disposal Plan

All waste containing this compound or its byproducts is considered hazardous waste.

1. Waste Segregation:

  • Solid Waste: Contaminated PPE, absorbent materials, and any unreacted this compound should be collected in a clearly labeled, sealed, and compatible container.

  • Liquid Waste: Quenching solutions and decontamination rinsates should be collected in a separate, labeled, and sealed container. The pH of aqueous waste should be neutralized (pH 6-8) before collection.

2. Labeling and Storage:

  • All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Toxic, Corrosive, Reactive).

  • Store waste containers in a designated, secondary containment area away from incompatible materials.

3. Disposal:

  • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not attempt to dispose of this material down the drain or in regular trash. Recycling of platinum-containing waste should be considered where feasible through a certified vendor.[5]

This guide is intended to provide essential safety and logistical information. Always consult with your institution's EHS department for specific procedures and regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.